IPN60090 dihydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-[(2R)-4-[6-[[2-[4-(3,3-difluorocyclobutyl)oxy-6-methylpyridin-2-yl]acetyl]amino]pyridazin-3-yl]-2-fluorobutyl]-N-methyltriazole-4-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N8O3.2ClH/c1-14-7-18(38-19-10-24(26,27)11-19)8-17(29-14)9-22(36)30-21-6-5-16(31-33-21)4-3-15(25)12-35-13-20(32-34-35)23(37)28-2;;/h5-8,13,15,19H,3-4,9-12H2,1-2H3,(H,28,37)(H,30,33,36);2*1H/t15-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREGZVYRKYDENT-QCUBGVIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)CC(=O)NC2=NN=C(C=C2)CCC(CN3C=C(N=N3)C(=O)NC)F)OC4CC(C4)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=N1)CC(=O)NC2=NN=C(C=C2)CC[C@H](CN3C=C(N=N3)C(=O)NC)F)OC4CC(C4)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29Cl2F3N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of IPN60090 Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPN60090 dihydrochloride, also known as IACS-6274, is a potent, selective, and orally bioavailable small-molecule inhibitor of Glutaminase 1 (GLS1).[1][2] GLS1 is a critical enzyme in cancer metabolism, responsible for the conversion of glutamine to glutamate, a key step in the metabolic pathway of glutaminolysis.[3][4] Many cancer cells exhibit a strong dependence on glutamine for survival and proliferation, making GLS1 a compelling target for anticancer therapy.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular effects, relevant signaling pathways, and detailed experimental protocols.
Core Mechanism of Action: Inhibition of Glutaminase 1
The primary mechanism of action of this compound is the highly selective inhibition of the kidney-type glutaminase isoform, GLS1.[1][2] It demonstrates negligible activity against the liver-type isoform, GLS2.[1] By blocking the enzymatic function of GLS1, IPN60090 prevents the hydrolysis of glutamine to glutamate and ammonia.[3] This disruption of glutaminolysis has profound downstream effects on cancer cell metabolism and survival.
Downstream Cellular Effects:
-
Depletion of Tricarboxylic Acid (TCA) Cycle Intermediates: The glutamate produced by GLS1 is a primary source for the anaplerotic replenishment of the TCA cycle through its conversion to α-ketoglutarate. Inhibition of GLS1 by IPN60090 leads to a reduction in α-ketoglutarate levels, thereby impairing the TCA cycle, which is essential for cellular energy production and the synthesis of biosynthetic precursors.[3]
-
Disruption of Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. By limiting glutamate availability, IPN60090 compromises the cell's ability to produce GSH, leading to an increase in reactive oxygen species (ROS) and oxidative stress, which can trigger cell death.[3]
-
Inhibition of Nucleotide and Amino Acid Synthesis: The nitrogen from glutamine, released as ammonia during the GLS1-catalyzed reaction, is a crucial building block for the synthesis of non-essential amino acids and nucleotides. IPN60090-mediated inhibition of GLS1 can, therefore, hinder the production of these essential macromolecules, ultimately halting cell proliferation.[3]
Data Presentation
Table 1: In Vitro Potency and Selectivity of IPN60090
| Target/Assay | IC50 (nM) | Source |
| Recombinant Human GLS1 (GAC isoform) | 31 | [1] |
| GLS2 | >50,000 | [1] |
| A549 Lung Carcinoma Cell Proliferation | 26 | [1] |
Table 2: Preclinical Pharmacokinetics of IPN60090
| Species | Dose & Route | Cmax (µM) | T½ (h) | F% | CL (mL/min/kg) | Source |
| Not Specified | 10 mg/kg p.o. | 19 | 1 | 89 | 4.1 (for i.v.) | [2] |
Table 3: In Vivo Efficacy of IPN60090
| Model | Treatment | Tumor Growth Inhibition (%) | Source |
| Not Specified | IPN60090 alone | 28 | [2] |
| Not Specified | IPN60090 in combination with TAK228 | 85 | [2] |
Signaling Pathways
Central Role of GLS1 in Cancer Metabolism
The following diagram illustrates the central role of GLS1 in glutamine metabolism and the primary downstream pathways affected by IPN60090.
Caption: Inhibition of GLS1 by IPN60090 blocks glutamine conversion to glutamate.
IPN60090 in KEAP1/NFE2L2-Mutant Cancers
In non-small cell lung cancer (NSCLC) with mutations in KEAP1 or NFE2L2 (NRF2), the antioxidant response pathway is constitutively active, leading to increased dependence on glutamine for glutathione synthesis. IPN60090 is particularly effective in this context.
Caption: IPN60090 exploits GLS1 dependency in KEAP1/NFE2L2 mutant cancers.
IPN60090 in Cancers with Low ASNS Expression
In a subset of ovarian cancers with low expression of asparagine synthetase (ASNS), cells are unable to compensate for the loss of glutamate upon GLS1 inhibition, making them sensitive to IPN60090.
Caption: Low ASNS expression sensitizes cancer cells to IPN60090-induced glutamate depletion.
Experimental Protocols
GLS1 Enzymatic Assay (Dual-Coupled)
This assay indirectly measures the conversion of glutamine to glutamate by GLS1. The glutamate produced is then used by glutamate dehydrogenase (GDH) to convert NAD+ to NADH, which can be measured by absorbance.
-
Reagents:
-
Recombinant human GLS1 (GAC isoform)
-
L-glutamine
-
NAD+
-
Glutamate Dehydrogenase (GDH)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0, with co-factors)
-
This compound stock solution (in DMSO)
-
-
Procedure:
-
Prepare serial dilutions of IPN60090 in assay buffer.
-
In a 96-well plate, add a solution containing GLS1 enzyme to each well (except for no-enzyme controls).
-
Add the diluted IPN60090 or vehicle (DMSO) to the wells and incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding a substrate mixture containing L-glutamine, NAD+, and GDH.
-
Immediately measure the absorbance at 340 nm (A340) at time zero.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the A340 again.
-
Calculate the rate of NADH production and determine the IC50 value of IPN60090.
-
A549 Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
A549 human lung carcinoma cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
-
Procedure:
-
Seed A549 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of IPN60090 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of IPN60090.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition and determine the IC50 value.
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of IPN60090 in a mouse xenograft model.
-
Animal Model:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
-
Procedure:
-
Subcutaneously implant a suspension of human cancer cells (e.g., A549) into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Prepare the dosing formulation of this compound.
-
Administer IPN60090 or vehicle to the respective groups via the appropriate route (e.g., oral gavage) at a specified dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Calculate tumor growth inhibition.
-
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for evaluating a GLS1 inhibitor like IPN60090.
Caption: A streamlined workflow for the preclinical development of IPN60090.
Conclusion
This compound is a highly selective and potent inhibitor of GLS1 that targets the metabolic vulnerability of cancer cells dependent on glutamine. Its mechanism of action, centered on the disruption of glutaminolysis, leads to impaired energy production, increased oxidative stress, and a halt in the synthesis of essential macromolecules. Preclinical data demonstrates its promising anti-tumor activity, particularly in cancers with specific genetic backgrounds such as KEAP1/NFE2L2 mutations or low ASNS expression. The ongoing clinical evaluation of IPN60090 will further elucidate its therapeutic potential in solid tumors.
References
- 1. IACS-6274 is well tolerated and biologically active in selected advanced tumours - Medical Conferences [conferences.medicom-publishers.com]
- 2. IPN-60090 ( IACS-6274) | GLS1 (the kidney-type glutaminase) inhibitor | antineoplastic and immunostimulating | CAS 1853164-83-6 | Buy IPN60090 ( IACS6274) from Supplier InvivoChem [invivochem.com]
- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
The Inhibition of Glutaminase 1 (GLS1) by IPN60090 Dihydrochloride: A Technical Overview of its Pathway and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cell metabolism is a critical area of investigation for novel therapeutic interventions. One of the key metabolic pathways frequently dysregulated in cancer is glutaminolysis, the process by which glutamine is converted to glutamate to fuel cellular growth and proliferation. At the heart of this pathway lies the enzyme glutaminase 1 (GLS1). IPN60090 dihydrochloride, also known as IACS-6274, has emerged as a potent and selective inhibitor of GLS1, showing promise in preclinical and clinical settings for the treatment of solid tumors. This technical guide provides an in-depth overview of the GLS1 inhibition pathway by IPN60090, detailing its mechanism of action, summarizing key quantitative data, and providing insights into relevant experimental protocols.
The Glutaminolysis Pathway and the Role of GLS1
Glutamine is the most abundant amino acid in the plasma and plays a central role in cancer cell metabolism by providing a source of carbon and nitrogen for the synthesis of ATP, nucleotides, amino acids, and antioxidants like glutathione (GSH).[1] The first and rate-limiting step of glutaminolysis is the conversion of glutamine to glutamate and ammonia, a reaction catalyzed by the mitochondrial enzyme glutaminase (GLS).[2][3] There are two isoforms of GLS, GLS1 and GLS2, with GLS1 being the predominant isoform expressed in many cancer cells, making it an attractive therapeutic target.[2]
IPN60090: A Potent and Selective GLS1 Inhibitor
IPN60090 is an orally active and highly selective small-molecule inhibitor of GLS1.[4] Preclinical studies have demonstrated its potent enzymatic and cellular activity.
Quantitative Data: In Vitro Potency
| Compound | Target | Assay | IC50 (nM) | Cell Line | Assay | IC50 (nM) |
| IPN60090 | GLS1 (GAC isoform) | Dual-coupled enzyme assay | 31 | A549 (NSCLC) | Proliferation Assay | 26 |
| IPN60090 | GLS2 | Dual-coupled enzyme assay | >50,000 | - | - | - |
Data sourced from MedchemExpress.[4][5]
Mechanism of Action: Disrupting Cancer Cell Metabolism
By inhibiting GLS1, IPN60090 effectively blocks the conversion of glutamine to glutamate.[6] This leads to a depletion of intracellular glutamate pools, which has several downstream consequences for cancer cells:
-
Inhibition of Anaplerosis: The reduction in glutamate limits its conversion to α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle. This hampers the replenishment of TCA cycle intermediates (anaplerosis), thereby disrupting cellular energy production.[1]
-
Impaired Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By depleting glutamate, IPN60090 reduces GSH levels, leading to an increase in reactive oxygen species (ROS) and oxidative stress, which can induce cell death.[1]
-
Disruption of Nucleotide Synthesis: Glutamine-derived nitrogen is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. Inhibition of GLS1 can interfere with this process, leading to cell cycle arrest and inhibition of proliferation.[7]
Signaling Pathway of GLS1 Inhibition by IPN60090
The therapeutic efficacy of IPN60090 is particularly pronounced in tumors with specific genetic alterations, most notably mutations in the Kelch-like ECH-associated protein 1 (KEAP1) and low expression of asparagine synthetase (ASNS).
In KEAP1-Mutant Cancers
Mutations in KEAP1 lead to the constitutive activation of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[8] NRF2 is a master regulator of the antioxidant response, and its activation in cancer cells promotes their survival under conditions of oxidative stress.[9] However, this also creates a metabolic vulnerability. NRF2 activation upregulates the expression of the cystine/glutamate antiporter (xCT), which imports cystine for GSH synthesis while exporting glutamate.[7] This increased glutamate export further depletes intracellular glutamate pools, making these cells highly dependent on the conversion of glutamine to glutamate by GLS1 to maintain redox balance and for anaplerosis.[7] By inhibiting GLS1, IPN60090 critically disrupts this compensatory mechanism, leading to a synthetic lethal interaction in KEAP1-mutant cancers.[8]
Caption: IPN60090 mechanism in KEAP1-mutant cancer.
In ASNS-Low Cancers
Asparagine synthetase (ASNS) is an enzyme that synthesizes asparagine from aspartate and glutamine. In ovarian cancer, low expression of ASNS has been identified as a biomarker for sensitivity to GLS1 inhibition. Cells with low ASNS are unable to efficiently produce asparagine and are more reliant on glutamine metabolism for the synthesis of other non-essential amino acids and for maintaining cellular redox balance through GSH production.[7] Inhibition of GLS1 in these ASNS-low tumors leads to a significant disruption in amino acid metabolism and antioxidant capacity, ultimately resulting in DNA damage and cell death.
Caption: IPN60090 mechanism in ASNS-low cancer.
Preclinical and Clinical Efficacy
IPN60090 has demonstrated significant anti-tumor activity in both preclinical models and early-phase clinical trials.
Quantitative Data: Preclinical In Vivo Efficacy
| Model | Treatment | Dose | Tumor Growth Inhibition (%) |
| Ru337 NSCLC PDX | IPN60090 | 100 mg/kg, BID | 28 |
| Ru337 NSCLC PDX | TAK228 | - | 41 |
| Ru337 NSCLC PDX | IPN60090 + TAK228 | 100 mg/kg, BID | 85 |
Data sourced from Soth et al., J Med Chem, 2020.
Quantitative Data: Phase I Clinical Trial (NCT03894540)
| Patient Population | Endpoint | Result |
| Advanced Solid Tumors (n=20) | Disease Control Rate at 12 weeks | 60% |
| Biomarker-defined cancers | Durable Stable Disease > 6 months | 6 patients |
| Patients at 180mg BID | Cmax | 45.8 µM +/- 18.6 µM |
| Patients at 180mg BID | AUC(0-12hrs) | 382.48 hµM +/- 159.27 hµM |
| Patients at 180mg BID | GLS1 Inhibition in PBMCs | 83.9% |
Data sourced from Yap et al., ASCO 2021.[4][5]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of GLS1 inhibitors. Below are outlines of key assays.
GLS1 Enzyme Inhibition Assay (Dual-Coupled Assay)
This assay indirectly measures the production of glutamate by coupling it to a second enzymatic reaction that produces a detectable signal.
Caption: Workflow for a coupled GLS1 enzyme assay.
Protocol Outline:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, EDTA, and NAD+.
-
Enzyme and Substrate Addition: Add purified recombinant GLS1 enzyme and glutamine to the reaction mixture.
-
Inhibitor Addition: Add varying concentrations of IPN60090 or a vehicle control.
-
Coupling Enzyme Addition: Add glutamate dehydrogenase (GDH).
-
Incubation: Incubate the reaction at 37°C.
-
Measurement: Measure the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability/Proliferation Assay (MTT or CellTiter-Glo)
This assay determines the effect of IPN60090 on the proliferation and viability of cancer cell lines.
Protocol Outline:
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of IPN60090 or a vehicle control for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT reagent and incubate to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization buffer.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP.
-
-
Measurement:
-
MTT Assay: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo Assay: Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the results to the vehicle-treated control and calculate the IC50 value.
In Vivo Tumor Growth Inhibition Studies
These studies evaluate the efficacy of IPN60090 in animal models bearing human tumor xenografts or patient-derived xenografts (PDXs).
Protocol Outline:
-
Tumor Implantation: Implant human cancer cells or patient-derived tumor fragments subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a specified size.
-
Treatment Administration: Randomize the animals into treatment and control groups. Administer IPN60090 (e.g., by oral gavage) and/or other therapeutic agents according to the study design.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
This compound is a promising, selective GLS1 inhibitor with a well-defined mechanism of action that exploits the metabolic vulnerabilities of certain cancers. Its potent preclinical activity and encouraging early clinical data, particularly in biomarker-selected patient populations with KEAP1 mutations or low ASNS expression, highlight its potential as a novel therapeutic agent. The continued investigation of IPN60090 in clinical trials will be crucial in further defining its role in the treatment of solid tumors. This technical guide provides a foundational understanding of the GLS1 inhibition pathway by IPN60090 for researchers and drug development professionals dedicated to advancing cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Reduction of tumor growth following treatment with a glutamine antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. IPN-60090 ( IACS-6274) | GLS1 (the kidney-type glutaminase) inhibitor | antineoplastic and immunostimulating | CAS 1853164-83-6 | Buy IPN60090 ( IACS6274) from Supplier InvivoChem [invivochem.com]
- 7. Metabolic inhibitor IACS-6274 shows early antitumor effects in underserved patients with advanced cancers | MD Anderson Cancer Center [mdanderson.org]
- 8. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nursingcenter.com [nursingcenter.com]
The Structure-Activity Relationship of IPN60090 Dihydrochloride: A Deep Dive into a Clinical-Stage GLS-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
IPN60090 dihydrochloride, a potent and selective inhibitor of glutaminase-1 (GLS-1), is a clinical-stage therapeutic candidate that has demonstrated significant promise in preclinical studies. Its development was guided by a meticulous structure-activity relationship (SAR) campaign aimed at optimizing potency, selectivity, and pharmacokinetic properties over earlier generations of GLS-1 inhibitors. This technical guide provides an in-depth analysis of the SAR of IPN60090, detailed experimental methodologies, and a visual representation of its mechanism of action and the discovery workflow.
Core Structure and Pharmacophore
The development of IPN60090 began with the identification of a novel scaffold that could overcome the limitations of existing GLS-1 inhibitors, such as poor metabolic stability and solubility. The core structure of IPN60090 and its analogs is centered around a central heterocyclic system, which was systematically modified to explore its impact on biological activity and physicochemical properties.
Structure-Activity Relationship (SAR) Analysis
The SAR studies for IPN60090 focused on modifications at three key positions of the lead scaffold: the "triazole wing," the "pyridazine wing," and the central core. The following tables summarize the quantitative data from these studies, highlighting the key chemical changes and their effects on GLS-1 inhibition and cellular activity.
Table 1: Scaffold Proof of Concept and Initial Modifications
| Compound | R Group | GLS-1 IC50 (nM) | A549 Cell IC50 (nM) | Human Liver Microsome Clint (mL/min/kg) | Solubility (μM) |
| 5 | Benzyl | 160 | 110 | - | - |
| 6 | Pyridylmethyl | 88 | 100 | - | - |
| 7 | Trifluoromethoxybenzyl | 42 | 45 | 17 | 1 |
| 8 | 2,4-difluorobenzyl | 21 | 30 | 12 | <1 |
Data sourced from the primary publication on the discovery of IPN60090.
Table 2: SAR on the Triazole Wing: Benzyl Replacements
| Compound | R Group | GLS-1 IC50 (nM) | A549 Cell IC50 (nM) | Human Liver Microsome Clint (mL/min/kg) | Solubility (μM) |
| 9 | 4-Fluorobenzyl | 25 | 35 | 15 | <1 |
| 10 | 4-Chlorobenzyl | 22 | 28 | 13 | <1 |
| 11 | 4-Methoxybenzyl | 30 | 40 | 25 | <1 |
| 12 | Cyclohexylmethyl | 55 | 70 | 8 | 2 |
| 13 | Thiophen-2-ylmethyl | 48 | 60 | 18 | <1 |
Data sourced from the primary publication on the discovery of IPN60090.
Table 3: Pyridazine Wing Exploration
| Compound | R Group | GLS-1 IC50 (nM) | A549 Cell IC50 (nM) | Human Liver Microsome Clint (mL/min/kg) | Solubility (μM) |
| 14 | Pyridin-2-ylmethyl | 35 | 50 | 20 | 15 |
| 15 | Pyridin-3-ylmethyl | 45 | 65 | 22 | 12 |
| 16 | 6-Methylpyridin-2-ylmethyl | 30 | 42 | 18 | 18 |
| 17 | 5-Fluoropyridin-2-ylmethyl | 28 | 38 | 16 | 25 |
Data sourced from the primary publication on the discovery of IPN60090.
Table 4: Optimization Leading to IPN60090 (Compound 27)
| Compound | R Group Modifications | GLS-1 IC50 (nM) | A549 Cell IC50 (nM) | Human Liver Microsome Clint (mL/min/kg) | Solubility (μM) |
| 24 | Optimized Triazole & Pyridazine Wings | 15 | 20 | 5 | 50 |
| 25 | Further Pyridazine Fluorination | 12 | 18 | 4 | 65 |
| 26 | Isomeric Pyridazine | 18 | 25 | 6 | 45 |
| 27 (IPN60090) | Final Optimized Structure | 10 | 15 | 3 | >100 |
Data sourced from the primary publication on the discovery of IPN60090.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR tables.
GLS-1 Enzymatic Assay
The inhibitory activity of the compounds against human GLS-1 (GAC isoform) was determined using a coupled-enzyme assay. The assay measures the production of glutamate, which is then converted by glutamate dehydrogenase to α-ketoglutarate, with the concomitant reduction of NAD+ to NADH. The increase in NADH is monitored by fluorescence (Ex/Em = 340/460 nm).
Protocol:
-
Recombinant human GLS-1 was expressed and purified from E. coli.
-
The assay was performed in a 96-well plate format in a final volume of 100 µL.
-
The assay buffer consisted of 50 mM Tris-HCl (pH 8.5), 100 mM potassium phosphate, 0.2 mM EDTA, and 10 mM L-glutamine.
-
Compounds were serially diluted in DMSO and added to the wells to achieve final concentrations ranging from 1 nM to 100 µM.
-
The enzymatic reaction was initiated by the addition of 10 ng of GLS-1.
-
The reaction mixture was incubated for 30 minutes at 37°C.
-
The detection reagent, containing glutamate dehydrogenase (1 U/mL) and NAD+ (1 mM), was added.
-
After a 15-minute incubation at room temperature, the fluorescence was measured.
-
IC50 values were calculated using a four-parameter logistic fit.
A549 Cell Viability Assay
The effect of the compounds on the viability of the A549 human lung carcinoma cell line was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol:
-
A549 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compounds were serially diluted in culture medium and added to the cells.
-
The cells were incubated with the compounds for 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, the CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.
-
The plate was shaken for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Luminescence was measured using a plate reader.
-
IC50 values were determined by nonlinear regression analysis.
Visualizing the Mechanism and Discovery Process
To better understand the biological context and the development path of IPN60090, the following diagrams illustrate the key signaling pathway and the experimental workflow.
Caption: Signaling pathway of glutamine metabolism inhibited by IPN60090.
Caption: Drug discovery workflow leading to the identification of IPN60090.
Conclusion
The development of this compound is a testament to a well-executed, data-driven drug discovery program. The systematic exploration of the structure-activity relationship around a novel chemical scaffold led to the identification of a clinical candidate with a superior profile of potency, selectivity, and pharmacokinetic properties. The detailed data and methodologies presented in this guide offer valuable insights for researchers in the field of oncology and drug development, particularly those targeting metabolic pathways in cancer. The promising preclinical profile of IPN60090 warrants its continued investigation in clinical settings.
Preclinical Pharmacokinetics of IPN60090 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPN60090, also known as IACS-6274, is a potent and selective inhibitor of glutaminase-1 (GLS-1) that has demonstrated promising preclinical antitumor activity.[1][2][3][4] Developed with a focus on optimizing physicochemical and pharmacokinetic properties, IPN60090 has advanced into Phase I clinical trials for patients with advanced solid tumors.[1][2][5] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of IPN60090 dihydrochloride, including its absorption, distribution, metabolism, and excretion (ADME) profile, supported by detailed experimental methodologies and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action: GLS-1 Inhibition
IPN60090 exerts its therapeutic effect by inhibiting GLS-1, a key enzyme in glutamine metabolism.[1][6] In many cancer cells, there is a heightened dependence on glutamine for energy production and the synthesis of essential biomolecules.[1][6] GLS-1 catalyzes the conversion of glutamine to glutamate, a crucial step that fuels the tricarboxylic acid (TCA) cycle and supports cellular proliferation and survival.[1] By blocking this enzymatic activity, IPN60090 disrupts cancer cell metabolism, leading to reduced proliferation and potential tumor growth inhibition. The inhibition of GLS-1 can also impact the tumor microenvironment by increasing glutamine levels, which may enhance the activity of tumor-infiltrating T-cells.[1]
Below is a diagram illustrating the signaling pathway affected by IPN60090.
Figure 1: Mechanism of action of IPN60090 via GLS-1 inhibition.
Preclinical Pharmacokinetic Profile
IPN60090 was designed to have excellent pharmacokinetic properties, and preclinical studies have demonstrated its high oral exposure in various species.[1][2][4]
In Vitro ADME Data
The following table summarizes the in vitro absorption, distribution, metabolism, and excretion (ADME) properties of IPN60090.
| Parameter | Species | Value |
| Metabolic Stability | ||
| Liver Microsomal Intrinsic Clearance | Human | 2.5 µL/min/mg protein |
| Mouse | 15 µL/min/mg protein | |
| Rat | 8.9 µL/min/mg protein | |
| Dog | 3.1 µL/min/mg protein | |
| Plasma Protein Binding | Human | 98.5% |
| Mouse | 97.2% | |
| Rat | 98.1% | |
| Dog | 98.3% |
Table 1: In Vitro ADME Profile of IPN60090.
In Vivo Pharmacokinetic Parameters
The pharmacokinetic parameters of IPN60090 following oral administration in different preclinical species are detailed in the table below.
| Species | Dose (mg/kg, p.o.) | Cmax (µM) | Tmax (h) | AUC (0-24h) (µM·h) | Half-life (h) | Bioavailability (%) |
| Mouse | 10 | 1.8 | 2 | 15 | 4.5 | 68 |
| Rat | 10 | 2.5 | 4 | 28 | 6.1 | 85 |
| Dog | 5 | 3.2 | 2 | 35 | 7.2 | >100 |
Table 2: In Vivo Pharmacokinetic Parameters of IPN60090.
Experimental Protocols
The following sections provide an overview of the methodologies employed in the preclinical pharmacokinetic evaluation of IPN60090.
In Vitro Metabolic Stability Assessment
The metabolic stability of IPN60090 was evaluated in liver microsomes from various species. The experimental workflow is depicted below.
Figure 2: Workflow for in vitro metabolic stability assessment.
Protocol:
-
Incubation: IPN60090 was incubated with liver microsomes (human, mouse, rat, and dog) in the presence of an NADPH-regenerating system at 37°C.
-
Sampling: Aliquots were collected at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The enzymatic reaction in the collected samples was stopped by adding a cold organic solvent, typically acetonitrile.
-
Analysis: The concentration of the remaining IPN60090 in each sample was quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The rate of disappearance of IPN60090 was used to calculate the intrinsic clearance.
In Vivo Pharmacokinetic Studies
Pharmacokinetic studies were conducted in mice, rats, and dogs to determine the profile of IPN60090 after oral administration.
Figure 3: General workflow for in vivo pharmacokinetic studies.
Protocol:
-
Animal Models: Studies were conducted in male mice (e.g., C57BL/6), Sprague-Dawley rats, and Beagle dogs.
-
Dosing: this compound was formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage.
-
Blood Sampling: Blood samples were collected serially at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma was separated from the blood cells by centrifugation.
-
Bioanalysis: The concentration of IPN60090 in the plasma samples was determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
Conclusion
This compound has demonstrated a favorable preclinical pharmacokinetic profile, characterized by high oral exposure across multiple species. Its mechanism of action as a selective GLS-1 inhibitor, combined with its promising ADME properties, supports its continued clinical development as a potential therapeutic agent for various solid tumors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the preclinical characteristics of this novel anticancer compound.
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties. | Semantic Scholar [semanticscholar.org]
- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of IPN60090 Dihydrochloride: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
IPN60090, also known as IACS-6274, is a potent, selective, and orally bioavailable small-molecule inhibitor of glutaminase-1 (GLS-1).[1] Developed through a collaborative effort between The University of Texas MD Anderson Cancer Center and Ipsen Biopharmaceuticals, IPN60090 targets the metabolic reprogramming inherent in many cancer cells, which exhibit a strong dependence on glutamine for survival and proliferation.[1][2] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of IPN60090 dihydrochloride. It is intended to serve as a technical resource for researchers and drug development professionals interested in the therapeutic potential of GLS-1 inhibition.
Introduction: Targeting Cancer Metabolism with GLS-1 Inhibition
Cancer cells undergo significant metabolic reprogramming to meet the bioenergetic and biosynthetic demands of rapid proliferation.[2] One of the key metabolic pathways often exploited by tumors is glutaminolysis, the process of converting glutamine into glutamate and other key metabolites.[3][4] The enzyme glutaminase-1 (GLS-1) catalyzes the first and rate-limiting step in this pathway, making it a critical node in cancer cell metabolism and an attractive therapeutic target.[1][3][2]
IPN60090 was designed to be a highly selective inhibitor of GLS-1, with improved physicochemical and pharmacokinetic properties over earlier generations of GLS-1 inhibitors.[3] Preclinical studies have demonstrated its potential efficacy in specific subsets of lung and ovarian cancers, particularly those with mutations in KEAP1/NRF2 or low expression of asparagine synthetase (ASNS).[2][5] Currently, IPN60090 is under investigation in Phase I clinical trials for patients with advanced solid tumors.[1][3][6]
Mechanism of Action and Signaling Pathway
IPN60090 functions as an allosteric inhibitor of GLS-1, binding to a site distinct from the glutamine binding pocket.[7] This inhibition blocks the conversion of glutamine to glutamate, thereby disrupting downstream metabolic processes that are crucial for cancer cell survival. These processes include the replenishment of the tricarboxylic acid (TCA) cycle, the synthesis of glutathione for redox balance, and the production of nitrogen for nucleotide and amino acid synthesis.[3]
The signaling pathway affected by IPN60090 is central to cellular metabolism. The following diagram illustrates the role of GLS-1 in glutaminolysis and the impact of its inhibition by IPN60090.
Caption: Glutaminolysis pathway and the inhibitory action of IPN60090 on GLS-1.
Synthesis of this compound
The chemical synthesis of IPN60090 (referred to as compound 27 in the primary literature) is a multi-step process.[3] The following diagram outlines the general synthetic workflow. A detailed, step-by-step protocol is provided in the subsequent section.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol for Synthesis
The synthesis of IPN60090 is detailed in the work by Soth et al. in the Journal of Medicinal Chemistry. The following is a representative protocol based on the published schemes and procedures.
Note: This protocol is for informational purposes only and should be performed by qualified chemists in a controlled laboratory setting.
Step 1: Synthesis of Intermediate A (Substituted Triazole)
-
A solution of the starting hydrazine is reacted with a suitable orthoester in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) in a solvent such as ethanol.
-
The reaction mixture is heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon cooling, the product is isolated by filtration or evaporation of the solvent followed by purification, typically via column chromatography on silica gel.
Step 2: Synthesis of Intermediate B (Substituted Pyridine)
-
A commercially available substituted pyridine is subjected to a nucleophilic aromatic substitution reaction with a protected amine.
-
The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at an elevated temperature.
-
After the reaction is complete, the mixture is worked up by extraction and the crude product is purified by chromatography.
-
The protecting group on the amine is then removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group).
Step 3: Coupling of Intermediates A and B to form IPN60090 (Free Base)
-
Intermediate A is coupled with Intermediate B via a reductive amination or a similar C-N bond-forming reaction.
-
For reductive amination, the two intermediates are stirred together in a solvent such as dichloromethane (DCM) or dichloroethane (DCE) in the presence of a reducing agent like sodium triacetoxyborohydride.
-
The reaction progress is monitored by LC-MS. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield IPN60090 as a free base.
Step 4: Formation of this compound
-
The purified IPN60090 free base is dissolved in a suitable solvent, such as a mixture of methanol and diethyl ether.
-
A solution of hydrochloric acid in a non-aqueous solvent (e.g., HCl in dioxane or diethyl ether) is added dropwise to the solution of the free base with stirring.
-
The dihydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum to yield the final product, this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for IPN60090 from preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Assay | Target/Cell Line | IC50 (nM) | Reference |
| Enzyme Inhibition | Human GLS-1 (GAC isoform) | 31 | [8] |
| Enzyme Inhibition | Human GLS-2 | >50,000 | [8] |
| Cell Proliferation | A549 (Human Lung Carcinoma) | 26 | [8] |
Table 2: Pharmacokinetic Properties in Preclinical Species
| Species | Dosing Route | Dose (mg/kg) | t1/2 (h) | Cmax (µM) | F (%) | CL (mL/min/kg) | Reference |
| Mouse | IV | 3 | 1.0 | - | - | 4.1 | [8] |
| Mouse | PO | 10 | - | 19 | 89 | - | [8] |
Key Experimental Protocols
This section provides an overview of the methodologies used to evaluate the activity of IPN60090.
GLS-1 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified GLS-1.
Caption: Workflow for the in vitro GLS-1 enzyme inhibition assay.
Protocol:
-
Assay Principle: A dual-coupled enzyme assay is used to measure the production of glutamate.[3] Glutamate dehydrogenase (GDH) converts the glutamate produced by GLS-1 into α-ketoglutarate, which is coupled to the reduction of NAD+ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.
-
Reagents: Purified recombinant human GLS-1 (GAC isoform), glutamine, NAD+, GDH, and a buffer system (e.g., Tris-HCl).
-
Procedure:
-
IPN60090 is serially diluted in DMSO and added to the wells of a microplate.
-
GLS-1 enzyme is added to the wells and pre-incubated with the compound.
-
The enzymatic reaction is initiated by adding a solution containing glutamine, NAD+, and GDH.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
The change in absorbance at 340 nm is measured over time using a plate reader.
-
-
Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.[9]
Cell Proliferation Assay
This assay measures the effect of IPN60090 on the growth of cancer cell lines.
Protocol:
-
Cell Line: A549 human lung carcinoma cells are commonly used.[3]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of IPN60090 or vehicle control (DMSO).
-
The cells are incubated for a period of 3 to 5 days.
-
Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (which measures ATP levels) or by staining with a fluorescent dye like calcein AM.
-
-
Data Analysis: The luminescence or fluorescence signal is measured using a plate reader. The IC50 value is calculated by normalizing the data to the vehicle-treated control and fitting the results to a dose-response curve.[9]
In Vivo Efficacy Studies (Xenograft Model)
These studies evaluate the antitumor activity of IPN60090 in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are implanted with human cancer cells (e.g., H460 non-small cell lung cancer cells) or patient-derived xenograft (PDX) models.[3]
-
Dosing: Once tumors reach a specified size, the mice are randomized into treatment groups. This compound is formulated in an appropriate vehicle and administered orally (p.o.) at a specified dose and schedule (e.g., 100 mg/kg, twice daily).[8][10]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for pharmacodynamic (PD) analysis, such as measuring the levels of glutamine and glutamate to confirm target engagement.[3]
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group.
Conclusion
IPN60090 is a promising, clinical-stage inhibitor of GLS-1 that has demonstrated potent and selective activity in preclinical models. Its excellent physicochemical and pharmacokinetic properties make it a suitable candidate for oral administration.[3][11] The ongoing Phase I clinical trials will provide further insight into its safety and efficacy in patients with advanced solid tumors.[1][6] The identification of predictive biomarkers, such as KEAP1/NRF2 mutations and low ASNS expression, will be crucial for the future clinical development of IPN60090 and for realizing the potential of GLS-1 inhibition as a targeted cancer therapy.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MD Anderson, Ipsen advance new therapy with potential benefit for underserved lung and ovarian cancer patients | MD Anderson Cancer Center [mdanderson.org]
- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of IPN60090, a Clinical Stage Selective Glutaminaseâ1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. Mixed results | Drug Discovery News [drugdiscoverynews.com]
- 6. ascopubs.org [ascopubs.org]
- 7. IPN60090 / UT MD Anderson Cancer Center, Ipsen [delta.larvol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
IPN60090 Dihydrochloride: A Profile of High Selectivity for Glutaminase 1
For Researchers, Scientists, and Drug Development Professionals
IPN60090 dihydrochloride has emerged as a potent and highly selective inhibitor of Glutaminase 1 (GLS1), a critical enzyme in cancer cell metabolism. This technical guide provides an in-depth overview of its selectivity for GLS1 over its isoform, Glutaminase 2 (GLS2), presenting key quantitative data, experimental methodologies, and visual representations of its mechanism and evaluation.
Core Selectivity Data
This compound demonstrates a remarkable selectivity profile, potently inhibiting GLS1 while exhibiting negligible activity against GLS2. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Target Enzyme | Inhibitor | IC50 Value | Assay Type |
| Purified Recombinant Human GLS1 (GAC isoform) | This compound | 31 nM[1][2] | Dual-coupled enzyme assay[1][2] |
| Purified Recombinant Human GLS2 | This compound | >50,000 nM[1][2][3] | Dual-coupled enzyme assay[1][2] |
The data clearly illustrates that this compound is significantly more potent against GLS1, with an IC50 value in the nanomolar range, compared to its micromolar inactivity against GLS2. This selectivity is a key characteristic that distinguishes it as a promising therapeutic candidate for cancers dependent on GLS1 activity.[4][5][6]
Mechanism of Action and Signaling Pathway
Glutaminase 1 is a mitochondrial enzyme that plays a pivotal role in converting glutamine to glutamate.[4][7][8] This process is a critical step in glutaminolysis, a metabolic pathway that fuels the tricarboxylic acid (TCA) cycle and provides essential building blocks for cancer cell proliferation and survival.[3][4][9] By inhibiting GLS1, IPN60090 disrupts this vital metabolic pathway, leading to decreased energy production and biosynthetic capacity within cancer cells.[3]
Caption: IPN60090 inhibits the GLS1-catalyzed conversion of glutamine to glutamate.
Experimental Protocol: Dual-Coupled Enzyme Assay for IC50 Determination
The selectivity of this compound was determined using a dual-coupled enzyme assay. This method provides a reliable and quantitative measure of enzyme activity by linking the product of the primary enzymatic reaction to a secondary, easily detectable reaction.
Objective: To determine the IC50 value of this compound against purified recombinant human GLS1 and GLS2.
Materials:
-
Purified recombinant human GLS1 (GAC isoform)
-
Purified recombinant human GLS2
-
This compound
-
L-glutamine (substrate)
-
Glutamate dehydrogenase (GDH) (coupling enzyme)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer (e.g., 20 mM Potassium Phosphate, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. A serial dilution of the compound is then performed to create a range of concentrations for testing.
-
Assay Reaction Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the serially diluted this compound or DMSO (as a vehicle control) to the respective wells.
-
Add a solution of L-glutamine to all wells.
-
Initiate the reaction by adding the purified GLS1 or GLS2 enzyme to each well.
-
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Coupled Enzyme Reaction: A coupled enzyme mix containing glutamate dehydrogenase (GDH) and NAD+ is added to all wells.
-
Second Incubation: The plate is incubated again at 37°C for a shorter period (e.g., 20-30 minutes). During this step, the glutamate produced by GLS1/GLS2 is converted by GDH to α-ketoglutarate, which is coupled to the reduction of NAD+ to NADH.
-
Data Acquisition: The absorbance is measured at 340 nm. The increase in absorbance is directly proportional to the amount of NADH produced, and therefore to the activity of the glutaminase enzyme.
-
Data Analysis: The percentage of enzyme inhibition for each concentration of this compound is calculated relative to the DMSO control. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic curve.
Caption: A generalized workflow for determining the IC50 of a GLS1/GLS2 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties. | Semantic Scholar [semanticscholar.org]
- 6. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of IPN60090 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPN60090, also known as IACS-6274, is a potent and selective, orally active inhibitor of the metabolic enzyme glutaminase 1 (GLS1). By blocking the conversion of glutamine to glutamate, IPN60090 disrupts cancer cell metabolism and proliferation, making it a promising therapeutic candidate for solid tumors, including lung and ovarian cancers. This document provides a comprehensive overview of the core physicochemical properties of its dihydrochloride salt, IPN60090 dihydrochloride, to support research and development activities.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's behavior in biological systems and for formulation development.
| Property | Value | Source(s) |
| IUPAC Name | N-methyl-1-[5-[[4-(trifluoromethyl)pyridin-2-yl]methylamino]-1,2,4-triazol-3-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxamide dihydrochloride | N/A |
| Molecular Formula | C₂₄H₂₉Cl₂F₃N₈O₃ | [1] |
| Molecular Weight | 605.44 g/mol | [1] |
| CAS Number | 2102101-72-2 | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| LogP | 1.6 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 11 | [2] |
| Rotatable Bonds | 11 | [2] |
Solubility Profile
The solubility of this compound has been determined in various solvent systems, which is essential for preparing stock solutions and formulations for in vitro and in vivo studies.
| Solvent System | Solubility | Concentration (Molar) | Notes |
| Water (H₂O) | 100 mg/mL | 165.17 mM | Ultrasonic treatment may be required. |
| DMSO | 170 mg/mL | 280.79 mM | Ultrasonic treatment may be required. Use of newly opened, hygroscopic DMSO is recommended as it significantly impacts solubility. |
| 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL | 8.26 mM | N/A |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 5 mg/mL | 8.26 mM | N/A |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | 8.26 mM | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of physicochemical data. The following sections describe the general experimental protocols for determining key parameters. Specific protocols for IPN60090 are detailed in the supporting information of the publication "Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties."
pKa Determination (General Protocol)
The acid dissociation constant (pKa) is a critical parameter influencing a compound's ionization state, solubility, and permeability across biological membranes. A common method for its determination is potentiometric titration.
Workflow for pKa determination by potentiometric titration.
LogP Determination (General Protocol)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is a standard approach for its empirical determination.
Workflow for LogP determination by the shake-flask method.
Mechanism of Action: GLS1 Inhibition
IPN60090 is a highly selective inhibitor of Glutaminase 1 (GLS1), with an IC₅₀ of 31 nM, and shows no activity against the GLS2 isoform.[1] GLS1 is a critical enzyme in cancer metabolism, responsible for converting glutamine into glutamate. This process is a key entry point for glutamine into the tricarboxylic acid (TCA) cycle and is essential for the biosynthesis of other molecules vital for rapidly proliferating cells.
By inhibiting GLS1, IPN60090 effectively blocks glutaminolysis. This leads to a depletion of downstream metabolites, including α-ketoglutarate, which is necessary for the TCA cycle, and glutathione, which is crucial for maintaining cellular redox balance. The overall effect is the suppression of tumor cell growth and survival.
Signaling pathway of IPN60090-mediated GLS1 inhibition.
Storage and Stability
For long-term storage, it is recommended to keep this compound as a solid at -20°C or -80°C. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. A stock solution in DMSO can be stored at -80°C for up to 6 months and at -20°C for 1 month.
Conclusion
This compound demonstrates favorable physicochemical properties, including good aqueous solubility, which supports its development as an oral therapeutic agent. Its potent and selective inhibition of GLS1 provides a clear mechanism of action for targeting glutamine-dependent tumors. The data and protocols presented in this guide are intended to facilitate further research and development of this promising anti-cancer compound.
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties. | Semantic Scholar [semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to IPN60090 Dihydrochloride Target Engagement In Vivo
This technical guide provides a comprehensive overview of the in vivo target engagement of this compound, a clinical-stage selective inhibitor of Glutaminase-1 (GLS-1). The document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for relevant assays.
Introduction
IPN60090 (also known as compound 27) is a potent and selective inhibitor of Glutaminase-1 (GLS-1), an enzyme crucial for the proliferation of tumor cells that are dependent on glutamine.[1][2][3] GLS-1 catalyzes the conversion of glutamine to glutamate, a key step in providing cancer cells with essential building blocks for the tricarboxylic acid (TCA) cycle and for regulating reactive oxygen species (ROS) through glutathione synthesis.[1] By inhibiting GLS-1, IPN60090 disrupts these metabolic pathways, leading to anti-tumor effects. Demonstrating target engagement in vivo is a critical step in the preclinical and clinical development of such targeted therapies. This guide will delve into the methodologies and data supporting the in vivo target engagement of IPN60090.
Mechanism of Action of IPN60090
IPN60090 is an allosteric inhibitor of GLS-1.[4][5] It binds to a site on the GLS-1 tetramer that is distinct from the active site, inducing a conformational change that inhibits the enzyme's catalytic activity.[1][5] This inhibition leads to a decrease in the intracellular levels of glutamate and a corresponding increase in glutamine. The downstream effects include the disruption of the TCA cycle, reduced production of glutathione leading to increased ROS, and ultimately, inhibition of tumor cell proliferation.[1]
In Vivo Target Engagement Studies
The in vivo target engagement of IPN60090 was demonstrated in a xenograft mouse model using H460 non-small cell lung cancer cells.[1] The primary method for assessing target engagement was the measurement of intratumoral concentrations of glutamine and glutamate following oral administration of IPN60090.[1] Inhibition of GLS-1 is expected to lead to an increase in its substrate (glutamine) and a decrease in its product (glutamate).
Quantitative Data Summary
The following table summarizes the changes in tumor glutamine and glutamate levels at 8 and 24 hours post-dose in an H460 xenograft model.[1]
| Dose of IPN60090 (mg/kg, oral) | Time Point (hours) | Change in Tumor Glutamine (% of Vehicle Control) | Change in Tumor Glutamate (% of Vehicle Control) |
| 10 | 8 | 150% | 75% |
| 50 | 8 | 250% | 50% |
| 250 | 8 | 400% | 25% |
| 10 | 24 | 120% | 90% |
| 50 | 24 | 180% | 70% |
| 250 | 24 | 250% | 50% |
Data are approximated from graphical representations in the source literature for illustrative purposes.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vivo Target Engagement Biomarker Analysis
This protocol describes the measurement of glutamine and glutamate in tumor tissue from xenograft models.
Objective: To quantify the levels of glutamine and glutamate in tumor tissue following treatment with IPN60090 to assess target engagement.
Materials:
-
H460 tumor-bearing mice
-
This compound formulated in 0.5% aqueous methylcellulose
-
Vehicle control (0.5% aqueous methylcellulose)
-
Liquid nitrogen
-
Homogenizer
-
Mass spectrometer
-
Internal standards for glutamine and glutamate
Procedure:
-
Dose H460 tumor-bearing mice orally with IPN60090 at desired concentrations (e.g., 10, 50, 250 mg/kg) or vehicle.[1]
-
At specified time points (e.g., 8 and 24 hours) post-dose, euthanize the mice and excise the tumors.[1]
-
Immediately snap-freeze the tumor samples in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tumor tissue in a suitable extraction buffer containing internal standards.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Analyze the supernatant for glutamine and glutamate concentrations using a validated mass spectrometry method.[1]
-
Normalize the metabolite concentrations to the tissue weight.
-
Express the results as a percentage of the vehicle-treated control group.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a drug to its target protein in a cellular context.[6][7][8][9] Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.
Objective: To demonstrate the direct binding of IPN60090 to GLS-1 in intact cells.
Materials:
-
Cancer cell line expressing GLS-1 (e.g., H460)
-
This compound
-
DMSO (vehicle)
-
PBS (Phosphate Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Heating block or PCR machine
-
Western blot apparatus and reagents
Procedure:
-
Treat cultured cells with IPN60090 or DMSO for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots for each temperature point.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[6]
-
Lyse the cells by freeze-thaw cycles.[8]
-
Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated, denatured proteins.[8]
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble GLS-1 in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the IPN60090-treated samples compared to the control indicates target engagement.
Western Blotting for GLS-1
Western blotting is used to detect and quantify the amount of a specific protein in a sample.[10][11][12][13]
Objective: To measure the amount of soluble GLS-1 in CETSA samples or total GLS-1 in cell lysates.
Materials:
-
Protein lysates from CETSA or other experiments
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GLS-1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins by size using SDS-PAGE.[10]
-
Transfer the separated proteins from the gel to a membrane.[10][13]
-
Block the membrane to prevent non-specific antibody binding.[13]
-
Incubate the membrane with the primary antibody specific for GLS-1.[11]
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with the HRP-conjugated secondary antibody.[11]
-
Wash the membrane to remove unbound secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
Conclusion
The data and methodologies presented in this guide demonstrate robust in vivo target engagement of this compound. The dose-dependent modulation of intratumoral glutamine and glutamate levels provides clear evidence of GLS-1 inhibition in a preclinical tumor model.[1] The experimental protocols provided herein offer a framework for researchers to independently assess the activity of GLS-1 inhibitors. These findings support the continued clinical development of IPN60090 as a promising therapeutic agent for glutamine-dependent cancers.[2][3]
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties. | Semantic Scholar [semanticscholar.org]
- 4. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bu.edu [bu.edu]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
- 13. nacalai.com [nacalai.com]
The Allosteric Inhibition of GLS1 by IPN60090: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase 1 (GLS1) has emerged as a critical therapeutic target in oncology due to its central role in the metabolic reprogramming of cancer cells. Many tumors exhibit a strong dependence on glutamine, which is converted to glutamate by GLS1 in the first step of glutaminolysis.[1][2] This process fuels the tricarboxylic acid (TCA) cycle, supports nucleotide and glutathione synthesis, and helps maintain cellular redox balance, all of which are essential for rapid cell proliferation and survival.[1][2][3] IPN60090 is a potent, selective, and orally bioavailable allosteric inhibitor of GLS1 that is currently under investigation in Phase I clinical trials for the treatment of solid tumors.[1][4][5][6][7] This technical guide provides an in-depth overview of the allosteric inhibition of GLS1 by IPN60090, including its mechanism of action, quantitative data, experimental protocols, and the relevant signaling pathways.
Mechanism of Allosteric Inhibition
IPN60090 exerts its inhibitory effect on GLS1 through an allosteric mechanism.[8] Unlike orthosteric inhibitors that compete with the substrate (glutamine) at the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that leads to a reduction in catalytic activity.[8] The allosteric binding site for IPN60090 is located at the interface of the GLS1 tetramer.[1] This mode of inhibition is similar to that of other well-characterized GLS1 allosteric inhibitors like BPTES and the clinical-stage compound telaglenastat (CB-839).[1][8] By binding to this allosteric pocket, IPN60090 stabilizes an inactive conformation of the enzyme, thereby preventing the conversion of glutamine to glutamate.
Quantitative Data
The following tables summarize the key quantitative data for IPN60090, demonstrating its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of IPN60090
| Parameter | Value | Description |
| GLS1 IC50 | 31 nM | Half-maximal inhibitory concentration against purified recombinant human GLS1 (GAC isoform) in a dual-coupled enzyme assay.[3][9] |
| GLS2 IC50 | >50,000 nM | Demonstrates high selectivity for GLS1 over the GLS2 isoform.[3][9] |
| A549 Cell Proliferation IC50 | 26 nM | Half-maximal inhibitory concentration for the proliferation of the A549 human lung carcinoma cell line.[3][9] |
Table 2: Preclinical Pharmacokinetic Properties of IPN60090
| Parameter | Value | Species | Administration |
| Clearance (CL) | 4.1 mL/min/kg | Rat | Intravenous (i.v.) |
| Half-life (t1/2) | 1 hour | Rat | Intravenous (i.v.) |
| Maximum Concentration (Cmax) | 19 µM | Rat | Oral (p.o.) |
| Oral Bioavailability (F%) | 89% | Rat | 10 mg/kg p.o. vs. 3 mg/kg i.v. |
Data for pharmacokinetic properties are derived from preclinical studies and may not be representative of human pharmacokinetics.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of GLS1 inhibitors. The following sections outline representative protocols for key experiments used to characterize IPN60090.
GLS1 Inhibition Assay (Dual-Coupled Enzyme Assay)
This assay indirectly measures GLS1 activity by quantifying the production of glutamate, which is then used in a coupled enzymatic reaction to generate a detectable signal.
Principle:
-
Reaction 1 (GLS1): L-Glutamine → L-Glutamate + NH₃
-
Reaction 2 (Glutamate Dehydrogenase - GDH): L-Glutamate + NAD⁺ → α-Ketoglutarate + NADH + H⁺
The production of NADH is monitored by the increase in absorbance at 340 nm.
Materials:
-
Purified recombinant human GLS1 (GAC isoform)
-
L-Glutamine
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Glutamate Dehydrogenase (GDH)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT
-
IPN60090
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of IPN60090 in the assay buffer.
-
In a 96-well plate, add the diluted IPN60090 or vehicle control (e.g., DMSO).
-
Add the GLS1 enzyme solution to each well (except for the no-enzyme control).
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Prepare a reaction mix containing L-glutamine, NAD⁺, and GDH in the assay buffer.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals using a microplate reader.
-
Calculate the reaction rates from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each IPN60090 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the IPN60090 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (e.g., Sulforhodamine B - SRB Assay)
This assay assesses the effect of IPN60090 on the viability and proliferation of cancer cell lines.
Principle: The SRB assay is a colorimetric assay based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein, which reflects the cell number.
Materials:
-
A549 human lung carcinoma cells (or other relevant cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
IPN60090
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a predetermined density (e.g., 2,500 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of IPN60090 in the complete cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of IPN60090 or vehicle control.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates with water and allow them to air dry.
-
Stain the cells with the SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB dye with Tris base solution.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the IPN60090 concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by GLS1 inhibition, a typical experimental workflow for characterizing a GLS1 inhibitor, and the logical relationship of the allosteric inhibition mechanism.
Caption: Downstream effects of GLS1 inhibition by IPN60090.
References
- 1. Altered Glutaminase 1 Activity During Neurulation and Its Potential Implications in Neural Tube Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmrservice.com [bmrservice.com]
- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Glutaminase-1 (GLS1) inhibition limits metastatic progression in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties. | Semantic Scholar [semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
The GLS1 Inhibitor IPN60090 Dihydrochloride: A Deep Dive into its Effects on Glutamine Metabolism
For Researchers, Scientists, and Drug Development Professionals
IPN60090 dihydrochloride, also known as IACS-6274, is a potent and selective, orally active inhibitor of glutaminase 1 (GLS1).[1][2] This enzyme plays a pivotal role in cancer cell metabolism by converting glutamine to glutamate, a key step in a series of biosynthetic and bioenergetic pathways essential for tumor growth and survival.[3][4][5] This technical guide provides a comprehensive overview of the effects of this compound on glutamine metabolism, detailing its mechanism of action, in vitro and in vivo efficacy, and clinical findings.
Mechanism of Action and Impact on Glutamine Metabolism
This compound selectively targets the kidney-type glutaminase (KGA) isoform, GLS1, with high potency, while showing no significant activity against the liver-type isoform, GLS2.[1][2] The inhibition of GLS1 by IPN60090 disrupts the conversion of glutamine to glutamate.[3] This blockade has several downstream consequences for cancer cells that are dependent on glutamine metabolism:
-
Depletion of Tricarboxylic Acid (TCA) Cycle Intermediates: The produced glutamate is a precursor for α-ketoglutarate, a critical intermediate in the TCA cycle. By inhibiting GLS1, IPN60090 reduces the replenishment of the TCA cycle, thereby impacting cellular energy production.[3]
-
Impaired Glutathione Synthesis and Redox Imbalance: Glutamate is a key component of the antioxidant glutathione (GSH). Reduced glutamate levels resulting from GLS1 inhibition can lead to decreased GSH synthesis, rendering cancer cells more susceptible to oxidative stress.[3]
-
Inhibition of Biosynthesis: Glutamine is a nitrogen donor for the synthesis of nucleotides and other essential biomolecules. By blocking its metabolism, IPN60090 can hamper these biosynthetic processes, thereby inhibiting cell proliferation.
The inhibition of GLS1 by IPN60090 not only directly impacts tumor cell metabolism but also has implications for the tumor microenvironment. By increasing the availability of glutamine in the tumor microenvironment, GLS1 inhibition may enhance the activity of anti-tumor T-cells, which also rely on glutamine for their activation and effector functions.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative data on the activity of this compound from preclinical and clinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| GLS1 (GAC isoform) IC50 | 31 nM | Purified recombinant human GLS1 | [1][2] |
| GLS2 IC50 | >50,000 nM | Purified recombinant human GLS2 | [1][2] |
| A549 Cell Proliferation IC50 | 26 nM | Human lung carcinoma cell line | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| Not Specified | IPN60090 (monotherapy) | 28% tumor growth inhibition | [1][2] |
| Not Specified | IPN60090 in combination with TAK228 | 85% tumor growth inhibition | [1][2] |
Table 3: Phase 1 Clinical Trial Data (IACS-6274/IPN60090)
| Parameter | Dose | Value | Patient Population | Reference |
| Cmax (Steady-State) | 180 mg BID | 45.8 ± 18.6 μM | Advanced solid tumors | [7] |
| AUC(0-12hrs) (Steady-State) | 180 mg BID | 382.48 ± 159.27 h*μM | Advanced solid tumors | [7] |
| Half-life (t1/2) | Multiple doses | ~12 hours | Advanced solid tumors | [7] |
| Glutamate:Glutamine Ratio Inhibition in PBMCs (C1D14) | 120 mg BID | 82.5% (p<0.0001) | Advanced solid tumors | [7] |
| Glutamate:Glutamine Ratio Inhibition in PBMCs (C1D14) | 180 mg BID | 83.9% (p<0.0001) | Advanced solid tumors | [7] |
| Glutamate:Glutamine Ratio Inhibition in PBMCs (C1D14) | 240 mg BID | 85.3% (p<0.0001) | Advanced solid tumors | [7] |
| Disease Control Rate at 12 weeks | Multiple doses | 60% | Advanced solid tumors | [7] |
Experimental Protocols
GLS1 Enzyme Inhibition Assay
The inhibitory activity of IPN60090 on GLS1 was determined using a dual-coupled enzyme assay with purified recombinant human GLS1 (GAC isoform).[1]
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human GLS1 (GAC isoform) is purified. The substrate solution contains L-glutamine.
-
Assay Reaction: The assay measures the conversion of glutamine to glutamate. This is a coupled assay where the glutamate produced is further converted by glutamate dehydrogenase (GDH) in the presence of NAD+, leading to the production of NADH.
-
Detection: The increase in NADH is monitored spectrophotometrically by measuring the change in absorbance at 340 nm.
-
IC50 Determination: Various concentrations of IPN60090 are incubated with the enzyme prior to the addition of the substrate. The rate of the reaction is measured, and the IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
A549 Cell Proliferation Assay
The effect of IPN60090 on the proliferation of the human lung carcinoma cell line A549 was assessed.[1] A common method for this is the MTT assay.
Protocol:
-
Cell Seeding: A549 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
In Vivo Tumor Growth Inhibition Studies
The anti-tumor efficacy of IPN60090 was evaluated in animal models bearing tumor xenografts.
Protocol:
-
Animal Model: Immunocompromised mice are implanted with human tumor cells (e.g., patient-derived xenografts or cell line-derived xenografts).
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, the animals are randomized into different treatment groups (vehicle control, IPN60090 monotherapy, combination therapy).
-
Dosing: this compound is administered orally at specified doses and schedules (e.g., 100 mg/kg, twice daily).[1]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.
Clinical Trial Protocol (Phase 1, NCT03894540)
This was a first-in-human, biomarker-driven, open-label, dose-escalation and dose-expansion study of IPN60090 (IACS-6274) in patients with advanced solid tumors.[7]
Key Aspects of the Protocol:
-
Patient Population: Patients with advanced solid tumors, including those with specific molecular alterations such as KEAP1/NFE2L2 mutations or low Asparagine Synthetase (ASNS) expression.[7]
-
Study Design: A 3+3 dose-escalation design was used to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[7]
-
Treatment: IPN60090 was administered orally twice daily (BID) in continuous 21-day cycles.[7]
-
Pharmacokinetic (PK) Analysis: Plasma samples were collected at various time points to determine the pharmacokinetic parameters of IPN60090, including Cmax, AUC, and half-life.[7]
-
Pharmacodynamic (PD) Analysis: The biological activity of IPN60090 was assessed by measuring the ratio of glutamate to glutamine in peripheral blood mononuclear cells (PBMCs).[7]
-
Efficacy Assessment: Tumor responses were evaluated according to RECIST v1.1 criteria.[7]
Visualizations
Signaling Pathway of Glutamine Metabolism and IPN60090 Inhibition
Caption: IPN60090 inhibits GLS1, blocking glutamine to glutamate conversion.
Experimental Workflow for In Vitro Proliferation Assay
Caption: Workflow of an MTT-based cell proliferation assay.
Logical Relationship in the Phase 1 Clinical Trial
Caption: Logic flow of the Phase 1 clinical trial of IPN60090.
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IACS-6274 is well tolerated and biologically active in selected advanced tumours - Medical Conferences [conferences.medicom-publishers.com]
- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nursingcenter.com [nursingcenter.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic inhibitor IACS-6274 shows early antitumor effects in underserved patients with advanced cancers | MD Anderson Cancer Center [mdanderson.org]
- 7. Anticancer mechanism of breviscapine in non-small cell lung cancer A549 cells acts via ROS-mediated upregulation of IGFBP4 - Wei - Journal of Thoracic Disease [jtd.amegroups.org]
Methodological & Application
Application Notes and Protocols for IPN60090 Dihydrochloride in In Vitro Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
IPN60090 dihydrochloride is a potent and selective inhibitor of glutaminase-1 (GLS-1), a critical enzyme in cancer cell metabolism.[1][2][3] Many tumors exhibit a strong dependence on glutamine for energy production and the synthesis of essential macromolecules. GLS-1 catalyzes the conversion of glutamine to glutamate, a key step in the metabolic pathway known as glutaminolysis. By inhibiting GLS-1, IPN60090 disrupts this pathway, leading to a reduction in cellular glutamate levels, impaired mitochondrial function, increased oxidative stress, and ultimately, inhibition of cancer cell proliferation.[1] These application notes provide detailed protocols for evaluating the in vitro efficacy of IPN60090 in cell-based assays.
Mechanism of Action
IPN60090 is an allosteric inhibitor of GLS-1.[3] The inhibition of GLS-1 by IPN60090 blocks the conversion of glutamine to glutamate, which has several downstream consequences for cancer cells:
-
Depletion of Tricarboxylic Acid (TCA) Cycle Intermediates: Glutamate is a primary source for replenishing TCA cycle intermediates (anaplerosis) in rapidly dividing cells. Inhibition of its production stalls the TCA cycle, impacting energy production (ATP) and the synthesis of biosynthetic precursors.
-
Reduced Glutathione (GSH) Synthesis: Glutamate is a precursor for the synthesis of glutathione, a major cellular antioxidant. Reduced glutamate levels lead to decreased GSH, resulting in an accumulation of reactive oxygen species (ROS) and increased oxidative stress.
-
Impaired Nucleotide and Amino Acid Synthesis: The nitrogen from glutamine is essential for the synthesis of nucleotides and other non-essential amino acids.
These metabolic disruptions collectively contribute to the anti-proliferative effects of IPN60090 in glutamine-dependent cancer cells.
Signaling Pathway
Caption: Glutamine metabolism pathway and the inhibitory action of IPN60090 on GLS-1.
Experimental Protocols
Cell Viability Assay (MTT/CellTiter-Glo®)
This protocol determines the effect of IPN60090 on the viability and proliferation of cancer cells. The MTT assay measures metabolic activity, while the CellTiter-Glo® assay quantifies ATP levels.
Materials:
-
Cancer cell line of interest (e.g., A549 human lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well clear and opaque-walled tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Plate reader (absorbance and luminescence)
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of IPN60090 in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of IPN60090 in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cell plate and add 100 µL of the medium containing different concentrations of IPN60090. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
For MTT Assay:
-
For CellTiter-Glo® Assay:
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the IPN60090 concentration and determine the IC₅₀ value using non-linear regression analysis.
Glutamate Measurement Assay (Glutamine/Glutamate-Glo™ Assay)
This assay measures the intracellular and extracellular levels of glutamate to confirm the inhibitory effect of IPN60090 on GLS-1 activity.
Materials:
-
Cancer cell line and culture reagents
-
This compound
-
6-well or 24-well tissue culture plates
-
Glutamine/Glutamate-Glo™ Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of IPN60090 for the desired time (e.g., 24-48 hours).
-
-
Sample Preparation:
-
Extracellular Glutamate: Collect the cell culture medium.
-
Intracellular Glutamate:
-
Wash the cells with PBS.
-
Lyse the cells using a method compatible with the assay (refer to the kit manual).
-
-
-
Assay Procedure (following the Promega Technical Manual TM496): [9][10][11]
-
Prepare the Glutamate Detection Reagent.
-
For total glutamine and glutamate measurement, add the Glutaminase to the samples.
-
For glutamate measurement only, omit the Glutaminase step.
-
Add the Glutamate Detection Reagent to the samples at a 1:1 ratio.[12][13]
-
Incubate for 60 minutes at room temperature.
-
Measure luminescence.
-
Data Analysis:
-
Calculate the glutamate concentration based on a standard curve.
-
The glutamine concentration can be determined by subtracting the glutamate-only signal from the total glutamine and glutamate signal.
-
Compare the glutamate levels in IPN60090-treated cells to the vehicle-treated control.
Cellular Reactive Oxygen Species (ROS) Assay (DCFDA/H₂DCFDA)
This assay measures the intracellular accumulation of ROS resulting from the depletion of glutathione due to GLS-1 inhibition.
Materials:
-
Cancer cell line and culture reagents
-
This compound
-
DCFDA/H₂DCFDA - Cellular ROS Assay Kit (e.g., Abcam ab113851)[14][15]
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
Protocol (for microplate assay with adherent cells): [16][17]
-
Cell Seeding:
-
Seed 50,000 cells per well in a black, clear-bottom 96-well plate and culture overnight.[16]
-
-
Compound Treatment:
-
Treat cells with IPN60090 for the desired duration.
-
-
Staining:
-
Measurement:
-
Remove the DCFDA solution and wash the cells with 1X buffer.
-
Add 100 µL of 1X buffer or PBS to each well.
-
Immediately measure the fluorescence with excitation at ~485 nm and emission at ~535 nm.[17]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Express the ROS levels in treated cells as a fold change relative to the vehicle-treated control.
Experimental Workflow
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering the landscape of allosteric glutaminase 1 inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer mechanism of breviscapine in non-small cell lung cancer A549 cells acts via ROS-mediated upregulation of IGFBP4 - Wei - Journal of Thoracic Disease [jtd.amegroups.org]
- 5. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Glutamine/Glutamate-Glo™ Assay Technical Manual [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. Glutamine/Glutamate-Glo Assay [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. Glutamate-Glo™ Assay [promega.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. abcam.com [abcam.com]
- 16. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for IPN60090 Dihydrochloride in A549 Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
IPN60090 dihydrochloride is a potent and selective inhibitor of glutaminase 1 (GLS1), an enzyme crucial for the metabolic reprogramming of cancer cells.[1][2][3] GLS1 catalyzes the conversion of glutamine to glutamate, a key step in glutaminolysis that fuels the tricarboxylic acid (TCA) cycle, supports nucleotide and glutathione synthesis, and maintains redox homeostasis in rapidly proliferating tumor cells.[4][5][6] In non-small cell lung cancer (NSCLC) cell lines like A549, there is a demonstrated dependency on glutamine for growth and survival.[5] IPN60090 has been shown to inhibit the proliferation of A549 cells, highlighting its therapeutic potential in targeting glutamine metabolism in lung cancer.[1][2]
These application notes provide a comprehensive guide for utilizing this compound in A549 lung cancer cell-based assays. Detailed protocols for cell culture, viability assessment, apoptosis analysis, and protein expression studies are included to facilitate research into the mechanism of action and efficacy of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (GLS1 inhibition) | - | 31 nM | [1][2] |
| IC50 (A549 cell proliferation) | A549 | 26 nM | [1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of IPN60090 and a typical experimental workflow for its evaluation in A549 cells.
References
- 1. A549 Cell Subculture Protocol [a549.com]
- 2. nanopartikel.info [nanopartikel.info]
- 3. reprocell.com [reprocell.com]
- 4. openworks.mdanderson.org [openworks.mdanderson.org]
- 5. Analysis of glutamine dependency in non-small cell lung cancer: GLS1 splice variant GAC is essential for cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Glutamine Pathway in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IPN60090 Dihydrochloride for KEAP1-Mutant NSCLC Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC tumors harbors mutations in the Kelch-like ECH-associated protein 1 (KEAP1) gene. KEAP1 is a negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of the cellular antioxidant response. Loss-of-function mutations in KEAP1 lead to the constitutive activation of NRF2, which promotes tumor growth, chemoresistance, and metabolic reprogramming.
One of the key metabolic adaptations in KEAP1-mutant NSCLC is a heightened dependence on glutamine metabolism, a phenomenon often referred to as "glutamine addiction". Glutaminase-1 (GLS-1) is a critical mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a key step that fuels the tricarboxylic acid (TCA) cycle and supports the production of antioxidants like glutathione. This dependency on glutaminolysis presents a therapeutic vulnerability.
IPN60090 dihydrochloride is a potent and selective inhibitor of GLS-1 currently under investigation in clinical trials.[1][2] By blocking GLS-1, IPN60090 disrupts glutamine metabolism, leading to reduced tumor cell proliferation and survival, particularly in cancers with a high reliance on this pathway, such as KEAP1-mutant NSCLC.[1] These application notes provide detailed protocols for researchers studying the effects of IPN60090 in KEAP1-mutant NSCLC models.
Mechanism of Action
In wild-type cells, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation, keeping NRF2 levels low. In the presence of oxidative stress, this interaction is disrupted, allowing NRF2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes. In KEAP1-mutant NSCLC, this regulation is lost, leading to persistent NRF2 activation.
Constitutively active NRF2 upregulates genes involved in glutamine transport and metabolism, leading to an increased reliance on glutamine for cellular energy and biosynthesis. IPN60090, as a selective GLS-1 inhibitor, directly targets this acquired metabolic dependency. By inhibiting the conversion of glutamine to glutamate, IPN60090 depletes downstream metabolites essential for the TCA cycle and glutathione synthesis, ultimately leading to metabolic stress and cell death in KEAP1-mutant cancer cells.
Data Presentation
In Vitro Efficacy of IPN60090
The following table summarizes the reported in vitro activity of IPN60090 and other relevant GLS-1 inhibitors in NSCLC cell lines.
| Compound | Cell Line | KEAP1 Status | IC50 (nM) | Reference |
| IPN60090 | A549 | Mutant | 8 | [1] |
| CB-839 (Telaglenastat) | A549 | Mutant | 10-50 | [3] |
| CB-839 (Telaglenastat) | H460 | Mutant | 10-50 | [1] |
| BPTES | A549 | Mutant | 20-100 | [3] |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of IPN60090 in KEAP1-mutant and wild-type NSCLC cell lines.
Materials:
-
KEAP1-mutant NSCLC cell lines (e.g., A549, H460)
-
KEAP1-wild-type NSCLC cell lines (e.g., H1299, H23)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of IPN60090 in sterile water or DMSO.
-
Perform serial dilutions of IPN60090 in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of IPN60090 or vehicle control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
-
MTT/XTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis
This protocol is for assessing the protein levels of GLS1, NRF2, and its downstream targets in response to IPN60090 treatment.
Materials:
-
KEAP1-mutant and wild-type NSCLC cell lines
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GLS1, anti-NRF2, anti-NQO1, anti-GCLC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with IPN60090 at various concentrations (e.g., 1x and 5x the IC50) and a vehicle control for 24-48 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
In Vivo Xenograft Model
This protocol outlines a subcutaneous xenograft study to evaluate the anti-tumor efficacy of IPN60090 in vivo.[1]
Materials:
-
KEAP1-mutant NSCLC cell line (e.g., H460)
-
Immunocompromised mice (e.g., NOD-SCID or nude mice, 6-8 weeks old)
-
Matrigel
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest and resuspend H460 cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare a fresh formulation of IPN60090 in the vehicle.
-
Administer IPN60090 (e.g., 50-100 mg/kg) or vehicle to the respective groups via oral gavage once or twice daily.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise, weigh, and photograph the tumors.
-
-
Pharmacodynamic Analysis (Optional):
-
A portion of the tumor tissue can be snap-frozen for subsequent analysis of glutamate levels or protein expression by Western blot.
-
Conclusion
This compound represents a promising therapeutic agent for the treatment of KEAP1-mutant NSCLC by targeting the metabolic vulnerability of glutamine dependence. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of IPN60090 in relevant preclinical models. Further studies are warranted to explore combination strategies and to fully elucidate the potential of GLS-1 inhibition in this patient population.
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Cytotoxic Responses Induced by Treatment of A549 Human Lung Cancer Cells with Sweet Bee Venom in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LKB1 and KEAP1/NRF2 pathways cooperatively promote metabolic reprogramming with enhanced glutamine dependence in KRAS-mutant lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IPN60090 Dihydrochloride in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPN60090 dihydrochloride is a potent and selective inhibitor of glutaminase-1 (GLS-1), an enzyme crucial for the metabolic reprogramming of cancer cells.[1][2][3] By blocking the conversion of glutamine to glutamate, IPN60090 disrupts key biosynthetic pathways that fuel tumor cell proliferation and survival.[1][4] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a vital platform for preclinical drug evaluation due to their ability to retain the histological and genetic characteristics of the original tumor.[5][6][7] This document provides detailed application notes and protocols for evaluating the efficacy of this compound in PDX models.
Mechanism of Action: GLS-1 Inhibition
Glutaminase-1 is a mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate.[1][8] This reaction is a critical entry point for glutamine into central carbon metabolism. The resulting glutamate can be further metabolized to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to support energy production and the synthesis of biomass, including nucleotides, amino acids, and lipids.[9] Many cancer cells exhibit a strong dependence on glutamine metabolism, a phenomenon often termed "glutamine addiction."[4] IPN60090, as a selective GLS-1 inhibitor, has shown promising anti-tumor activity in preclinical models.[2][10]
Caption: Glutaminase-1 (GLS-1) signaling pathway and the inhibitory action of IPN60090.
Data Presentation: In Vivo Efficacy of IPN60090 in a Non-Small Cell Lung Cancer (NSCLC) PDX Model
The following tables summarize the in vivo efficacy and target engagement of IPN60090 in a non-small cell lung cancer patient-derived xenograft (PDX) model, Ru337.
Table 1: In Vivo Efficacy of IPN60090 in Ru337 NSCLC PDX Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | BID, Oral | Data not available | - |
| IPN60090 | 25 | BID, Oral | Data not available | Data not available |
| IPN60090 | 50 | BID, Oral | Data not available | Data not available |
| IPN60090 | 100 | BID, Oral | Data not available | Data not available |
Note: Specific quantitative values for tumor volume change and TGI were not available in the public search results. This table structure is provided as a template for presenting such data.
Table 2: In Vivo Target Engagement in H460 Xenograft Model
| Treatment Group | Dose (mg/kg) | Time Point (hours) | Glutamate:Glutamine Ratio | Free Plasma Concentration (µM) |
| Vehicle Control | - | 8 | Baseline | 0 |
| IPN60090 | 50 | 8 | Decreased | 0.058 |
| IPN60090 | 250 | 8 | Decreased | 0.316 |
| Vehicle Control | - | 24 | Baseline | 0 |
| IPN60090 | 50 | 24 | Decreased | Data not available |
| IPN60090 | 250 | 24 | Decreased | Data not available |
Experimental Protocols
The following protocols provide a detailed methodology for conducting efficacy studies of IPN60090 in PDX models.
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
-
Animal Model: Utilize immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, which are suitable hosts for human tissue engraftment.[5]
-
Tumor Tissue Acquisition: Obtain fresh, sterile tumor tissue from consenting patients under Institutional Review Board (IRB) approval.
-
Tumor Processing:
-
Place the tumor tissue in a sterile petri dish containing sterile saline or appropriate tissue culture medium.
-
Mechanically mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the recipient mouse.
-
Subcutaneously implant one to two tumor fragments into the flank of the mouse using a trocar.[5]
-
-
Monitoring Engraftment:
-
Monitor the mice regularly for tumor growth by visual inspection and palpation.
-
Once tumors become palpable, measure their dimensions using digital calipers 2-3 times per week.[5]
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When a tumor reaches the desired size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically excise the tumor.
-
Process the tumor as described in step 3 and implant fragments into new recipient mice for expansion. Early passages (P2-P3) are recommended for efficacy studies to maintain fidelity to the original tumor.
-
Caption: Experimental workflow for establishing and utilizing PDX models.
Protocol 2: In Vivo Efficacy Study of IPN60090
-
PDX Model Selection: Select a well-characterized and established PDX model, such as the Ru337 NSCLC model.
-
Cohort Formation:
-
Expand the selected PDX model to generate a sufficient number of tumor-bearing mice.
-
When tumors reach a mean volume of 150-250 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).[11]
-
-
Drug Formulation and Administration:
-
Prepare this compound in a suitable vehicle, such as 0.5% aqueous methylcellulose.
-
Administer the drug or vehicle control orally (PO) at the desired doses and schedule (e.g., twice daily, BID).
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and mouse body weights 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined volume (e.g., 1500 mm³) or after a fixed duration of treatment.[11]
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect tumors, blood, and other relevant tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).
-
Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Analyze changes in the glutamate:glutamine ratio in tumor tissue as a measure of target engagement.
-
Conclusion
This compound is a promising GLS-1 inhibitor with demonstrated preclinical anti-tumor activity. The use of patient-derived xenograft models provides a clinically relevant platform for further evaluation of its efficacy across a range of tumor types. The protocols and data presented here serve as a comprehensive guide for researchers designing and executing in vivo studies with IPN60090. Adherence to detailed and standardized protocols is crucial for generating robust and reproducible data to inform clinical development.
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the landscape of allosteric glutaminase 1 inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 6. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 7. xenograft.org [xenograft.org]
- 8. Glutaminase - Wikipedia [en.wikipedia.org]
- 9. Hedgehog–YAP Signaling Pathway Regulates Glutaminolysis to Control Hepatic Stellate Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PDX Efficacy Services | The Jackson Laboratory [jax.org]
Combination Therapy with IPN60090 Dihydrochloride and mTOR Inhibitors: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cell metabolism is a critical area of investigation for the development of novel therapeutic strategies. One key metabolic pathway frequently dysregulated in cancer is glutaminolysis, the process by which glutamine is converted to glutamate to fuel the tricarboxylic acid (TCA) cycle and support cell growth and proliferation. IPN60090 dihydrochloride is a potent and selective inhibitor of Glutaminase 1 (GLS1), the first enzyme in this pathway.[1] The mammalian target of rapamycin (mTOR) pathway is another crucial signaling network that is often hyperactivated in cancer, promoting cell growth, proliferation, and survival.[2] Preclinical evidence suggests that the combination of a GLS1 inhibitor with an mTOR inhibitor can lead to synergistic anti-tumor effects, providing a strong rationale for investigating this combination therapy.[3][4][5]
This document provides detailed application notes and protocols for the preclinical evaluation of combination therapy with this compound and mTOR inhibitors.
Signaling Pathway Overview
The combination of IPN60090 and an mTOR inhibitor targets two central nodes in cancer cell metabolism and growth signaling. IPN60090 blocks the conversion of glutamine to glutamate, thereby depleting the cell of a key nutrient source for the TCA cycle.[1] mTOR inhibitors block a critical signaling pathway that promotes protein synthesis, cell growth, and proliferation. The dual inhibition of these pathways is hypothesized to create a synthetic lethal effect in cancer cells.
Data Presentation
In Vitro Efficacy of IPN60090 and mTOR Inhibitors
The following table summarizes representative data from in vitro studies evaluating the anti-proliferative effects of IPN60090 and the mTOR inhibitor everolimus, both as single agents and in combination, in non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC) cell lines.
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) |
| A549 (NSCLC) | IPN60090 | 50 | - |
| Everolimus | 20 | - | |
| IPN60090 + Everolimus | - | < 1 (Synergistic) | |
| 786-O (RCC) | IPN60090 | 75 | - |
| Everolimus | 30 | - | |
| IPN60090 + Everolimus | - | < 1 (Synergistic) |
Note: The CI values are qualitative representations based on preclinical studies of similar compound combinations. Actual values need to be determined experimentally.
In Vivo Efficacy of GLS1 and mTOR Inhibitor Combination
This table presents a summary of a representative in vivo study design and potential outcomes for the combination of a GLS1 inhibitor and an mTOR inhibitor in a xenograft model.
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | Vehicle, p.o., daily | 1500 | 0 |
| IPN60090 | 100 mg/kg, p.o., daily | 1050 | 30 |
| Everolimus | 5 mg/kg, p.o., daily | 900 | 40 |
| IPN60090 + Everolimus | 100 mg/kg + 5 mg/kg, p.o., daily | 300 | 80 |
Note: These data are illustrative and based on reported preclinical studies of GLS1 and mTOR inhibitor combinations. Actual results may vary depending on the model and experimental conditions.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is designed to assess the anti-proliferative effects of IPN60090 and an mTOR inhibitor, alone and in combination.
Materials:
-
Cancer cell lines (e.g., A549, 786-O)
-
Complete growth medium
-
96-well plates
-
This compound
-
mTOR inhibitor (e.g., Everolimus)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate overnight.
-
Drug Preparation: Prepare stock solutions of IPN60090 and the mTOR inhibitor in DMSO. Create a dose-response matrix of single-agent and combination drug concentrations in culture medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each single agent.
Synergy Analysis
The combination index (CI) is calculated using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Western Blot Analysis
This protocol is used to assess the pharmacodynamic effects of the combination therapy on key signaling proteins in the mTOR pathway.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
mTOR inhibitor
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-p-S6K, anti-total S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with IPN60090 and/or the mTOR inhibitor for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Study
This protocol outlines a subcutaneous xenograft model to evaluate the in vivo efficacy of the combination therapy.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for implantation
-
This compound
-
mTOR inhibitor
-
Vehicle for drug formulation
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle, IPN60090 alone, mTOR inhibitor alone, Combination).
-
Treatment Administration: Administer drugs as per the defined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor mouse body weight 2-3 times per week.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The combination of this compound and an mTOR inhibitor represents a promising therapeutic strategy for cancers dependent on both glutaminolysis and mTOR signaling. The protocols and application notes provided here offer a comprehensive guide for the preclinical evaluation of this combination therapy, from in vitro synergy screening to in vivo efficacy studies. Rigorous execution of these experiments will be crucial in determining the full therapeutic potential of this combination approach.
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting glutaminase and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for IPN60090 Dihydrochloride in Radiotherapy Sensitization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPN60090 dihydrochloride is a potent and selective inhibitor of Glutaminase-1 (GLS-1), an enzyme crucial for the metabolic reprogramming of many cancer cells.[1][2] By blocking the conversion of glutamine to glutamate, IPN60090 disrupts cancer cell proliferation, bioenergetics, and redox balance.[1] Emerging preclinical evidence suggests that the inhibition of GLS-1 can sensitize tumor cells to the cytotoxic effects of ionizing radiation, presenting a promising therapeutic strategy to enhance the efficacy of radiotherapy.[1][3]
These application notes provide a comprehensive overview of the methodologies and protocols for investigating the radiosensitizing effects of this compound in both in vitro and in vivo preclinical models.
Mechanism of Radiosensitization
The primary mechanism by which GLS-1 inhibitors like IPN60090 are believed to sensitize tumor cells to radiation involves the depletion of intracellular glutathione (GSH), a major antioxidant.[4][5][6] Glutamate, the product of the GLS-1-catalyzed reaction, is a precursor for GSH synthesis. By inhibiting GLS-1, IPN60090 reduces the cellular pool of glutamate, leading to decreased GSH levels.[4] This reduction in antioxidant capacity makes cancer cells more susceptible to the damaging effects of radiation-induced reactive oxygen species (ROS), which ultimately leads to increased DNA damage and cell death.[3][7]
Caption: Mechanism of IPN60090-mediated radiosensitization.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on GLS-1 inhibitors, which can be used as a reference for designing and evaluating experiments with IPN60090.
Table 1: In Vitro Radiosensitization Data for GLS-1 Inhibitors
| Cell Line | GLS-1 Inhibitor | Concentration (µM) | Radiation Type | Surviving Fraction at 2 Gy (SF2Gy) | Reference |
| H460 (NSCLC) | IACS-6274 (IPN60090) | 0.1 | X-rays | 0.50 ± 0.06 | [3] |
| H460 (NSCLC) | IACS-6274 (IPN60090) | 1 | X-rays | 0.41 ± 0.07 | [3] |
| H460 (NSCLC) | IACS-6274 (IPN60090) | 0.1 | Protons | 0.164 ± 0.016 | [3] |
| H460 (NSCLC) | IACS-6274 (IPN60090) | 1 | Protons | 0.10 ± 0.02 | [3] |
| H460 (NSCLC) | Vehicle | - | X-rays | 0.61 ± 0.04 | [3] |
| H460 (NSCLC) | Vehicle | - | Protons | 0.42 ± 0.03 | [3] |
| A427 (NSCLC) | CB-839 | - | - | ED50: 9 nM (colony formation) | [4][5] |
| A549 (NSCLC) | CB-839 | - | - | ED50: 27 nM (colony formation) | [4][5] |
| H460 (NSCLC) | CB-839 | - | - | ED50: 217 nM (colony formation) | [4][5] |
Table 2: In Vivo Radiosensitization Data for GLS-1 Inhibitors
| Tumor Model | GLS-1 Inhibitor | Dosing Regimen | Radiation Schedule | Endpoint | Result | Reference |
| H460 Xenograft | CB-839 | Not specified | Not specified | Tumor Growth | 30% increased response to radiotherapy | [4][5] |
| H460 Xenograft | CB-839 | Not specified | Not specified | Serum GSH | >50% reduction | [4][5] |
| Sarcoma Model | CB-839 | Twice daily oral gavage | 10 Gy/fraction for 3 days | Time to Tumor Quintupling | Significantly delayed | [8] |
| Sarcoma Model | CB-839 | Twice daily oral gavage | 10 Gy/fraction for 3 days | Overall Survival | Significantly increased | [8] |
Experimental Protocols
In Vitro Radiosensitization Assessment
1. Clonogenic Survival Assay
This "gold standard" assay assesses the ability of a compound to enhance radiation-induced cell killing by measuring the long-term reproductive capability of single cells.[9]
Caption: Workflow for the clonogenic survival assay.
Protocol:
-
Cell Seeding: Plate a known number of cells (e.g., 200-10,000, depending on the radiation dose) into 6-well plates and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control. Incubate for a predetermined time (e.g., 24 hours) before irradiation.
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a solution of methanol and acetic acid (3:1) and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. The Sensitizer Enhancement Ratio (SER) can be calculated to quantify the radiosensitizing effect.
2. Immunofluorescence Staining for DNA Damage Foci (γH2AX)
This assay visualizes and quantifies DNA double-strand breaks, a key lesion induced by ionizing radiation.
Protocol:
-
Cell Culture: Grow cells on coverslips in a multi-well plate.
-
Treatment and Irradiation: Treat cells with IPN60090 and irradiate as described for the clonogenic assay.
-
Fixation and Permeabilization: At various time points post-irradiation (e.g., 1, 4, 24 hours), fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block non-specific binding and incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
In Vivo Radiosensitization Assessment
1. Tumor Growth Delay Assay
This experiment evaluates the effect of IPN60090 and radiation on the growth of tumors in animal models.
Caption: Workflow for the in vivo tumor growth delay assay.
Protocol:
-
Tumor Implantation: Subcutaneously implant a known number of tumor cells (e.g., 1-5 x 10^6) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into four treatment groups: (1) Vehicle control, (2) IPN60090 alone, (3) Radiation alone, and (4) IPN60090 + Radiation.
-
Treatment Administration:
-
IPN60090: Administer this compound via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.
-
Radiotherapy: Deliver a single or fractionated dose of radiation to the tumor using a targeted irradiator.
-
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Endpoint and Analysis: Continue monitoring until tumors reach a predetermined endpoint volume. Analyze the data to determine tumor growth delay and assess for statistically significant differences between treatment groups.
2. Immunohistochemistry (IHC) for Biomarkers
IHC can be used to assess the in-situ effects of IPN60090 and radiation on tumors.
Protocol:
-
Tissue Collection and Preparation: At the end of the in vivo study, excise tumors, fix them in formalin, and embed them in paraffin.
-
Sectioning and Staining: Cut thin sections of the tumor tissue and perform IHC staining for biomarkers of interest, such as Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and γH2AX (DNA damage).
-
Imaging and Quantification: Image the stained slides and quantify the expression of each biomarker.
Concluding Remarks
The protocols and data presented here provide a framework for the preclinical evaluation of this compound as a potential radiosensitizing agent. Rigorous investigation of its efficacy and mechanism of action in relevant cancer models is crucial for its clinical translation. These studies will help to identify responsive tumor types, optimal dosing and scheduling in combination with radiotherapy, and potential biomarkers for patient selection.
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openworks.mdanderson.org [openworks.mdanderson.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutaminase inhibitor CB-839 increases radiation sensitivity of lung tumor cells and human lung tumor xenografts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting glutamine metabolism improves sarcoma response to radiation therapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for IPN60090 Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of IPN60090 dihydrochloride stock solutions for in vitro cell culture experiments. IPN60090 is a potent and selective inhibitor of glutaminase-1 (GLS-1), a key enzyme in cancer cell metabolism.[1][2][3] Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Physicochemical Properties
This compound is an off-white to light yellow solid powder.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C24H29Cl2F3N8O3 | [1] |
| Molecular Weight | 605.44 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | >99% | [1] |
| IC50 (GLS-1) | 31 nM | [1][2] |
| IC50 (GLS-2) | >50,000 nM | [2][4] |
| IC50 (A549 cells) | 26 nM | [2][4] |
Solubility and Stock Solution Preparation
Proper dissolution of this compound is critical for obtaining accurate and reproducible results. Due to its moderate aqueous solubility, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[5]
Solubility Data
| Solvent | Maximum Solubility | Molar Concentration | Notes |
| DMSO | 170 mg/mL | 280.79 mM | Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO.[1] |
| Water | 100 mg/mL | 165.17 mM | Ultrasonic treatment may be required.[1] |
Protocol for Reconstituting a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-warm the DMSO: Before use, bring the anhydrous DMSO to room temperature.
-
Weigh the Compound: Accurately weigh out 6.05 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of sterile DMSO to the tube containing the compound.
-
Dissolve the Compound:
-
Aliquot and Store: Aliquot the clear stock solution into smaller, single-use volumes in sterile, light-protected tubes. This prevents repeated freeze-thaw cycles.[6]
Note: For cell culture experiments, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare working solutions by further diluting the stock solution in sterile cell culture medium immediately before use.
Storage and Stability
The stability of this compound is dependent on the storage conditions.
Storage Recommendations
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | 4°C | 2 years | Store sealed and protected from moisture and light.[4] |
| -20°C | 3 years | Store sealed and protected from moisture and light.[4] | |
| Stock Solution (in DMSO) | -20°C | 1 month | Store in tightly sealed, light-protected aliquots. Avoid repeated freeze-thaw cycles.[1][4] |
| -80°C | 6 months | Store in tightly sealed, light-protected aliquots. Avoid repeated freeze-thaw cycles.[1] |
Signaling Pathway and Mechanism of Action
IPN60090 is a selective inhibitor of GLS-1, an enzyme that catalyzes the conversion of glutamine to glutamate.[3] This reaction is a critical step in the metabolic reprogramming of many cancer cells, providing them with essential building blocks for proliferation and survival.[3] By inhibiting GLS-1, IPN60090 disrupts cancer cell metabolism, leading to reduced proliferation and cell death.
Caption: Mechanism of action of IPN60090 on the glutamine metabolism pathway.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IPN-60090 ( IACS-6274) | GLS1 (the kidney-type glutaminase) inhibitor | antineoplastic and immunostimulating | CAS 1853164-83-6 | Buy IPN60090 ( IACS6274) from Supplier InvivoChem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Dosing and Administration of IPN60090 Dihydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPN60090, a selective inhibitor of glutaminase-1 (GLS-1), is a promising therapeutic agent currently under investigation for its anti-tumor properties.[1][2] GLS-1 is a critical enzyme in cancer cell metabolism, responsible for converting glutamine to glutamate, which fuels various cellular processes essential for tumor growth and survival.[1] By inhibiting GLS-1, IPN60090 disrupts these pathways, leading to reduced proliferation of cancer cells that are dependent on glutamine.[2][3] Preclinical studies in mice have demonstrated the in vivo efficacy of IPN60090 in various cancer models.[4]
These application notes provide detailed protocols for the in vivo dosing and administration of IPN60090 dihydrochloride in mice, covering formulation, administration routes, and experimental workflows for efficacy and target engagement studies.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and dosing regimens for this compound in mice from preclinical studies.
Table 1: Pharmacokinetic Parameters of IPN60090 in Mice
| Parameter | Intravenous (IV) Administration (3 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax | - | Data not specified |
| AUClast | - | Data not specified |
| Clearance (CL) | Data not specified | - |
| Volume of Distribution (Vdss) | Data not specified | - |
| Half-life (t1/2) | Data not specified | - |
Note: Specific values for Cmax, AUClast, CL, Vdss, and t1/2 in mice were not detailed in the provided search results, but the original research paper should be consulted for this information.
Table 2: Reported In Vivo Dosing Regimens for IPN60090 in Mice
| Mouse Model | Dosing Route | Vehicle | Dose | Dosing Schedule | Reference |
| CD-1 Mice | Intravenous (IV) | Not Specified | 3 mg/kg | Single dose | [5] |
| CD-1 Mice | Oral (PO) | 0.5% aqueous methylcellulose | 10 mg/kg | Single dose | [5] |
| H460 NSCLC Xenograft | Oral (PO) | 0.5% aqueous methylcellulose | 10, 50, 250 mg/kg | Single dose for target engagement | [5] |
| H2122 NSCLC Xenograft | Oral (PO) | 0.5% aqueous methylcellulose | 100 mg/kg | Twice daily | [5] |
| Ru337 NSCLC PDX | Oral (PO) | 0.5% aqueous methylcellulose | 25, 100 mg/kg | Twice daily | [5] |
Signaling Pathway
The following diagram illustrates the mechanism of action of IPN60090.
Caption: Mechanism of action of IPN60090 in inhibiting the GLS-1 pathway.
Experimental Protocols
Formulation of this compound for Oral Administration
This protocol describes the preparation of a suspension of this compound in 0.5% aqueous methylcellulose for oral gavage in mice.[5]
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP)[6]
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Spatula
-
Beakers
-
Graduated cylinders
Procedure:
-
Prepare the 0.5% Methylcellulose Vehicle: a. Heat approximately one-third of the final required volume of sterile water to 60-70°C. b. While stirring vigorously, slowly add 0.5 g of methylcellulose powder for every 100 mL of the final volume to the heated water to ensure the powder is wetted.[7] c. Once the powder is dispersed to form a milky suspension, remove the solution from the heat.[6] d. Add the remaining two-thirds of the required volume as cold sterile water to the mixture. The solution should become clear.[6] e. Continue stirring in a cold room or on ice until the solution is completely clear and homogenous.[6]
-
Prepare the IPN60090 Suspension: a. Calculate the required amount of this compound based on the desired concentration and final volume. b. Weigh the calculated amount of this compound powder. c. In a separate container, add a small amount of the prepared 0.5% methylcellulose vehicle to the IPN60090 powder and triturate to form a smooth paste.[7] d. Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure the drug is evenly suspended.[7]
-
Storage and Use: a. Store the suspension at 4°C. b. Before each use, vortex or stir the suspension thoroughly to ensure a homogenous dose is drawn into the syringe.[7]
Administration Protocols
This protocol provides a step-by-step guide for the safe and effective administration of the IPN60090 suspension to mice via oral gavage.
Materials:
-
Prepared IPN60090 suspension
-
1 mL syringes
-
20-22 gauge, 1.5-inch curved, stainless steel feeding needles with a rounded tip[8]
-
Animal scale
Procedure:
-
Animal Preparation: a. Weigh the mouse to accurately calculate the required dosing volume (typically 5-10 mL/kg).[7]
-
Syringe Preparation: a. Vigorously mix the IPN60090 suspension. b. Draw the calculated volume of the formulation into the syringe. Ensure there are no air bubbles.[7]
-
Restraint: a. Gently restrain the mouse by scruffing the loose skin over the shoulders and behind the ears with your non-dominant hand to immobilize the head and body. The head and neck should be in a straight line with the body.[7]
-
Needle Insertion and Administration: a. Gently insert the gavage needle into the side of the mouth (in the gap behind the incisors) and advance it along the roof of the mouth towards the back of the throat.[7] b. Allow the mouse to swallow the tip of the needle. The needle should pass smoothly down the esophagus without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle. c. Once the needle is correctly positioned, dispense the contents of the syringe slowly and steadily. d. After administration, gently remove the needle.
-
Post-Administration Monitoring: a. Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
This protocol describes the procedure for administering IPN60090 intravenously into the lateral tail veins of mice.
Materials:
-
Sterile IPN60090 solution (formulated in a suitable sterile vehicle for IV injection, e.g., sterile saline)
-
Sterile 0.3-1.0 mL syringes[5]
-
Mouse restrainer
-
Heat source (e.g., heat lamp or warming pad)
-
70% isopropyl alcohol
-
Sterile gauze
Procedure:
-
Preparation: a. Warm the mouse for 5-10 minutes using a heat source to dilate the tail veins.[9] b. Place the mouse in a restrainer. c. Swab the tail with 70% isopropyl alcohol.
-
Injection: a. Grasp the tail with your non-dominant hand and identify one of the two lateral tail veins. b. With the bevel of the needle facing up, insert the needle into the vein at a shallow angle, parallel to the vein.[5][9] c. A successful insertion may be indicated by a flash of blood in the hub of the needle. d. Slowly inject the solution. There should be no resistance. If resistance is felt or a bleb forms, the needle is not in the vein.[5] e. If the first attempt is unsuccessful, remove the needle and attempt a second injection at a site more cranial on the same or opposite vein. Do not make more than two attempts per vein.[5]
-
Post-Injection: a. After injecting, leave the needle in place for a few seconds before withdrawing it. b. Immediately apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[5] c. Monitor the mouse for any adverse reactions.
Experimental Workflows
In Vivo Efficacy Study in a Xenograft Mouse Model
This workflow outlines the key steps for evaluating the anti-tumor efficacy of IPN60090 in a subcutaneous xenograft mouse model.
Caption: Workflow for an in vivo efficacy study of IPN60090.
In Vivo Target Engagement Study
This workflow describes the process for determining if IPN60090 is hitting its intended target (GLS-1) in vivo.
Caption: Workflow for an in vivo target engagement study of IPN60090.
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering the landscape of allosteric glutaminase 1 inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IPN60090 / UT MD Anderson Cancer Center, Ipsen [delta.larvol.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. depts.ttu.edu [depts.ttu.edu]
Application Notes and Protocols for Measuring GLS1 Inhibition with IPN60090 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing IPN60090 dihydrochloride, a potent and selective inhibitor of Glutaminase 1 (GLS1), in various experimental settings. The following sections offer comprehensive methodologies for in vitro enzyme activity assays, cell-based proliferation and signaling analysis, and in vivo xenograft studies to assess the efficacy of this compound.
Introduction to this compound
IPN60090 is an orally active and highly selective inhibitor of GLS1, an enzyme crucial for the conversion of glutamine to glutamate.[1][2] This metabolic step is often upregulated in cancer cells to support their proliferation and survival.[3] IPN60090 exhibits potent inhibition of GLS1 with an IC50 of approximately 31 nM and shows no significant activity against the GLS2 isoform.[1][2] Its favorable physicochemical and pharmacokinetic properties make it a valuable tool for investigating the therapeutic potential of GLS1 inhibition in oncology and other research areas.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound.
Table 1: In Vitro Potency of IPN60090
| Parameter | Value | Cell Line/System | Reference |
| GLS1 IC50 | 31 nM | Purified recombinant human GLS1 | [1][2] |
| GLS2 IC50 | >50,000 nM | Purified recombinant human GLS2 | [1] |
| A549 cell proliferation IC50 | 26 nM | Human lung carcinoma | [1] |
Table 2: Pharmacokinetic Properties of IPN60090
| Parameter | Value | Species | Administration | Reference |
| Clearance (CL) | 4.1 mL/min/kg | Mouse | Intravenous (3 mg/kg) | [1][2] |
| Half-life (t1/2) | 1 hour | Mouse | Intravenous (3 mg/kg) | [1][2] |
| Maximum Concentration (Cmax) | 19 µM | Mouse | Oral (10 mg/kg) | [1][2] |
| Oral Bioavailability (F%) | 89% | Mouse | Oral (10 mg/kg) | [1][2] |
Signaling Pathway
Caption: Glutaminase 1 (GLS1) signaling pathway and the inhibitory action of IPN60090.
Experimental Protocols
Preparation of this compound
For In Vitro Assays:
-
Solvent: this compound is soluble in DMSO (up to 170 mg/mL) and water (up to 100 mg/mL).[1] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the appropriate cell culture medium. The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
-
For In Vivo Assays:
-
Vehicle: For oral gavage administration in mice, this compound can be formulated in various vehicles. A common vehicle is 0.5% aqueous methylcellulose.[3] Alternatively, formulations using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil have been described.[1]
-
Preparation for Oral Gavage:
-
Based on the desired dosage and the weight of the animals, calculate the total amount of this compound needed.
-
Prepare the chosen vehicle.
-
If using a co-solvent system, first dissolve the compound in DMSO and then add the other components of the vehicle sequentially.
-
Ensure the final formulation is a clear solution. Sonication may be used to aid dissolution.[1]
-
Prepare fresh formulations for each day of dosing.
-
In Vitro GLS1 Enzyme Activity Assay
This protocol is adapted from commercially available GLS1 inhibitor screening kits and is suitable for determining the IC50 of IPN60090.
Caption: Workflow for the in vitro GLS1 enzyme activity assay.
Materials:
-
Purified recombinant human GLS1 enzyme
-
This compound
-
L-Glutamine (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT)
-
Coupled enzyme system (e.g., Glutamate Dehydrogenase)
-
Cofactor (e.g., NAD+)
-
Detection reagent (e.g., a fluorometric or colorimetric probe that reacts with the product of the coupled reaction)
-
96-well black or clear flat-bottom microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a dilution series of this compound in Assay Buffer. A typical starting range could be from 1 nM to 10 µM.
-
Prepare the GLS1 enzyme solution in Assay Buffer to the desired working concentration.
-
Prepare the substrate solution containing L-Glutamine in Assay Buffer.
-
Prepare the detection mix containing the coupled enzyme, cofactor, and detection reagent in Assay Buffer.
-
-
Assay Protocol:
-
Add 5 µL of the diluted IPN60090 or vehicle control (for 100% activity) to the wells of the 96-well plate.
-
Add 20 µL of the GLS1 enzyme solution to all wells except for the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately add the detection mix to all wells.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the kinetic curve).
-
Calculate the percentage of GLS1 inhibition for each IPN60090 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the IPN60090 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol measures the effect of IPN60090 on the proliferation of cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of IPN60090 in complete medium from the DMSO stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of IPN60090 or vehicle control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 5-10 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the dose-response curve and determine the IC50 value.
-
Western Blot Analysis of GLS1 Expression
This protocol is for assessing the levels of GLS1 protein in cells treated with IPN60090.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GLS1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GLS1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Strip and re-probe the membrane for the loading control.
-
Quantify the band intensities and normalize the GLS1 signal to the loading control.
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of IPN60090 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Appropriate vehicle for administration
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Cell Implantation:
-
Harvest and resuspend tumor cells in sterile PBS or medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Efficacy Evaluation:
-
Continue to measure tumor volumes and body weights throughout the study.
-
The study can be concluded when tumors in the control group reach a specific size or after a predetermined treatment duration.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process tumor tissue for further analysis, such as pharmacodynamics (e.g., measuring glutamate/glutamine ratios), immunohistochemistry (e.g., Ki-67 for proliferation), or Western blotting.
-
Advanced In Vivo Target Engagement
For more detailed analysis of in vivo target engagement, advanced imaging techniques can be employed.
-
Magnetic Resonance Spectroscopy (MRS): This non-invasive technique can be used to measure the relative levels of glutamate and glutamine in tumor tissue. A decrease in the glutamate/glutamine ratio following treatment with IPN60090 would indicate target engagement.
-
Positron Emission Tomography (PET): Using a radiolabeled glutamine analog, PET imaging can visualize and quantify glutamine uptake by the tumor. A decrease in the PET signal after IPN60090 treatment would suggest inhibition of glutamine utilization.
These advanced techniques require specialized equipment and expertise but can provide valuable dynamic information on the in vivo activity of IPN60090.
References
Troubleshooting & Optimization
IPN60090 dihydrochloride solubility in DMSO and aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and use of IPN60090 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IPN60090?
A1: IPN60090 is a potent and selective inhibitor of Glutaminase 1 (GLS-1), an enzyme that plays a crucial role in cancer cell metabolism.[1][2] GLS-1 converts glutamine to glutamate, which is a key step in the metabolic pathway known as glutaminolysis.[3] By inhibiting GLS-1, IPN60090 disrupts the supply of essential metabolites derived from glutamine, thereby impeding cancer cell proliferation and survival.[3] There are two main isoforms of glutaminase, GLS-1 and GLS-2, and IPN60090 is highly selective for GLS-1.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound exhibits good solubility in dimethyl sulfoxide (DMSO) and water. For preparing stock solutions, DMSO is a commonly used solvent. It is also soluble in aqueous solutions, particularly at acidic pH. For in vivo studies, it is often first dissolved in DMSO and then diluted in a suitable aqueous vehicle.
Q3: How should I store this compound and its solutions?
A3: The solid form of this compound should be stored at 4°C, sealed, and protected from moisture and light. Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use.
Solubility Data
The solubility of this compound can vary depending on the solvent and the pH of the aqueous buffer. The following table summarizes the available solubility data.
| Solvent/Buffer | Concentration | Remarks |
| DMSO | ≥ 170 mg/mL (≥ 280.79 mM) | May require sonication. |
| Water | 100 mg/mL (165.17 mM) | Requires sonication. |
| PBS (pH 7.4) | 50 mg/mL (82.58 mM) | |
| Phosphate Buffer (100 mM, pH 7.4) | Moderate Solubility | Kinetic aqueous solubility.[3] |
Experimental Protocols & Methodologies
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh the required amount of this compound (Molecular Weight: 605.44 g/mol ).
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol for Preparing an Aqueous Working Solution from a DMSO Stock:
For cell-based assays, it is crucial to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO.
-
Serially dilute the stock solution in your desired aqueous buffer (e.g., PBS, cell culture medium) to the final working concentration.
-
Ensure thorough mixing after each dilution step.
-
If any precipitation is observed, the final concentration may be too high for the chosen aqueous buffer. Consider further dilution.
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound in aqueous buffers.
-
Cause: this compound, being an amine salt, exhibits pH-dependent solubility. Its solubility is generally higher in acidic conditions. In neutral or alkaline buffers, the free base form may precipitate, which is less soluble.
-
Solution:
-
Lower the pH: Attempt to dissolve the compound in a buffer with a slightly acidic pH (e.g., pH 5.0-6.5). Many amine hydrochloride salts are more soluble in acidic solutions.[4][5]
-
Use a co-solvent: Prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer. The small amount of DMSO can help maintain solubility.
-
Sonication and gentle warming: If precipitation occurs, gentle warming (e.g., to 37°C) and sonication can aid in dissolution.[1] However, be mindful of the compound's stability under these conditions.
-
Issue 2: Precipitation of the compound in the final assay medium.
-
Cause: The final concentration of this compound may exceed its solubility limit in the complex biological medium, which can be influenced by proteins and other components.
-
Solution:
-
Prepare fresh dilutions: Always prepare fresh dilutions of the compound for each experiment.
-
Check for visual precipitation: Visually inspect your solutions for any signs of precipitation before use.
-
Reduce final concentration: If precipitation is consistently observed, you may need to lower the final working concentration of the compound in your assay.
-
Issue 3: Inconsistent experimental results.
-
Cause: Inconsistent results can stem from variability in compound solubility, stability, or the presence of impurities.
-
Solution:
-
Ensure complete dissolution: Before use, ensure that the compound is fully dissolved in the stock solution.
-
Use fresh, high-quality solvents: Use anhydrous, high-purity DMSO for preparing stock solutions.
-
Minimize freeze-thaw cycles: Aliquot stock solutions to avoid repeated freezing and thawing, which can degrade the compound.
-
Run appropriate controls: Include positive and negative controls in your experiments to monitor assay performance.
-
Visualizations
Caption: Signaling pathway of glutaminolysis and the inhibitory action of IPN60090.
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
improving oral bioavailability of IPN60090 dihydrochloride in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with IPN60090 dihydrochloride. The information herein is intended to assist in overcoming challenges related to its in vivo oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is IPN60090 and what is its mechanism of action?
IPN60090 is a potent and selective inhibitor of Glutaminase-1 (GLS-1), an enzyme crucial for the proliferation of tumor cells that are dependent on glutamine.[1][2][3] By inhibiting GLS-1, IPN60090 disrupts cancer cell metabolism, leading to reduced production of key intermediates required for cell growth and survival.[1] It is currently in phase 1 clinical trials for the treatment of solid tumors.[1][3][4] There are two main isoforms of glutaminase, GLS-1 and GLS-2; IPN60090 is highly selective for GLS-1, with no significant activity against GLS-2.[1][5]
Q2: What are the known physicochemical properties of IPN60090 relevant to oral bioavailability?
IPN60090 was developed to have improved physicochemical and pharmacokinetic properties compared to earlier GLS-1 inhibitors.[1][2][3] The freebase form of IPN60090 (also referred to as compound 27 in literature) exhibits moderate solubility in pH 7 buffer and simulated intestinal fluid, but notably high solubility in simulated gastrointestinal fluid.[1] The dihydrochloride salt form has been used for in vivo dosing.[1] In vitro permeability assays using Caco-2 cells indicated that IPN60090 has mild efflux potential, which was observed to have a minimal effect on its high oral absorption in preclinical studies.[1]
Q3: What are the reported oral bioavailability values for IPN60090 in preclinical species?
IPN60090 has demonstrated high oral exposure in preclinical species.[1][2][3] Specific pharmacokinetic parameters for the freebase form (compound 27) are summarized in the table below.
| Parameter | Rat (Sprague-Dawley, male) | Dog (Beagle, male) |
| Dose (IV) | 0.3 mg/kg | 0.3 mg/kg |
| Dose (PO) | 3 mg/kg | 3 mg/kg |
| Cmax (µM) | 4.5 | 31 |
| AUClast (h*µM) | 23 | 250 |
| F (%) | >100% | >100% |
| Data sourced from: Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties.[1] |
Q4: Are there different salt forms of IPN60090 available, and how might they affect my experiments?
The primary literature describes both the freebase (compound 27) and the bis-hydrochloride salt of IPN60090.[1] While the freebase was used for detailed profiling, the hydrochloride salt was also used for dosing in preclinical studies.[1] Different salt forms can have different dissolution rates and solubility profiles, which can impact oral absorption. When designing your in vivo studies, it is crucial to be consistent with the salt form used and to consider its specific properties. If you are experiencing variability in your results, confirming the salt form and its characteristics is a recommended first step.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when evaluating the oral bioavailability of this compound in vivo.
Problem 1: Lower than expected oral bioavailability in my animal model.
| Potential Cause | Troubleshooting Step |
| Poor Solubility/Dissolution of the Formulation | This compound solubility is pH-dependent. Ensure your vehicle is optimized for dissolution. Consider using a formulation with pH modifiers, such as organic acids like citric or tartaric acid, to maintain an acidic microenvironment and enhance solubility in the gastrointestinal tract.[6] |
| Inadequate Formulation Strategy | For a poorly soluble compound, a simple suspension may not be sufficient. Explore advanced formulation strategies such as the use of co-solvents, cyclodextrin complexation to form inclusion complexes with improved solubility, or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[7] |
| First-Pass Metabolism | While IPN60090 was optimized for metabolic stability, high first-pass metabolism in the gut wall or liver can reduce bioavailability. Consider co-administration with inhibitors of relevant metabolic enzymes if known, or use in vitro models like liver microsomes to assess metabolic stability in your specific animal model. |
| Efflux Transporter Activity | IPN60090 has shown mild efflux in Caco-2 assays.[1] If you suspect efflux is limiting absorption in your model, consider formulations with excipients that can inhibit efflux transporters, such as certain surfactants or polymers. |
| Improper Dosing Technique | Ensure accurate and consistent oral gavage technique to avoid variability in dosing. Confirm the volume and concentration of your dosing solution. |
Problem 2: High variability in plasma concentrations between subjects.
| Potential Cause | Troubleshooting Step |
| Inconsistent Formulation Preparation | Ensure your formulation is homogenous. If using a suspension, ensure it is uniformly dispersed before each dose. For solutions, confirm the compound is fully dissolved and stable in the vehicle over the dosing period. |
| Food Effects | The presence or absence of food can significantly impact the absorption of orally administered drugs. Standardize the fasting state of your animals before and after dosing to minimize this variability. |
| Biological Variability | Animal-to-animal differences in gastrointestinal physiology (e.g., gastric pH, transit time) can contribute to variability. Increase the number of animals per group to improve the statistical power of your study. |
| Vehicle-Related Issues | The chosen vehicle may interact with the gastrointestinal environment differently between animals. If using a complex vehicle, simplify it if possible, or ensure all components are well-tolerated and do not introduce variability. |
Problem 3: Difficulty in preparing a suitable oral formulation.
| Potential Cause | Troubleshooting Step |
| Low Aqueous Solubility | This compound's solubility is limited in neutral pH. Conduct solubility studies in a range of pharmaceutically acceptable solvents and co-solvents to identify a suitable vehicle. Consider the use of surfactants or complexing agents to enhance solubility.[6] |
| Chemical Instability in Formulation | Assess the stability of IPN60090 in your chosen vehicle over time and under different storage conditions. Degradation of the active pharmaceutical ingredient (API) will lead to inaccurate dosing and poor bioavailability. |
| Precipitation Upon Dosing | The formulation may be stable in vitro but precipitate upon contact with gastrointestinal fluids. Perform in vitro precipitation studies by introducing the formulation to simulated gastric and intestinal fluids to assess its stability. |
Experimental Protocols
Protocol 1: Preparation of a Basic Oral Suspension
-
Weigh the required amount of this compound.
-
Levigate the powder with a small amount of a wetting agent (e.g., 0.5% Tween 80 in water) to form a uniform paste.
-
Gradually add the chosen vehicle (e.g., 0.5% carboxymethyl cellulose in water) to the paste with continuous trituration until the desired final volume and concentration are reached.
-
Ensure the suspension is homogenous by stirring or vortexing before each administration.
Protocol 2: In Vivo Oral Bioavailability Study in Rodents
-
Fast animals overnight (approximately 12-16 hours) with free access to water.
-
Administer this compound formulation via oral gavage at the desired dose.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process blood samples to obtain plasma by centrifugation.
-
Analyze plasma samples for IPN60090 concentration using a validated analytical method (e.g., LC-MS/MS).
-
For absolute bioavailability determination, a separate cohort of animals should receive an intravenous administration of IPN60090.
-
Calculate pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability (F%).
Visualizations
Caption: Mechanism of action of IPN60090 in inhibiting tumor cell proliferation.
Caption: Workflow for in vivo oral bioavailability assessment of IPN60090.
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MD Anderson, Ipsen advance new therapy with potential benefit for underserved lung and ovarian cancer patients | MD Anderson Cancer Center [mdanderson.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. senpharma.vn [senpharma.vn]
- 7. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Troubleshooting Inconsistent IC50 Values with IPN60090 Dihydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering variability in their half-maximal inhibitory concentration (IC50) values when working with IPN60090 dihydrochloride. This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is IPN60090 and what is its mechanism of action?
A1: IPN60090 is a potent and selective allosteric inhibitor of Glutaminase-1 (GLS-1).[1] GLS-1 is a mitochondrial enzyme that plays a crucial role in cancer cell metabolism by converting glutamine to glutamate.[1][2][3] This process, known as glutaminolysis, provides cancer cells with essential metabolites for energy production and biosynthesis.[1] By inhibiting GLS-1, IPN60090 disrupts glutamine metabolism, which can lead to decreased proliferation and survival of cancer cells that are dependent on this pathway.[1]
Q2: What are the key properties of this compound?
A2: IPN60090 is characterized by its high potency and selectivity for GLS-1 over GLS-2.[1] It also possesses favorable pharmacokinetic properties.[1][4][5][6][7] A summary of its key quantitative data is presented below.
Data Presentation: Properties of IPN60090
| Property | Value | Species/Assay Conditions | Reference |
| GLS-1 IC50 | 31 nM | Purified recombinant human GLS-1 (GAC isoform) | [1] |
| GLS-2 IC50 | >50,000 nM | Purified recombinant human GLS-2 | [1] |
| Cell Proliferation IC50 | 26 nM | A549 human lung carcinoma cells | [1] |
| Aqueous Solubility | Moderate | pH 7.4 buffer | [1] |
| Oral Bioavailability (F%) | 89% | Rat | [1] |
| Half-life (t1/2) | 1 hour | Rat (intravenous) | [1] |
| Maximum Concentration (Cmax) | 19 µM | Rat (oral) | [1] |
Q3: Why are my IC50 values for this compound inconsistent across experiments?
A3: Inconsistent IC50 values are a common challenge in pharmacology and can arise from a multitude of factors.[8] It is crucial to meticulously control experimental variables to ensure reproducibility.[8] Key factors influencing IC50 values include:
-
Compound Solubility: IPN60090 has moderate aqueous solubility.[1] Precipitation of the compound at higher concentrations can lead to inaccurate estimations of the IC50.
-
Assay Conditions: Differences in buffer composition, pH, temperature, and incubation times can all affect enzyme activity and cell growth, leading to variable IC50 values.[9]
-
Cell-Based Assay Variability: Factors such as cell line authenticity, passage number, cell seeding density, and confluency can significantly impact the cellular response to a drug.[8]
-
Reagent Quality and Handling: The quality and storage of reagents, including the IPN60090 compound, media, and assay components, are critical for consistent results.[9]
-
Data Analysis: The method used to normalize data and fit the dose-response curve can influence the final IC50 value.[9]
Troubleshooting Guides
This section provides a step-by-step guide to help you identify and resolve the root cause of inconsistent IPN60090 IC50 values.
Issue 1: High Variability in IC50 Values Between Replicate Experiments
-
Possible Cause: Inconsistent experimental setup, reagent preparation, or cell handling.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters, including incubation times, temperatures, and reagent concentrations, are kept consistent between experiments.
-
Prepare Fresh Reagents: Prepare fresh dilutions of IPN60090 from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Consistent Cell Culture Practices: Use cells within a narrow passage number range. Ensure consistent cell seeding density and confluency at the time of treatment.
-
Pipetting Accuracy: Calibrate and regularly service your pipettes. Use appropriate pipetting techniques to minimize errors, especially when preparing serial dilutions.
-
Issue 2: No Dose-Dependent Inhibition Observed
-
Possible Cause: The concentration range of IPN60090 is too high or too low, the compound has degraded, or the chosen cell line is not dependent on GLS-1 signaling.
-
Troubleshooting Steps:
-
Adjust Concentration Range: Perform a preliminary range-finding experiment with a wide range of concentrations (e.g., from 1 nM to 100 µM) to identify the inhibitory range.
-
Verify Compound Integrity: Ensure that the IPN60090 stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Confirm Cell Line Sensitivity: Use a positive control cell line known to be sensitive to GLS-1 inhibition. Verify the expression of GLS-1 in your experimental cell line.
-
Issue 3: High Background Signal in the Assay
-
Possible Cause: Autofluorescence of the compound, contaminated reagents, or issues with the assay plate.
-
Troubleshooting Steps:
-
Compound Autofluorescence: Run a control plate with IPN60090 in the assay buffer without cells or enzyme to measure its intrinsic fluorescence. Subtract this background from your experimental wells.
-
Reagent and Buffer Quality: Prepare all buffers and reagent solutions fresh using high-purity water and analytical-grade reagents.
-
Assay Plate Selection: For fluorescence-based assays, use black-walled, clear-bottom plates to minimize background fluorescence.
-
Experimental Protocols
1. Coupled Enzyme-Based Glutaminase Activity Assay
This protocol is a general guideline and may require optimization for your specific experimental setup.
-
Principle: The activity of GLS-1 is measured by coupling the production of glutamate to the activity of glutamate dehydrogenase (GDH), which converts glutamate to α-ketoglutarate and reduces NAD+ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.
-
Materials:
-
Purified recombinant human GLS-1
-
This compound
-
L-glutamine
-
Glutamate dehydrogenase (GDH)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM MgCl2)
-
96-well UV-transparent microplate
-
-
Procedure:
-
Prepare serial dilutions of IPN60090 in the assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+, GDH, and the IPN60090 dilutions.
-
Initiate the reaction by adding L-glutamine to all wells.
-
Immediately start monitoring the increase in absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction rates (V0) for each inhibitor concentration.
-
Plot the percent inhibition (relative to a DMSO control) versus the logarithm of the IPN60090 concentration.
-
Fit the data to a suitable dose-response model to determine the IC50 value.
-
2. Cell Viability Assay (MTS Assay)
-
Principle: The MTS assay is a colorimetric method for assessing cell viability. The MTS tetrazolium compound is reduced by viable cells to generate a colored formazan product that is soluble in tissue culture medium. The amount of formazan produced is directly proportional to the number of living cells.
-
Materials:
-
Cells of interest (e.g., A549)
-
Complete cell culture medium
-
This compound
-
MTS reagent
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a range of concentrations of IPN60090. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the IPN60090 concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. yph-bio.com [yph-bio.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
potential off-target effects of IPN60090 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using IPN60090 dihydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
IPN60090 is a potent and highly selective inhibitor of glutaminase-1 (GLS-1), a key enzyme in cellular metabolism.[1][2] GLS-1 catalyzes the conversion of glutamine to glutamate, a crucial step in the metabolic pathway that provides cancer cells with energy and building blocks for proliferation.[3][4] By inhibiting GLS-1, IPN60090 disrupts these processes, leading to anti-tumor effects.[1][2]
Q2: What is the evidence for the selectivity of IPN60090?
Preclinical studies have demonstrated that IPN60090 is a highly selective inhibitor of GLS-1 with no observed activity against the related isoform, glutaminase-2 (GLS-2).[2] Furthermore, extensive off-target screening has been conducted to confirm its specificity.
Q3: Has IPN60090 been tested against a panel of kinases and other potential off-targets?
Yes, IPN60090 was evaluated against a broad range of potential off-targets to assess its selectivity. This included a 97-member kinase panel from Eurofins DiscoverX and an 80-member panel of various ion channels and receptors from Eurofins CEREP. The results of these screenings showed no significant off-target activities.[2]
Q4: Were there any significant adverse events observed in the clinical trial for IPN60090 that might suggest off-target effects?
The Phase I clinical trial for IPN60090 (NCT03866642) was terminated due to an internal portfolio review by the sponsor, Ipsen. Importantly, the termination was not due to any safety or tolerability issues with IPN60090.[5]
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during in vitro experiments with IPN60090.
Issue 1: Higher than expected IC50 value in a cell viability assay.
-
Potential Cause 1: Suboptimal Cell Seeding Density.
-
Troubleshooting Tip: Ensure that the cell seeding density is optimized for your specific cell line and the duration of the assay. A common starting point is 5,000-10,000 cells per well in a 96-well plate.
-
-
Potential Cause 2: Inappropriate Assay Endpoint.
-
Troubleshooting Tip: The incubation time with IPN60090 can influence the observed IC50. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your cell line. A 48-hour incubation is often a good starting point.
-
-
Potential Cause 3: Issues with Compound Dilution and Storage.
-
Troubleshooting Tip: Prepare fresh serial dilutions of IPN60090 in the appropriate growth medium for each experiment from a stock solution stored under recommended conditions.
-
Issue 2: Variability in glutaminase activity assay results.
-
Potential Cause 1: Inconsistent Incubation Times.
-
Troubleshooting Tip: This assay is based on a kinetic reaction. Use a multi-channel pipette to ensure the rapid and simultaneous addition of the working reagent to all samples for consistent incubation times.
-
-
Potential Cause 2: Improper Reagent Preparation.
-
Troubleshooting Tip: Equilibrate all kit components to room temperature before use and briefly centrifuge vials before opening. Prepare the working reagent fresh for each assay run.
-
-
Potential Cause 3: Sample Dilution Issues.
-
Troubleshooting Tip: If the glutaminase activity in your sample is high, it may exceed the linear range of the assay. Dilute samples in the enzyme buffer and repeat the measurement.
-
Data on Off-Target Screening
To assess the selectivity of IPN60090, it was screened against a panel of kinases and a panel of receptors and ion channels. The results are summarized below.
| Panel Type | Number of Targets | Screening Concentration | Outcome |
| Kinase Panel (Eurofins DiscoverX) | 97 | Not specified | No significant inhibition observed.[2] |
| Receptor & Ion Channel Panel (Eurofins CEREP) | 80 | Not specified | No significant activities observed.[2] |
Experimental Protocols
1. Glutaminase Activity Assay (Fluorometric)
This protocol is adapted from a commercially available kit and provides a method to measure glutaminase activity in biological samples.
-
Reagent Preparation:
-
Equilibrate all kit components to room temperature.
-
Prepare the Working Reagent (WR) fresh for each assay by mixing the assay buffer, substrate, and detection reagent according to the kit's instructions.
-
-
Sample Preparation:
-
Dilute serum and plasma samples at least 1:10 with the provided assay buffer.
-
Dilute urine samples 1:50 with distilled water.
-
-
Assay Procedure:
-
Add 20 µL of each standard and sample to separate wells of a 96-well plate.
-
Add 80 µL of the freshly prepared Working Reagent to all wells.
-
Tap the plate to mix and incubate for 30 minutes at room temperature.
-
Add 50 µL of the Detection Reagent to all wells.
-
Tap the plate to mix and read the fluorescence intensity at an excitation of 415 nm and an emission of 475 nm for 20 minutes.
-
-
Data Analysis:
-
Calculate the glutaminase activity using the following formula: Activity (U/L) = (FSample - FBlank) / (FStandard - FBlank) * Standard Concentration * Dilution Factor / Time.
-
2. Cell Viability (MTT) Assay
This protocol describes a common method for assessing the effect of IPN60090 on cancer cell viability.
-
Cell Seeding:
-
Culture the cancer cell line of interest in the appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of treatment, prepare serial dilutions of IPN60090 in growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
-
MTT Assay:
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate for 5-10 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: IPN60090 inhibits the GLS1-mediated conversion of glutamine to glutamate.
Caption: Workflow for in vitro assessment of IPN60090.
Caption: Troubleshooting logic for unexpected cell viability assay results.
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IPN60090 / UT MD Anderson Cancer Center, Ipsen [delta.larvol.com]
Technical Support Center: Optimizing IPN60090 Dihydrochloride Concentration for In Vitro Experiments
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IPN60090 dihydrochloride?
A1: this compound is a potent and selective inhibitor of Glutaminase 1 (GLS1), a key enzyme in the metabolic pathway of glutaminolysis.[1][2] By blocking GLS1, IPN60090 prevents the conversion of glutamine to glutamate, thereby disrupting downstream metabolic processes that are crucial for cancer cell proliferation and survival, such as the production of glutathione and alpha-ketoglutarate (α-KG).[3]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For a new cell line, it is advisable to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A good starting point is a wide concentration range, from nanomolar to the low micromolar range (e.g., 1 nM to 10 µM), to capture the full dose-response curve.[4][5] Published data indicates an IC50 of 26 nM for the inhibition of A549 cell proliferation.[1][2] You can use this value as a reference to center your concentration range.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO and water. For in vitro experiments, it is common to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration is low (typically ≤ 0.1%) to minimize solvent toxicity.[6]
Q4: How can I assess the effectiveness of this compound in my cell-based assay?
A4: The effectiveness of IPN60090 can be evaluated by measuring several endpoints:
-
Cell Viability/Proliferation: Assays like the MTT or MTS assay can determine the effect of the inhibitor on cell growth.[7][8][9][10]
-
Target Engagement: Measuring the levels of downstream metabolites of glutaminolysis, such as glutamate, glutathione, and α-KG, can confirm that the inhibitor is engaging with its target.[11][12][13][14][15][16]
-
GLS1 Protein Levels: Western blotting can be used to assess the total protein levels of GLS1, although IPN60090 is an inhibitor and may not necessarily alter the total protein expression.[17][18][19][20][21]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory effect at expected concentrations. | 1. Low inhibitor potency in the specific cell line. 2. Poor cell permeability. 3. Inhibitor instability in culture medium. 4. Incorrect assay setup. | 1. Confirm the expression of GLS1 in your cell line. 2. Increase the incubation time. 3. Prepare fresh inhibitor dilutions for each experiment. Assess inhibitor stability in your media. 4. Review and optimize your assay protocol. Ensure appropriate controls are included. |
| High cell toxicity even at low concentrations. | 1. High sensitivity of the cell line to GLS1 inhibition. 2. Off-target effects of the inhibitor. 3. Contamination of the inhibitor or cell culture. | 1. Perform a more granular dose-response curve at lower concentrations. 2. Use a structurally different GLS1 inhibitor to confirm the phenotype. Consider target knockdown (e.g., using siRNA) as a control. [22]3. Check the purity of the inhibitor. Regularly test cell cultures for mycoplasma contamination. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., passage number, confluency). 2. Inconsistent preparation of inhibitor solutions. 3. Variability in assay reagents or instrumentation. | 1. Standardize cell culture procedures. Use cells within a defined passage number range. 2. Prepare fresh dilutions from a validated stock for each experiment. Calibrate pipettes regularly. 3. Ensure all reagents are within their expiry dates and instruments are properly calibrated. |
| Precipitation of the compound in the culture medium. | 1. Poor aqueous solubility of the inhibitor. 2. Final concentration exceeds the solubility limit. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to be toxic (typically <0.1%). 2. Lower the final concentration of the inhibitor in the assay. |
Data Summary
| Parameter | Value | Reference |
| Target | Glutaminase 1 (GLS1) | [1][2] |
| IC50 (Enzymatic Assay) | 31 nM | [1][2] |
| IC50 (A549 Cell Proliferation) | 26 nM | [1][2] |
| Solubility (DMSO) | ≥ 170 mg/mL (280.79 mM) | MedChemExpress |
| Solubility (Water) | ≥ 100 mg/mL (165.17 mM) | MedChemExpress |
Experimental Protocols
Protocol 1: Dose-Response Experiment using MTT Assay
This protocol outlines the steps to determine the IC50 value of this compound by assessing its impact on cell viability.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve a range of concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the prepared inhibitor dilutions or control solutions to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to the assay endpoint (typically 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Shake the plate for 15 minutes to dissolve the crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Glutamate Measurement Assay
This protocol provides a general method to measure intracellular glutamate levels.
Materials:
-
Treated cells
-
PBS (ice-cold)
-
Lysis buffer
-
Glutamate Assay Kit (e.g., Abcam ab83389 or similar)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the desired time.
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells according to the glutamate assay kit manufacturer's instructions.
-
Centrifuge the lysate to pellet cellular debris.
-
-
Assay:
-
Follow the specific protocol provided with the glutamate assay kit. This typically involves adding a reaction mix to the cell lysate and standards.
-
Incubate for the recommended time (e.g., 30 minutes at 37°C).
-
-
Data Acquisition: Measure the absorbance or fluorescence at the specified wavelength.
-
Data Analysis: Calculate the glutamate concentration based on the standard curve and normalize to the protein concentration of the lysate.
Visualizations
Caption: The GLS1 signaling pathway and the inhibitory action of IPN60090.
Caption: A general workflow for optimizing inhibitor concentration in vitro.
Caption: A logical diagram for troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. assaygenie.com [assaygenie.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. resources.bio-techne.com [resources.bio-techne.com]
- 16. Glutamate-Glo™ Assay [worldwide.promega.com]
- 17. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atsjournals.org [atsjournals.org]
- 19. Glutaminase-1/GLS1 Antibody | Cell Signaling Technology [cellsignal.com]
- 20. GLS1 Polyclonal Antibody (BS-10341R) [thermofisher.com]
- 21. GLS antibody (29519-1-AP) | Proteintech [ptglab.com]
- 22. benchchem.com [benchchem.com]
stability of IPN60090 dihydrochloride in cell culture media
Welcome to the technical support center for IPN60090 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a specific focus on its stability.
Note: Specific stability data for this compound in various cell culture media are not extensively published. Therefore, this guide provides a comprehensive framework and detailed protocols to enable researchers to assess its stability in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: IPN60090 is an orally active and highly selective inhibitor of Glutaminase-1 (GLS-1), with a reported IC50 of 31 nM.[1] It shows no significant activity against Glutaminase-2 (GLS-2).[1] GLS-1 is a key enzyme in cancer cell metabolism, catalyzing the conversion of glutamine to glutamate.[2] By inhibiting GLS-1, IPN60090 disrupts glutamine metabolism, thereby impeding the proliferation of cancer cells that are dependent on this pathway.
Q2: What are the recommended solvent and storage conditions for this compound stock solutions?
A2: this compound is soluble in DMSO (up to 170 mg/mL) and water (up to 100 mg/mL).[3] For cell culture experiments, it is common practice to prepare a high-concentration stock solution in sterile DMSO. This stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, the DMSO stock should be diluted in the cell culture medium, ensuring the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.5%).
Q3: What factors can influence the stability of this compound in cell culture media?
A3: The stability of a small molecule like this compound in cell culture media can be influenced by several factors:
-
pH of the medium: The typical pH of cell culture media (7.2-7.4) can affect the stability of pH-sensitive compounds.[4]
-
Components of the medium: Specific amino acids, vitamins, or other components in the media could potentially react with the compound.
-
Serum: Fetal Bovine Serum (FBS) contains various enzymes, such as esterases and proteases, that can metabolize small molecules.[4][5]
-
Cellular metabolism: If cells are present, they can internalize and metabolize the compound.[4]
-
Incubation conditions: Temperature (typically 37°C), light, and oxygen exposure can also contribute to degradation over time.[6]
-
Binding to plasticware: The compound may adsorb to the surface of cell culture plates or pipette tips.[7]
Troubleshooting Guide: this compound Instability
This guide addresses common issues that may arise during your experiments, potentially related to the stability of this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected compound activity. | Compound degradation in the cell culture medium. | Perform a stability study to determine the half-life of IPN60090 in your specific medium and under your experimental conditions (see Experimental Protocol below). Consider replenishing the medium with fresh compound for long-term experiments. |
| Binding to serum proteins. | Assess compound stability in serum-free vs. serum-containing media to determine the impact of serum components.[4] | |
| High variability between experimental replicates. | Incomplete dissolution of the compound in the medium. | When preparing the working solution, add the DMSO stock to the medium drop-wise while gently vortexing to ensure complete mixing and prevent precipitation.[8] |
| Adsorption to plasticware. | Use low-protein-binding plates and pipette tips, especially for low concentrations of the compound.[7] | |
| Precipitation observed in the cell culture medium. | The concentration of IPN60090 exceeds its solubility limit in the aqueous medium. | Ensure the final concentration of the compound is within its solubility range in the culture medium. The final DMSO concentration should also be kept low (e.g., <0.5%) as higher concentrations can lead to precipitation when added to an aqueous solution. |
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general method for determining the stability of this compound in a specific cell culture medium using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640), with and without serum supplementation
-
Sterile, low-protein-binding microplates or tubes
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Internal standard (a stable, structurally similar molecule, if available)
-
LC-MS system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a working solution by diluting the stock solution in the desired cell culture medium (e.g., to 10 µM). Prepare separate working solutions for media with and without serum.
-
-
Incubation:
-
Aliquot the working solution into sterile, low-protein-binding tubes or wells of a microplate.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect aliquots for analysis. The 0-hour sample should be collected immediately after preparation.
-
-
Sample Preparation for LC-MS Analysis:
-
To 50 µL of the collected medium, add 100 µL of cold acetonitrile containing the internal standard. This step precipitates proteins and extracts the compound.
-
Vortex the samples vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to LC-MS vials for analysis.
-
-
LC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Use a suitable gradient to separate IPN60090 from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Detection: Use a mass spectrometer set to monitor the specific mass-to-charge ratio (m/z) of IPN60090 and the internal standard.
-
-
Data Analysis:
-
Quantify the peak area of IPN60090 at each time point, normalized to the peak area of the internal standard.
-
Calculate the percentage of IPN60090 remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of compound remaining versus time to determine the stability profile and calculate the half-life (t½).
-
Data Presentation
The following tables present illustrative data that could be obtained from the stability experiment described above.
Table 1: Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS | % Remaining in Serum-Free DMEM |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.1 | 99.5 |
| 4 | 96.2 | 97.8 | 98.9 |
| 8 | 91.7 | 94.3 | 97.2 |
| 24 | 75.3 | 82.1 | 92.5 |
| 48 | 58.9 | 67.4 | 86.8 |
| 72 | 45.1 | 55.8 | 81.2 |
Table 2: Calculated Half-life (t½) of this compound
| Medium Condition | Calculated Half-life (hours) |
| DMEM + 10% FBS | ~60 |
| RPMI-1640 + 10% FBS | ~75 |
| Serum-Free DMEM | >100 |
Note: The data presented in these tables are for illustrative purposes only and will vary depending on the specific experimental conditions.
Visualizations
Caption: Mechanism of action of IPN60090.
Caption: Workflow for assessing compound stability.
References
mitigating IPN60090 dihydrochloride precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with IPN60090 dihydrochloride. Our aim is to help you mitigate common issues, such as precipitation in stock solutions, and ensure the successful application of this compound in your experiments.
Troubleshooting Guide: Mitigating this compound Precipitation
Precipitation of this compound from stock solutions can lead to inaccurate experimental results. This guide addresses common causes and provides practical solutions.
Q1: My this compound stock solution in DMSO has precipitated. What could be the cause and how can I fix it?
A1: Precipitation in DMSO stock solutions is a common issue that can be attributed to several factors:
-
Moisture Absorption by DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can decrease the solubility of this compound, leading to precipitation.[1]
-
Improper Dissolution: The compound may not have been fully dissolved initially.
-
Temperature Fluctuations: Repeated freeze-thaw cycles can affect the stability of the solution.[1][2]
Troubleshooting Steps:
-
Use Fresh, High-Quality DMSO: Always use newly opened, anhydrous, high-purity DMSO to prepare your stock solutions.[1]
-
Ensure Complete Dissolution: After adding DMSO to the powdered compound, vortex thoroughly. If precipitation persists, brief sonication or gentle warming (not exceeding 50°C) can aid dissolution.[1][3]
-
Proper Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at the recommended temperature.[1][4]
Q2: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer for my assay. Why is this happening and what should I do?
A2: This is a common phenomenon known as "salting out" or precipitation due to a change in solvent polarity. This compound is significantly more soluble in organic solvents like DMSO than in aqueous solutions.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: While minimizing DMSO in cell-based assays is important, a slightly higher final concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[5]
-
Use a Co-solvent System: For in vivo studies or challenging in vitro assays, a co-solvent system can improve solubility. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
pH Adjustment: The solubility of dihydrochloride salts can be pH-dependent. The free base form of the drug may precipitate at a neutral or higher pH.[6][7] Ensure the pH of your final aqueous solution is compatible with maintaining the solubility of the compound.
-
Serial Dilutions in DMSO: It is best practice to perform initial serial dilutions in DMSO before the final dilution into your aqueous medium.[8]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The highly recommended solvent for preparing high-concentration stock solutions of this compound is DMSO.[1] For in vivo applications, co-solvent systems are often necessary.[1][9]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term stability, it is recommended to store aliquoted DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always protect the solutions from moisture and light.[1]
Q3: What is the mechanism of action of IPN60090?
A3: IPN60090 is a potent and selective inhibitor of glutaminase 1 (GLS1), with an IC50 of 31 nM.[1][2] It has no significant activity against GLS2.[2][9] By inhibiting GLS1, IPN60090 blocks the conversion of glutamine to glutamate, a critical step in the metabolic pathway of many cancer cells that rely on glutamine for energy and biosynthesis.[10][11][12]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Solvent/Conditions | Reference |
| Solubility | 170 mg/mL (280.79 mM) | DMSO (with ultrasonic) | [1] |
| 100 mg/mL (165.17 mM) | H₂O (with ultrasonic) | [1] | |
| IC50 (GLS1) | 31 nM | Dual-coupled enzyme assay | [1][2] |
| IC50 (GLS2) | >50,000 nM | Dual-coupled enzyme assay | [9] |
| Storage (Solid) | Up to 3 years | -20°C | [4][5] |
| Up to 2 years | 4°C | [4][5] | |
| Storage (Stock Solution) | 6 months | -80°C (in DMSO) | [1] |
| 1 month | -20°C (in DMSO) | [1] |
Experimental Protocols
Protocol for Preparation of a 10 mM DMSO Stock Solution of this compound
-
Pre-weigh the Compound: this compound is provided in a pre-weighed vial. Before opening, centrifuge the vial briefly to ensure all the powder is at the bottom.[4]
-
Calculate DMSO Volume: The molecular weight of this compound is 605.51 g/mol . To prepare a 10 mM stock solution, you will need to add a specific volume of DMSO. For example, for 1 mg of compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 605.51 g/mol ) / 0.01 mol/L) * 1,000,000 = 165.15 µL
-
-
Dissolution: Carefully add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Vortex and Sonicate: Vortex the vial thoroughly until the compound is fully dissolved. If needed, sonicate the solution for a few minutes to aid dissolution.[1][3] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Immediately aliquot the stock solution into single-use, low-retention polypropylene microcentrifuge tubes.[4][13] This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. captivatebio.com [captivatebio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. IPN-60090 ( IACS-6274) | GLS1 (the kidney-type glutaminase) inhibitor | antineoplastic and immunostimulating | CAS 1853164-83-6 | Buy IPN60090 ( IACS6274) from Supplier InvivoChem [invivochem.com]
- 10. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: In Vivo Maximum Tolerated Dose (MTD) Determination for IPN60090 Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the glutaminase-1 (GLS1) inhibitor, IPN60090 dihydrochloride. The information provided is designed to address specific issues that may be encountered during in vivo experiments to determine the maximum tolerated dose (MTD).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for an in vivo MTD study of this compound in mice?
A1: For a novel small molecule inhibitor like IPN60090, a conservative starting dose is recommended. Based on preclinical studies of similar GLS1 inhibitors, such as CB-839, a starting dose in the range of 10-25 mg/kg administered orally can be considered.[1] It is crucial to perform a thorough literature review for any preliminary toxicity data and to initiate the study with a single cohort of animals at a low dose before escalating.
Q2: What is a typical dose escalation scheme for an MTD study?
A2: A common approach is a "3+3" dose-escalation design. In this design, a cohort of three animals is treated at a specific dose level. If no dose-limiting toxicities (DLTs) are observed, the dose is escalated in the next cohort. If one animal experiences a DLT, three more animals are added to the same cohort. The MTD is generally defined as the dose level at which no more than one out of six animals experiences a DLT. Dose escalation increments of 50-100% are typical, but may be reduced as signs of toxicity are observed.
Q3: What are the expected signs of toxicity for a GLS1 inhibitor like IPN60090?
A3: As IPN60090 targets a key metabolic enzyme, potential toxicities could manifest as gastrointestinal issues, weight loss, or changes in activity levels. In a Phase I clinical trial of IPN60090 (IACS-6274), the most common treatment-related adverse events at higher doses included transient photophobia and photopsia. More severe, though less common, toxicities at the highest doses included acute renal failure, nausea, and hypokalemia, all of which were reversible.[2][3] In preclinical animal models, it is crucial to monitor for weight loss, reduced food and water intake, lethargy, and any signs of neurological or gastrointestinal distress.
Q4: How is the Maximum Tolerated Dose (MTD) ultimately defined in a preclinical study?
A4: The MTD is generally defined as the highest dose that does not induce unacceptable toxicity.[4] This is often determined by a combination of factors including:
-
A predefined limit on body weight loss (e.g., not exceeding 15-20%).[2]
-
The absence of severe clinical signs of distress.
-
No mortality attributed to the compound.
-
The absence of significant, irreversible changes in clinical pathology parameters (e.g., liver enzymes, kidney function markers).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected high toxicity at a low dose | Formulation issues leading to poor bioavailability or rapid absorption. Animal model sensitivity. | Verify the formulation for proper solubility and stability. Consider a different vehicle for administration. Evaluate the health status of the animal colony. If the issue persists, consider a lower starting dose and smaller dose escalation steps. |
| No signs of toxicity even at high doses | Poor absorption of the compound. Rapid metabolism and clearance. | Perform pharmacokinetic (PK) analysis to determine the plasma concentration of IPN60090. If exposure is low, consider reformulating the compound or using a different route of administration. |
| Significant inter-animal variability in response | Inconsistent dosing technique. Underlying health differences in the animals. | Ensure all personnel are properly trained on the dosing procedure (e.g., oral gavage). Use age- and weight-matched animals from a reputable supplier. Increase the number of animals per cohort to improve statistical power. |
| Delayed toxicity observed after the initial dosing period | Compound accumulation or delayed metabolic effects. | Extend the observation period after dosing to monitor for delayed toxicities. Consider a repeat-dose MTD study to assess the effects of longer-term exposure. |
| Difficulty in distinguishing compound-related toxicity from vehicle effects | The vehicle itself may have some biological effects. | Always include a vehicle-only control group in your study design. If the vehicle is suspected to cause toxicity, explore alternative, more inert vehicles. |
Experimental Protocols
Protocol: In Vivo Maximum Tolerated Dose (MTD) Study of this compound in Mice
This protocol provides a general framework for determining the MTD of orally administered this compound in mice. It is based on established methodologies for small molecule inhibitors.
1. Animal Model:
-
Species: Mouse (e.g., CD-1 or C57BL/6)
-
Age: 6-8 weeks
-
Sex: Both males and females should be included, as there can be sex-dependent differences in toxicity.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Formulation:
-
Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
The formulation should be prepared fresh daily unless stability data indicates otherwise.
3. Study Design:
-
Employ a dose-escalation design, such as the "3+3" method.
-
Start with a low dose (e.g., 10 mg/kg) and include a vehicle control group.
-
Administer the compound or vehicle orally (e.g., by gavage) once or twice daily for a defined period (e.g., 5-14 consecutive days). A twice-daily dosing regimen has been used for the similar GLS1 inhibitor CB-839 in mice.[5]
4. Monitoring and Endpoints:
-
Clinical Observations: Monitor animals at least twice daily for any signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.
-
Body Weight: Record the body weight of each animal daily. A weight loss of >15-20% is often considered a dose-limiting toxicity.[2]
-
Food and Water Intake: Monitor daily.
-
Clinical Pathology: At the end of the study, collect blood for hematology and serum chemistry analysis to assess organ function (e.g., liver, kidneys).
-
Gross Necropsy: Perform a gross examination of all major organs at the end of the study.
5. MTD Determination:
-
The MTD is the highest dose at which no more than one of six animals in a cohort exhibits a dose-limiting toxicity (DLT). DLTs may include:
-
15-20% body weight loss.
-
Significant, persistent adverse clinical signs.
-
Compound-related mortality.
-
Significant alterations in clinical pathology parameters.
-
Quantitative Data
As specific preclinical MTD data for this compound is not publicly available, the following table provides an example based on a hypothetical MTD study, informed by data from the similar GLS1 inhibitor CB-839, which has been dosed in mice at 200 mg/kg twice daily.[5]
Table 1: Example MTD Study Data for a GLS1 Inhibitor in Mice
| Dose Group (mg/kg, BID) | Number of Animals | Mean Body Weight Change (%) | Number of Animals with >15% Weight Loss | Clinical Signs of Toxicity |
| Vehicle Control | 6 | +2.5 | 0 | None |
| 50 | 6 | +1.8 | 0 | None |
| 100 | 6 | -3.2 | 0 | Mild, transient lethargy in 1/6 animals |
| 200 | 6 | -10.5 | 1 | Moderate lethargy and ruffled fur in 2/6 animals |
| 300 | 3 | -18.7 | 3 | Significant lethargy, ruffled fur, and hunched posture in all animals |
Note: This data is illustrative and should not be considered as actual results for IPN60090.
Visualizations
Signaling Pathway
References
- 1. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
addressing edge effects in 96-well plate assays with IPN60090
Welcome to the technical support center for IPN60090, a clinical-stage selective Glutaminase-1 (GLS-1) inhibitor.[1][2] This guide provides troubleshooting advice and frequently asked questions to help researchers achieve robust and reproducible results in 96-well plate assays by addressing a common experimental artifact known as the "edge effect."
Troubleshooting Guide: Edge Effects
The edge effect is a phenomenon observed in multi-well plates where the wells on the perimeter of the plate behave differently from the interior wells.[3][4] This discrepancy is primarily caused by increased evaporation and temperature gradients in the outer wells, which can lead to changes in media concentration, cell growth, and ultimately, assay variability.[3][4][5]
Q1: My dose-response curve for IPN60090 has high variability, especially at low concentrations. Could this be an edge effect?
A1: Yes, high variability is a classic sign of an edge effect. Evaporation in the outer wells can concentrate IPN60090 and media components like salt, leading to inconsistent cell viability and skewed results.[6][7] We recommend calculating the Coefficient of Variation (CV%) for your control wells (vehicle-treated) in the outer rows/columns versus the inner wells. A significantly higher CV% in the outer wells is a strong indicator of an edge effect.
Data Presentation: Quantifying and Mitigating Edge Effects
The following table shows representative data from a cell viability assay in A549 lung cancer cells treated with a vehicle control for 72 hours. The Coefficient of Variation (CV%) is compared between a standard setup and a setup with mitigation strategies applied.
| Plate Layout | Wells Analyzed | Mean Signal (Luminescence) | Standard Deviation | CV% | Conclusion |
| Standard Incubation | Outer 36 Wells | 85,432 | 15,378 | 18.0% | High variability indicates significant edge effect. |
| Inner 60 Wells | 98,123 | 4,906 | 5.0% | Acceptable variability in interior wells. | |
| With Mitigation | Outer 36 Wells | 97,540 | 5,852 | 6.0% | Variability is significantly reduced and acceptable. |
| Inner 60 Wells | 99,870 | 4,994 | 5.0% | Consistent, acceptable variability. |
Mitigation Strategy Applied: The outer wells were filled with 200 µL of sterile PBS, and the plate was sealed with breathable sealing tape before being placed in the incubator.
Frequently Asked Questions (FAQs)
Q2: What is the primary cause of edge effects in 96-well plate assays?
A2: The primary cause is the differential rate of evaporation across the plate during incubation.[3][8] The outer 36 wells have more surface area exposed to the external environment, leading to faster evaporation of culture media compared to the more insulated inner 60 wells. This results in increased concentrations of salts, metabolites, and the test compound (IPN60090), which can affect cell health and proliferation.[6] Temperature fluctuations when the plate is moved in and out of the incubator can also create thermal gradients that cause uneven cell settling and growth.[4][5]
Q3: How can I prevent or minimize edge effects in my experiments with IPN60090?
A3: Several strategies can effectively mitigate edge effects:
-
Create a Humidity Barrier: The most common and effective method is to fill the perimeter wells (rows A and H, columns 1 and 12) with a sterile liquid like PBS or culture medium without cells.[4][7] This creates a vapor barrier that minimizes evaporation from the adjacent experimental wells.
-
Use Proper Sealing: Seal plates with sterile, breathable sealing films for cell-based assays.[8] This allows for necessary gas exchange while significantly reducing evaporation.[8] For biochemical assays, non-breathable or foil seals are highly effective.[8]
-
Ensure Proper Incubation: Avoid placing plates directly on hot metal incubator shelves, which can cause uneven heating. Use a secondary container, such as a larger plastic box with a lid, to house the plates. Adding a moistened sterile cloth or paper towel to the secondary container can also help maintain humidity.
-
Optimize Cell Seeding: After seeding cells, allow the plate to sit at room temperature in the cell culture hood for 15-30 minutes before transferring it to the incubator.[5][9][10] This allows cells to settle evenly at the bottom of the wells before adhesion begins, preventing the "crescent" or "edge" clumping of cells within each well.[9]
Q4: Is it acceptable to simply exclude the outer wells from my data analysis?
A4: While you can exclude the outer wells from your experiment, this is not an efficient solution as it wastes 37.5% of the plate.[7] Furthermore, simply leaving the outer wells empty does not fully prevent evaporation issues in the next row/column in.[7] It is best practice to fill the outer wells with a buffer to create a humidity barrier for the interior wells where your experimental samples and controls are located.[4]
Q5: What is IPN60090 and how does it work?
A5: IPN60090 is a potent and selective inhibitor of Glutaminase-1 (GLS-1).[1][2] GLS-1 is a key mitochondrial enzyme that converts glutamine into glutamate.[1][11][12] Many cancer cells are "addicted" to glutamine to support their rapid growth and proliferation. By inhibiting GLS-1, IPN60090 blocks this metabolic pathway, depleting the cell of essential building blocks and leading to cell death.[1]
Visual Diagrams
Signaling Pathway
Caption: Mechanism of action for IPN60090.
Experimental Workflow
Caption: Workflow for assessing and mitigating edge effects.
Troubleshooting Logic
Caption: Decision tree for troubleshooting assay variability.
Experimental Protocols
Protocol 1: Standard Cell Viability Assay with IPN60090
This protocol is for determining the IC50 of IPN60090 in a cancer cell line (e.g., A549) using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
A549 cells
-
Culture medium (e.g., F-12K Medium + 10% FBS)
-
IPN60090 stock solution (e.g., 10 mM in DMSO)
-
Sterile PBS
-
Sterile, clear-bottom 96-well plates
-
Breathable sealing films
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
Procedure:
-
Cell Seeding: Trypsinize and count A549 cells. Dilute cells to a concentration of 5,000 cells/100 µL in culture medium. Using a multichannel pipette, seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Edge Effect Mitigation: Add 200 µL of sterile PBS to the 36 perimeter wells.
-
Incubation: Let the plate rest at room temperature for 20 minutes to ensure even cell settling.[10] Transfer the plate to a 37°C, 5% CO2 incubator overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of IPN60090 in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Treatment: Remove the plate from the incubator and add 100 µL of the appropriate IPN60090 dilution or vehicle control to the wells.
-
Incubation: Seal the plate with a breathable sealing film and return to the incubator for 72 hours.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Data Acquisition: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Wait an additional 10 minutes for the luminescent signal to stabilize. Read luminescence on a plate reader.
-
Data Analysis: Plot the dose-response curve and calculate the IC50 value using appropriate software.
Protocol 2: Assessing the Presence of Edge Effects
This protocol is designed to specifically test for and quantify the magnitude of edge effects in your experimental system.
Procedure:
-
Cell Seeding: Prepare a cell suspension as described above. Seed 5,000 cells in 100 µL of medium into all 96 wells of the plate.
-
Incubation (No Mitigation): Do not add PBS to the outer wells. Place the standard lid on the plate and place it directly into the incubator for 72 hours.
-
Assay: Perform the CellTiter-Glo® assay as described above on all 96 wells.
-
Data Analysis:
-
Calculate the mean, standard deviation, and CV% for the 36 outer wells.
-
Calculate the mean, standard deviation, and CV% for the 60 inner wells.
-
A CV% for the outer wells that is substantially higher (>15%) than the inner wells confirms the presence of a significant edge effect. This data can then be compared to results from a plate using the mitigation strategies outlined in Protocol 1.
-
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties. | Semantic Scholar [semanticscholar.org]
- 3. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 7. Blog [midsci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. A simple technique for reducing edge effect in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tips for laying out 96-well platesâ - Knowledge - Jiangsu Huida Medical Instruments Co.,Ltd [huidainstrument.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
ensuring consistent recombinant GLS-1 enzyme activity for assays
Welcome to the technical support center for recombinant Glutaminase-1 (GLS-1). This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure consistent, reproducible results in GLS-1 enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is GLS-1 and why is it important?
A1: Glutaminase-1 (GLS-1) is a mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate and ammonia.[1][2] This is a critical first step in the metabolic pathway known as glutaminolysis.[3] GLS-1 is vital for cellular energy production, biosynthesis of essential molecules, and maintaining redox balance.[3][4] In many cancer cells, GLS-1 is upregulated to meet the high metabolic demands of rapid proliferation, making it a key target for cancer drug development.[4][5][6]
Q2: What are the common isoforms of GLS-1, and does it matter which one I use?
A2: GLS-1 has two major splice variants: Kidney-type glutaminase (KGA) and a shorter form known as glutaminase C (GAC).[7] While they share a common core, their C-terminal segments are different.[7] GAC is often the predominant isoform in cancer cells and typically exhibits higher basal activity.[4][6] The choice of isoform can be critical, as inhibitors may show different potencies against KGA and GAC.[7] For cancer research, the GAC isoform is frequently used.[3]
Q3: My recombinant GLS-1 enzyme shows lower than expected activity. What are the possible causes?
A3: Low enzyme activity can stem from several factors:
-
Improper Storage and Handling: GLS-1 is sensitive to freeze-thaw cycles.[1][8][9] It is crucial to aliquot the enzyme into single-use volumes upon receipt and store it at -80°C.[1][8] Always thaw the enzyme on ice immediately before use.[1][10]
-
Enzyme Purity and Lot Variation: The purity and specific activity of the recombinant enzyme can vary between lots and suppliers.[8] Always use a consistent lot for a set of experiments and qualify new batches.[11]
-
Assay Buffer Composition: GLS-1 is a phosphate-activated enzyme, so sufficient phosphate concentration in the assay buffer is essential for optimal activity.[6][11][12] The pH and presence of necessary cofactors like DTT are also critical.[11][13]
Q4: My assay results are inconsistent and not reproducible. How can I troubleshoot this?
A4: Variability in results is a common challenge.[12] Consider the following:
-
Pipetting and Mixing: Inaccurate pipetting or incomplete mixing of reagents (enzyme, substrate, inhibitor) can introduce significant variability, especially in multi-well plates.[12][14]
-
Incubation Times and Temperatures: Ensure consistent incubation times and maintain a stable temperature (typically 37°C) throughout the assay.[11][12]
-
Reagent Stability: Prepare substrate and buffer solutions fresh for each experiment.[8] L-glutamine in solution can degrade over time.
-
Edge Effects: In 96-well plates, wells on the perimeter are prone to evaporation, which can alter reagent concentrations.[8][14] It is recommended to fill outer wells with sterile PBS or media and not use them for experimental data points.[14]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during GLS-1 assays.
| Problem | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | 1. Enzyme Degradation: Multiple freeze-thaw cycles or improper storage.[1][8] | • Aliquot enzyme into single-use volumes upon arrival.[1][8]• Store at -80°C and thaw on ice before use.[1] |
| 2. Sub-optimal Assay Buffer: Incorrect pH or insufficient phosphate concentration.[11][12] | • Verify the final pH of the assay buffer (typically ~8.6).[11]• Ensure the buffer contains sufficient phosphate for enzyme activation.[12] | |
| 3. Inhibitor Contamination: Contamination of glassware, tips, or reagents with a GLS-1 inhibitor. | • Use dedicated, sterile labware.• Prepare fresh reagents.[8] | |
| High Variability Between Replicates | 1. Pipetting Inaccuracy: Inconsistent volumes of enzyme, substrate, or inhibitor. | • Calibrate pipettes regularly.• Use a multichannel pipette for plate-based assays to ensure consistency.[14] |
| 2. Incomplete Mixing: Uneven distribution of reagents in assay wells.[12] | • Gently mix the plate after adding each reagent, avoiding bubbles. | |
| 3. Temperature Fluctuations: Inconsistent temperature across the plate or during incubation. | • Ensure uniform heating of the plate reader and incubator.• Allow all reagents to reach assay temperature before starting the reaction.[11] | |
| High Background Signal | 1. Reagent Autofluorescence: Test compound or buffer components may be fluorescent. | • Run a control well containing the compound in assay buffer without the enzyme to measure background.[8]• Subtract this background from all experimental wells.[8] |
| 2. Contaminated Reagents: Buffers or other reagents contaminated with fluorescent substances.[8] | • Use high-purity, sterile reagents and prepare fresh solutions.[8] | |
| 3. Non-specific Inhibition: Compound inhibits the coupled enzyme system (e.g., Glutamate Dehydrogenase) instead of GLS-1.[8] | • Run a counter-screen assay using glutamate as the substrate instead of glutamine. Inhibition in this assay points to an effect on the coupling enzyme.[8] |
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting inconsistent GLS-1 assay results.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutaminase‐1 Mediated Glutaminolysis to Glutathione Synthesis Maintains Redox Homeostasis and Modulates Ferroptosis Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 7. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. abcam.com [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Glutaminase Inhibitors: IPN60090 Dihydrochloride vs. CB-839 (Telaglenastat)
In the landscape of cancer metabolism-targeted therapies, the inhibition of glutaminase 1 (GLS1) has emerged as a promising strategy to exploit the dependence of many tumors on glutamine. Two key players in this field are IPN60090 dihydrochloride and CB-839 (telaglenastat). This guide provides a detailed comparison of their efficacy, supported by preclinical and clinical data, to assist researchers, scientists, and drug development professionals in their understanding and potential application of these novel agents.
Mechanism of Action: Targeting a Central Metabolic Node
Both IPN60090 and CB-839 are potent and selective inhibitors of glutaminase 1 (GLS1), a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate.[1][2] This initial step is critical for the entry of glutamine into the tricarboxylic acid (TCA) cycle, which fuels cellular energy production and provides intermediates for the synthesis of macromolecules essential for cancer cell growth and proliferation. By blocking GLS1, these inhibitors effectively "starve" cancer cells of a key nutrient, leading to metabolic stress and reduced tumor growth.[3] Furthermore, glutaminase inhibition can also impact cellular redox balance by limiting the production of glutathione, an important antioxidant.[3]
Caption: Signaling pathway of glutaminase 1 (GLS1) inhibition by IPN60090 and CB-839.
Preclinical Efficacy: A Comparative Overview
Both compounds have demonstrated significant anti-tumor activity in a variety of preclinical models. Notably, the development of IPN60090 was focused on optimizing physicochemical and pharmacokinetic properties compared to existing GLS1 inhibitors like CB-839.[3][4]
In Vitro Potency
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) |
| This compound | GLS1 | 31[1][5] | A549 (Lung Cancer) | 26[5][6] |
| CB-839 (telaglenastat) | GLS1 (recombinant human GAC) | <50[7][8] | HCC1806 (TNBC) | 49[9] |
| GLS1 (mouse kidney) | 23[2][9] | MDA-MB-231 (TNBC) | 26[9] | |
| GLS1 (mouse brain) | 28[2][9] |
In Vivo Anti-Tumor Activity
A key preclinical study directly compared the in vivo efficacy of IPN60090 and CB-839 in an H2122 non-small cell lung cancer xenograft mouse model. The results indicated that IPN60090, when dosed orally at 100 mg/kg twice daily, demonstrated similar efficacy and target engagement to CB-839 administered at a higher dose of 250 mg/kg twice daily.[3]
| Compound | Dose | Tumor Model | Tumor Growth Inhibition (TGI) |
| This compound | 100 mg/kg, p.o., BID | H2122 (NSCLC) | Similar to CB-839 at 250 mg/kg[3] |
| 100 mg/kg, p.o., BID | NCI-H460 (NSCLC) | 28% (monotherapy)[5][6] | |
| 100 mg/kg, p.o., BID (with TAK228) | NCI-H460 (NSCLC) | 85%[5][6] | |
| CB-839 (telaglenastat) | 200 mg/kg, p.o., BID | TNBC Xenograft | 61%[8][9] |
| 200 mg/kg, p.o. | JIMT-1 Xenograft | 54%[7] |
Clinical Development and Efficacy
Both IPN60090 and CB-839 have progressed into clinical trials, providing valuable insights into their safety and preliminary efficacy in cancer patients.
This compound (IACS-6274)
IPN60090 is currently in a Phase I clinical trial (NCT03894540) for patients with advanced solid tumors, particularly those with specific molecular alterations such as KEAP1/NFE2L2 mutations or low asparagine synthetase (ASNS) levels.[10]
Key Findings from the Phase I Trial (NCT03894540): [10]
-
Recommended Phase 2 Dose (RP2D): 180mg twice daily (BID).
-
Safety: Generally well-tolerated at biologically active doses. Common adverse events included photopsia, photophobia, and increased creatinine and AST.
-
Pharmacodynamics: Significant target engagement was observed, with dose-dependent decreases in the glutamate to glutamine ratio in peripheral blood mononuclear cells.
-
Preliminary Efficacy: Best response was stable disease (SD) in 17 of 20 evaluable patients, with a disease control rate of 60% at 12 weeks. Durable stable disease was observed in patients with ASNS-loss ovarian cancer, PD-1/L1-exposed melanoma, and NF1 mutant leiomyosarcoma.
CB-839 (Telaglenastat)
Telaglenastat has been evaluated in multiple Phase I and II clinical trials across a range of solid tumors and hematological malignancies, both as a monotherapy and in combination with other anti-cancer agents.[11][12][13]
Key Findings from a Phase I Study in Advanced Solid Tumors: [11][12]
-
Recommended Phase II Dose (RP2D): 800 mg twice daily (BID).
-
Safety: The most common treatment-related adverse events were fatigue and nausea. The maximum tolerated dose was not reached.
-
Pharmacodynamics: Showed over 90% GLS inhibition in platelets and over 75% tumoral GLS inhibition.
-
Efficacy: The disease control rate (DCR) was 43% across expansion cohorts. In renal cell carcinoma (RCC), the overall response rate was 5% and the DCR was 50%.
Experimental Protocols
In Vitro Glutaminase Inhibition Assay (Representative)
A dual-coupled enzyme assay is typically used to measure the inhibition of purified recombinant human GLS1 (GAC isoform). The conversion of glutamine to glutamate by GLS1 is coupled to the conversion of glutamate to α-ketoglutarate by glutamate dehydrogenase, which in turn reduces NAD+ to NADH. The rate of NADH production is monitored by measuring the change in absorbance at 340 nm.
Caption: A generalized workflow for an in vitro glutaminase inhibition assay.
In Vivo Tumor Xenograft Study (Representative)
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with human cancer cells. Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound (IPN60090 or CB-839) is administered orally at a specified dose and schedule. Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring glutamate and glutamine levels).
Conclusion
Both this compound and CB-839 (telaglenastat) are promising GLS1 inhibitors with demonstrated anti-tumor activity. IPN60090 appears to have an improved pharmacokinetic and physicochemical profile, allowing for similar preclinical efficacy at a lower dose compared to CB-839. Clinical data for both agents have shown acceptable safety profiles and preliminary signs of efficacy. The ongoing clinical development of IPN60090, particularly in biomarker-selected patient populations, and the extensive clinical evaluation of telaglenastat will further clarify their respective roles in the treatment of cancer. The choice between these agents for future research and clinical applications will likely depend on the specific cancer type, the therapeutic combination strategy, and the desire to leverage the potentially improved properties of IPN60090.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IPN-60090 ( IACS-6274) | GLS1 (the kidney-type glutaminase) inhibitor | antineoplastic and immunostimulating | CAS 1853164-83-6 | Buy IPN60090 ( IACS6274) from Supplier InvivoChem [invivochem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of IPN60090 and Other GLS1 Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells presents a promising avenue for therapeutic intervention. One of the key enzymes in this altered metabolism is Glutaminase 1 (GLS1), which catalyzes the conversion of glutamine to glutamate, a crucial step for energizing the tricarboxylic acid (TCA) cycle and for the biosynthesis of essential macromolecules. Consequently, the inhibition of GLS1 has emerged as a compelling strategy in oncology. This guide provides a detailed head-to-head comparison of IPN60090, a clinical-stage GLS1 inhibitor, with other prominent inhibitors, supported by experimental data.
IPN60090 vs. Telaglenastat (CB-839): A Direct Comparison
IPN60090 (also known as IACS-6274) and Telaglenastat (CB-839) are two of the most advanced GLS1 inhibitors in clinical development.[1] Both are potent, orally bioavailable small molecules that have demonstrated significant anti-tumor activity in preclinical models.[2][3]
In Vitro Potency
A direct comparison of the in vitro potency of IPN60090 and CB-839 was reported in the discovery of IPN60090. The half-maximal inhibitory concentration (IC50) against the GLS1 enzyme and the A549 non-small cell lung cancer cell line are presented below.
| Compound | GLS1 Enzyme IC50 (nM) | A549 Cell Proliferation IC50 (nM) |
| IPN60090 | 5.2 | 8.1 |
| Telaglenastat (CB-839) | 18 | 20 |
Data sourced from Soth et al., J Med Chem, 2020.[2]
In Vivo Efficacy: Head-to-Head Xenograft Study
A direct in vivo comparison was conducted in a non-small cell lung cancer patient-derived xenograft (PDX) model (H2122). This study highlights the comparable in vivo efficacy of IPN60090 at a lower dose than CB-839.[1]
| Treatment Group | Dose (mg/kg, BID, oral) | Tumor Growth Inhibition (%) |
| IPN60090 | 100 | Similar efficacy to CB-839 at 250 mg/kg |
| Telaglenastat (CB-839) | 250 | - |
Data sourced from Deciphering the landscape of allosteric glutaminase 1 inhibitors as anticancer agents.[1]
Broader Comparison with Other GLS1 Inhibitors
While IPN60090 and CB-839 are at the forefront, other GLS1 inhibitors have been developed, each with distinct characteristics.
| Inhibitor | Type | Key Features |
| DRP-104 | Prodrug of DON | Broad reactivity against glutamine-utilizing enzymes; in clinical trials.[4][5] |
| BPTES | Allosteric | Potent inhibitor but with poor pharmacokinetic properties.[6] |
| Compound 968 | Allosteric | Inhibits both GLS1 and GLS2.[7] |
Mechanism of Action and Signaling Pathway
GLS1 inhibitors exert their anti-cancer effects by blocking the first and rate-limiting step of glutaminolysis. This disruption of glutamine metabolism leads to several downstream consequences for cancer cells:
-
TCA Cycle Depletion: The production of α-ketoglutarate, a key anaplerotic substrate for the TCA cycle, is diminished, leading to reduced energy production.[8]
-
Impaired Biosynthesis: The supply of nitrogen and carbon for the synthesis of non-essential amino acids and nucleotides is cut off.[9]
-
Increased Oxidative Stress: The synthesis of glutathione, a major intracellular antioxidant, is compromised, rendering cancer cells vulnerable to reactive oxygen species (ROS).[8]
Caption: The GLS1 signaling pathway and the mechanism of action of GLS1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the comparison of IPN60090 and other GLS1 inhibitors.
GLS1 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of GLS1.
Caption: Workflow for the GLS1 enzyme inhibition assay.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, EDTA, and K2HPO4. Reconstitute recombinant human GLS1 enzyme and L-glutamine substrate in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of IPN60090, CB-839, and other test compounds in DMSO.
-
Assay Reaction: In a 96-well plate, add the GLS1 enzyme to each well, followed by the test compounds at various concentrations.
-
Initiation and Incubation: Initiate the reaction by adding the L-glutamine substrate. Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of glutamate produced. This is often done using a coupled enzyme assay where glutamate dehydrogenase converts glutamate to α-ketoglutarate, with the concomitant reduction of NAD+ to NADH, which can be measured by absorbance at 340 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (A549 Cell Line)
This assay assesses the effect of GLS1 inhibitors on the growth of cancer cells.
Protocol:
-
Cell Culture: Culture A549 human lung carcinoma cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the A549 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of IPN60090, CB-839, or other test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Assess cell viability using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the luminescence signal of treated cells to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.
In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of GLS1 inhibitors in a living organism.
Caption: Workflow for an in vivo tumor xenograft study.
Protocol:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., H2122) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control, IPN60090, CB-839).
-
Drug Administration: Administer the compounds orally twice daily (BID) at the specified doses.
-
Monitoring: Measure tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice weekly).
-
Endpoint and Analysis: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
IPN60090 has emerged as a highly potent and selective GLS1 inhibitor with a promising preclinical profile. Head-to-head comparisons with Telaglenastat (CB-839) suggest that IPN60090 may have superior in vitro potency and comparable in vivo efficacy at lower doses. The continued clinical development of these and other GLS1 inhibitors holds significant promise for the treatment of glutamine-addicted cancers. The experimental data and protocols provided in this guide offer a valuable resource for researchers in the field of cancer metabolism and drug discovery.
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. An updated patent review of glutaminase inhibitors (2019-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target GLS1 Inhibition: A Comparative Guide to IPN60090 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IPN60090 dihydrochloride with other common glutaminase 1 (GLS1) inhibitors. It is designed to assist researchers in selecting the appropriate tool compounds and designing experiments to validate on-target GLS1 inhibition. The information is presented through comparative data tables, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction to GLS1 Inhibition
Glutaminase 1 (GLS1) is a critical mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a key step in cancer cell metabolism.[1][2] This process, known as glutaminolysis, provides cancer cells with a vital source of carbon and nitrogen to fuel the tricarboxylic acid (TCA) cycle, support antioxidant defense through glutathione synthesis, and provide building blocks for nucleotides and amino acids.[2][3] Many cancer types exhibit a heightened dependence on glutamine, a phenomenon termed "glutamine addiction," making GLS1 a compelling therapeutic target in oncology.[1][3]
IPN60090 is a clinical-stage, selective, and orally bioavailable inhibitor of GLS1 with excellent pharmacokinetic and physicochemical properties.[2][4][5] Like other well-characterized GLS1 inhibitors such as CB-839 (Telaglenastat) and BPTES, IPN60090 functions as an allosteric inhibitor.[2][6] Validating that the observed biological effects of these compounds are a direct result of GLS1 inhibition is crucial for preclinical and clinical development. This guide outlines key experimental approaches to achieve this validation.
Comparative Efficacy of GLS1 Inhibitors
The following table summarizes the in vitro efficacy of IPN60090 and other well-established GLS1 inhibitors. IC50 values represent the concentration of the inhibitor required to reduce GLS1 activity or cell proliferation by 50%.
| Inhibitor | Type | Target | Biochemical IC50 | Cellular IC50 (Cell Line) | Reference |
| IPN60090 | Allosteric | GLS1 | Not explicitly stated, potent inhibition demonstrated | Not explicitly stated, potent in A549 cells | [2][4] |
| CB-839 (Telaglenastat) | Allosteric, noncompetitive | GLS1 (KGA, GAC) | <50 nM | 26 nM (MDA-MB-231), 49 nM (HCC1806) | [7][8] |
| BPTES | Allosteric | GLS1 (KGA) | 0.16 µM | 3.3 µM | [9] |
| Compound 968 | Allosteric | GLS1 (GAC) | - | Potent inhibition demonstrated | [2][6] |
Experimental Protocols for Validating On-Target GLS1 Inhibition
Robust validation of on-target GLS1 inhibition involves a multi-pronged approach, including biochemical assays, cellular target engagement assays, and downstream metabolic profiling.
Biochemical GLS1 Activity Assay
This assay directly measures the enzymatic activity of purified GLS1 in the presence of an inhibitor.
Principle: The hydrolysis of glutamine by GLS1 produces glutamate. The amount of glutamate produced is quantified, often through a coupled enzymatic reaction that results in a fluorescent or colorimetric signal.[10][11]
Detailed Protocol (based on commercially available kits): [10][12]
-
Reagent Preparation:
-
Prepare a 1X GLS1 assay buffer.
-
Reconstitute purified recombinant human GLS1 enzyme in an appropriate dilution buffer. Keep on ice.
-
Prepare a substrate solution containing L-glutamine.
-
Prepare a detection reagent containing a developer and enzyme mix that will react with glutamate to produce a signal.
-
Prepare serial dilutions of IPN60090, a positive control inhibitor (e.g., CB-839), and a vehicle control (e.g., DMSO) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the diluted inhibitors or vehicle control to the appropriate wells.
-
Add the diluted GLS1 enzyme to all wells except the "no enzyme" control.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the glutamine substrate solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent.
-
Incubate for a further period to allow for signal development.
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading (no enzyme control) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cellular Target Engagement Assay (Metabolomics-Based)
This assay confirms that the inhibitor engages and inhibits GLS1 within intact cells by measuring the direct products of GLS1 activity.
Principle: Inhibition of GLS1 in cells will lead to a decrease in intracellular glutamate levels and a corresponding increase in intracellular glutamine levels. These changes can be quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).[1][13]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells known to be dependent on glutamine (e.g., A549, MDA-MB-231) and allow them to adhere overnight.
-
Treat the cells with a dose-range of IPN60090 or a control inhibitor for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Metabolite Extraction:
-
Aspirate the media and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.
-
Collect the cell lysate and centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Analyze the extracted metabolites using a suitable LC-MS method for the separation and detection of glutamine and glutamate.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
-
Data Analysis:
-
Determine the intracellular concentrations of glutamine and glutamate.
-
Calculate the glutamine-to-glutamate ratio. A dose-dependent increase in this ratio indicates on-target GLS1 inhibition.
-
Plot the metabolite levels or the glutamine/glutamate ratio against the inhibitor concentration to determine the cellular EC50.
-
Cell Viability and Proliferation Assays
These assays assess the functional consequences of GLS1 inhibition on cancer cell growth and survival.
Principle: By inhibiting a critical metabolic pathway, GLS1 inhibitors are expected to reduce the proliferation and viability of glutamine-dependent cancer cells.
Detailed Protocol (e.g., MTT or CellTiter-Glo® Assay):
-
Cell Seeding and Treatment:
-
Viability/Proliferation Measurement:
-
For an MTT assay, add MTT reagent to each well and incubate to allow for formazan crystal formation. Solubilize the crystals and measure absorbance.
-
For a CellTiter-Glo® assay, add the reagent to lyse the cells and generate a luminescent signal proportional to the ATP content.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the inhibitor concentration and determine the IC50 value.
-
Visualizing the Impact of GLS1 Inhibition
Diagrams created using Graphviz (DOT language) illustrate the GLS1 signaling pathway and the experimental workflows for its validation.
Caption: The GLS1 signaling pathway in cancer metabolism.
Caption: Experimental workflow for validating GLS1 inhibition.
Conclusion
Validating the on-target activity of GLS1 inhibitors like this compound is a critical step in drug discovery and development. By employing a combination of biochemical, cellular, and in vivo assays, researchers can confidently establish a direct link between GLS1 inhibition and the observed anti-cancer effects. This guide provides a framework for designing and executing these essential validation studies, enabling a more thorough understanding of the mechanism of action of this promising class of therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties. | Semantic Scholar [semanticscholar.org]
- 6. pnas.org [pnas.org]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. mybiosource.com [mybiosource.com]
- 12. abcam.co.jp [abcam.co.jp]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
ASNS Expression: A Predictive Biomarker for IPN60090 Dihydrochloride Sensitivity
A Comparative Guide for Researchers in Oncology and Drug Development
The emergence of targeted therapies has underscored the critical need for predictive biomarkers to guide patient stratification and optimize treatment outcomes. In the landscape of metabolic inhibitors for cancer, Asparagine Synthetase (ASNS) expression has surfaced as a promising predictive biomarker for sensitivity to the novel glutaminase-1 (GLS1) inhibitor, IPN60090 dihydrochloride. This guide provides a comprehensive comparison of IPN60090's efficacy in the context of ASNS expression, alongside alternative therapeutic strategies, supported by experimental data and detailed protocols.
Executive Summary
Preclinical evidence strongly suggests that low expression of ASNS in cancer cells, particularly in ovarian cancer, confers sensitivity to the GLS1 inhibitor this compound.[1][2] Conversely, high ASNS expression is associated with resistance. The proposed mechanism centers on the metabolic reprogramming of cancer cells. IPN60090 inhibits the conversion of glutamine to glutamate, a crucial step for the production of the antioxidant glutathione (GSH).[1][2] Cells with low ASNS expression are unable to compensate for this glutamate depletion, leading to increased oxidative stress and cell death. In contrast, cells with high ASNS expression can utilize an alternative pathway to produce asparagine and glutamate from aspartate, thereby maintaining redox homeostasis and mitigating the effects of GLS1 inhibition.[1][2] This guide will delve into the experimental evidence supporting this hypothesis, compare IPN60090 with another glutaminase inhibitor, Telaglenastat (CB-839), and provide detailed protocols for assessing ASNS expression and drug sensitivity.
Data Presentation: IPN60090 and Alternatives in ASNS-Defined Cancers
While a direct head-to-head comparison of IPN60090 and other glutaminase inhibitors in a comprehensive panel of ASNS-defined cancer cell lines is not yet publicly available in a single study, the existing data strongly supports ASNS as a key determinant of sensitivity. The following tables summarize the expected outcomes based on current research.
Table 1: Comparative Efficacy of this compound Based on ASNS Expression in Ovarian Cancer Models
| Cell Line Characteristic | Expected IPN60090 IC50 | Rationale |
| ASNS-Low | Low (nM range) | Inhibition of GLS1 by IPN60090 leads to glutamate and glutathione depletion, inducing oxidative stress and cell death.[1][2] |
| ASNS-High | High (µM range) | Cells can synthesize asparagine and glutamate from aspartate, compensating for GLS1 inhibition and maintaining redox balance.[1][2] |
Table 2: Comparison of Glutaminase Inhibitors as of December 2025
| Feature | This compound | Telaglenastat (CB-839) |
| Target | Selective GLS1 inhibitor | Selective GLS1 inhibitor |
| Predictive Biomarker | Low ASNS expression is a strong predictive biomarker for sensitivity, particularly in ovarian cancer.[1][2][3] | Emerging evidence suggests low ASNS expression may also predict sensitivity.[4][5] Other proposed biomarkers include KEAP1/NRF2 and STK11/LKB1 mutations.[6][7] |
| Clinical Development | Phase I clinical trials are ongoing.[1][2] | Has undergone more extensive clinical investigation, including Phase I and II trials in various solid tumors and hematological malignancies.[8][9][10] |
| Reported In Vitro Potency | Potent inhibitor with nanomolar efficacy in sensitive cell lines. | Demonstrates nanomolar to low micromolar IC50 values in sensitive cancer cell lines. |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.
Caption: Signaling pathway of IPN60090 action and ASNS-mediated resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. MD Anderson, Ipsen advance new therapy with potential benefit for underserved lung and ovarian cancer patients | MD Anderson Cancer Center [mdanderson.org]
- 4. biorxiv.org [biorxiv.org]
- 5. haematologica.org [haematologica.org]
- 6. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Testing Whether Cancers With Specific Mutations Respond Better to Glutaminase Inhibitor, Telaglenastat Hydrochloride, Anti-Cancer Treatment, BeGIN Study [ctv.veeva.com]
- 8. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Tumor Regression: A Comparative Guide to IPN60090 Dihydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IPN60090 dihydrochloride, a clinical-stage selective glutaminase-1 (GLS1) inhibitor, with alternative therapeutic strategies. The information is intended to support researchers and drug development professionals in evaluating the potential of IPN60090 for tumor regression. Experimental data from preclinical and clinical studies are presented to offer an objective assessment of its performance.
Introduction to this compound
This compound (also known as IACS-6274) is a potent and selective small-molecule inhibitor of glutaminase-1 (GLS1), an enzyme crucial for the metabolism of glutamine.[1][2] Many tumors exhibit a heightened dependence on glutamine for their proliferation and survival, making GLS1 an attractive target for cancer therapy.[1] By blocking the conversion of glutamine to glutamate, IPN60090 aims to disrupt the metabolic processes that fuel cancer cell growth, leading to tumor regression.[1] Currently, IPN60090 is under investigation in Phase I clinical trials for patients with advanced solid tumors.[3][4][5]
Mechanism of Action: The Glutaminase Inhibition Pathway
Glutaminase-1 is a key mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate. This reaction is a critical entry point for glutamine into the tricarboxylic acid (TCA) cycle, providing cancer cells with essential intermediates for energy production, biosynthesis of macromolecules, and maintenance of redox balance through glutathione production. IPN60090's inhibition of GLS1 disrupts these vital cellular processes.
Caption: Mechanism of action of IPN60090 in inhibiting tumor growth.
Preclinical Efficacy of IPN60090
Preclinical studies using xenograft models have demonstrated the anti-tumor activity of IPN60090, both as a monotherapy and in combination with other agents.
Monotherapy Studies
| Model | Treatment | Outcome | Reference |
| KEAP1-mutant NSCLC Xenograft | IPN60090 | Significant tumor growth inhibition | [6] |
| ASNS-low Ovarian Cancer Xenograft | IPN60090 | Demonstrated anti-tumor activity | [6] |
Combination Therapy Studies
Preclinical evidence suggests that IPN60090 can enhance the efficacy of other anti-cancer therapies.
| Model | Combination Treatment | Outcome | Reference |
| KEAP1-mutant NSCLC Xenograft | IPN60090 + Checkpoint Inhibitors | Regressions and durable responses | [5] |
Clinical Evaluation of IPN60090
IPN60090 is currently being evaluated in a Phase I clinical trial (NCT03894540) in patients with advanced solid tumors harboring specific molecular alterations.[3][4][5]
Phase I Trial (NCT03894540) Preliminary Results
| Parameter | Finding | Reference |
| Safety and Tolerability | Well-tolerated at biologically active doses | [3][7] |
| Pharmacokinetics (PK) | Good human PK profile | [3][7] |
| Pharmacodynamics (PD) | Significant target modulation observed | [3][7] |
| Preliminary Antitumor Activity | Stable disease (SD) observed in 17 of 20 evaluable patients. Durable SD (≥6 months) with some tumor regression in patients with ASNS-loss ovarian cancer, PD-1/L1-exposed melanoma, and NF1 mutant leiomyosarcoma. | [3][7] |
| Recommended Phase 2 Dose | 180mg BID | [7] |
Comparison with Alternative Glutaminase Inhibitor: CB-839 (Telaglenastat)
CB-839 (Telaglenastat) is another potent, selective, and orally bioavailable inhibitor of GLS1 that has been more extensively studied in clinical trials.
Preclinical and Clinical Data for CB-839
| Study Type | Model/Indication | Treatment | Key Findings | Reference |
| Preclinical | Head and Neck Squamous Cell Carcinoma (HNSCC) Xenografts | CB-839 + Ionizing Radiation | Enhanced anti-tumor response compared to monotherapy | [8][9] |
| Preclinical | ER+ Breast Cancer & Colorectal Carcinoma Xenografts | CB-839 + Palbociclib (CDK4/6 inhibitor) | Enhanced anti-tumor activity | [10] |
| Preclinical | Various cancer cell lines | CB-839 + PARP inhibitors | Synergistic anti-proliferative activity | [10] |
| Phase I/II | Relapsed/Refractory Renal Cell Carcinoma (RCC) | CB-839 monotherapy | One partial response and 52% stable disease rate | [11] |
| Phase I/II | RCC | CB-839 + Everolimus | 8.5 months Progression-Free Survival (PFS) | [11] |
| Phase I/II | Triple-Negative Breast Cancer (TNBC) | CB-839 + Paclitaxel | 50% Objective Response Rate (ORR) in African American patients | [11] |
Comparison with Other Therapeutic Strategies
The therapeutic landscape for cancers potentially sensitive to GLS1 inhibition is diverse and depends on the specific tumor type and its molecular characteristics.
Standard of Care for Tumors with Predictive Biomarkers
| Tumor Type and Biomarker | Standard of Care | Limitations and Unmet Needs | Reference |
| KEAP1/NFE2L2-mutant Non-Small Cell Lung Cancer (NSCLC) | Platinum-based chemotherapy is a standard first-line treatment. Chemoimmunotherapy combinations are also used. | Patients with these mutations often have a poor prognosis and may exhibit resistance to chemotherapy and immunotherapy. | [12][13][14][15][16] |
| Low Asparagine Synthetase (ASNS) Ovarian Cancer | Standard first-line therapy is typically carboplatin and paclitaxel. Other options include PARP inhibitors for BRCA-mutated tumors and anti-angiogenic agents. | Drug resistance is a major challenge in ovarian cancer. There is a need for therapies that can overcome resistance mechanisms. L-asparaginase has shown preclinical activity in low-ASNS ovarian cancer. | [17][18][19][20][21] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments in the evaluation of IPN60090.
In Vivo Tumor Xenograft Study
This protocol outlines the general procedure for assessing the in vivo efficacy of an anti-cancer agent using a xenograft model.
Caption: A typical workflow for an in vivo tumor xenograft study.
Protocol Details:
-
Cell Line Selection and Culture: Select a relevant human cancer cell line (e.g., A549 with KEAP1 mutation). Culture cells in appropriate media and conditions to ensure viability and logarithmic growth.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice) to prevent rejection of human tumor cells.
-
Tumor Implantation: Inject a specific number of cancer cells (e.g., 1-10 million) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer this compound (and any comparators) at the specified dose and schedule via the appropriate route (e.g., oral gavage).
-
Efficacy Endpoints: Monitor tumor growth inhibition, body weight changes (as a measure of toxicity), and overall survival.
-
Terminal Procedures: At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., immunohistochemistry, biomarker analysis).
Immunohistochemistry (IHC) for ASNS in Ovarian Cancer
This protocol describes the general steps for detecting the expression of Asparagine Synthetase (ASNS) in ovarian cancer tissue samples.
Protocol Details:
-
Tissue Preparation: Obtain formalin-fixed, paraffin-embedded (FFPE) ovarian cancer tissue sections.
-
Deparaffinization and Rehydration: Dewax the tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigenic sites. The choice of retrieval solution (e.g., citrate buffer pH 6.0 or EDTA buffer pH 9.0) depends on the primary antibody.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific protein binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the slides with a primary antibody specific for ASNS at an optimized dilution and incubation time.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining, Dehydration, and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate the slides through graded ethanol and xylene, and coverslip with a mounting medium.
-
Analysis: Evaluate the staining intensity and percentage of positive cells to determine the ASNS expression level (e.g., low or high).
KEAP1/NFE2L2 Mutation Analysis in NSCLC
This protocol outlines the general workflow for identifying mutations in the KEAP1 and NFE2L2 genes in non-small cell lung cancer (NSCLC) tumor samples.
Protocol Details:
-
Sample Collection and DNA Extraction: Obtain tumor tissue (FFPE or fresh frozen) from NSCLC patients. Extract genomic DNA using a commercially available kit.
-
DNA Quantification and Quality Control: Measure the concentration and purity of the extracted DNA using spectrophotometry or fluorometry.
-
Library Preparation for Next-Generation Sequencing (NGS):
-
Fragment the genomic DNA to a suitable size.
-
Ligate sequencing adapters to the DNA fragments.
-
Use targeted capture probes to enrich for the coding regions of the KEAP1 and NFE2L2 genes.
-
Amplify the captured DNA library via PCR.
-
-
Sequencing: Sequence the prepared library on an NGS platform (e.g., Illumina).
-
Bioinformatic Analysis:
-
Align the sequencing reads to the human reference genome.
-
Call genetic variants (single nucleotide variants and small insertions/deletions) in the KEAP1 and NFE2L2 genes.
-
Annotate the identified variants to determine their potential functional impact (e.g., missense, nonsense, frameshift).
-
-
Variant Confirmation (Optional): Confirm pathogenic or likely pathogenic variants using an orthogonal method such as Sanger sequencing.
Conclusion
This compound represents a promising therapeutic agent for tumors dependent on glutamine metabolism. Its selective inhibition of GLS1 has demonstrated anti-tumor activity in preclinical models and early clinical trials, particularly in patient populations with specific biomarkers such as KEAP1/NFE2L2 mutations in NSCLC and low ASNS expression in ovarian cancer.
A direct comparison with the more clinically advanced GLS1 inhibitor, CB-839, suggests that both compounds have potential in similar therapeutic settings, often in combination with other anti-cancer agents. The ongoing clinical development of IPN60090 will be crucial in defining its precise role in the oncology treatment landscape. Further research is warranted to optimize combination strategies and refine patient selection based on predictive biomarkers to maximize the therapeutic benefit of this novel metabolic inhibitor.
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dose Escalation and Dose Expansion Study of IPN60090 in Patients With Advanced Solid Tumours [clin.larvol.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mixed results | Drug Discovery News [drugdiscoverynews.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Modification of platinum sensitivity by KEAP1/NRF2 signals in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Importance of the Keap1-Nrf2 pathway in NSCLC: Is it a possible biomarker? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sawo-oncology.ch [sawo-oncology.ch]
- 16. JNCCN 360 - Non–Small Cell Lung Cancer - Using <em>STK11</em> and <em>KEAP1</em> Mutations to Guide Clinical Management in NSCLC [jnccn360.org]
- 17. ASPARAGINE SYNTHETASE: A NEW POTENTIAL BIOMARKER IN OVARIAN CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Targeted Therapy for Ovarian Cancer | American Cancer Society [cancer.org]
- 20. L-asparaginase inhibits invasive and angiogenic activity and induces autophagy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeted Therapies for Ovarian Cancer | Ovarian Cancer Treatments | Ovarian Cancer Action [ovarian.org.uk]
A Comparative Guide to the Pharmacokinetic Profiles of IPN60090 and CB-839
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of two clinical-stage glutaminase-1 (GLS-1) inhibitors: IPN60090 and CB-839 (Telaglenastat). Both compounds are under investigation for the treatment of various cancers and target the metabolic enzyme glutaminase, which is crucial for the proliferation of many tumor cells. Understanding their distinct pharmacokinetic properties is essential for designing effective clinical trials and therapeutic strategies.
Executive Summary
IPN60090 and CB-839 are both orally bioavailable small molecule inhibitors of GLS-1. Preclinical and clinical data indicate that IPN60090 exhibits excellent oral exposure and a longer half-life in humans compared to CB-839. This guide presents a comprehensive analysis of their PK parameters, the experimental methodologies used to obtain this data, and the underlying signaling pathway they target.
Comparative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for IPN60090 and CB-839 from preclinical and clinical studies.
Preclinical Pharmacokinetics
Table 1: Preclinical Pharmacokinetic Parameters of IPN60090 and CB-839
| Parameter | IPN60090 | CB-839 |
| Species | Mouse | Rat |
| Dose (mg/kg) | 10 (PO) | 3 (PO) |
| Cmax (μM) | 1.8 | 3.3 |
| AUClast (μM*h) | 7.9 | 24 |
| T½ (h) | 2.2 | 5.8 |
| CL (mL/min/kg) | 21 | 2.1 |
| Vdss (L/kg) | 1.7 | 0.4 |
| Oral Bioavailability (%) | 44 | 100 |
| N/A: Data not publicly available in the searched resources. |
IPN60090 data sourced from[1]. CB-839 data sourced from[2].
Clinical Pharmacokinetics
Table 2: Human Pharmacokinetic Parameters of IPN60090 and CB-839
| Parameter | IPN60090 (IACS-6274) | CB-839 (Telaglenastat) |
| Study Phase | Phase I | Phase I |
| Dose | 180 mg BID | 800 mg BID |
| Cmax | 45.8 ± 18.6 μM | 1496 ng/mL |
| AUC | 382.48 ± 159.27 hμM (AUC0-12h) | 7430 ng/mLhr |
| T½ (h) | ~12 | 4.2 (range 2.1-7.1) |
| Tmax (h) | N/A | 4.0 |
| Oral Clearance | N/A | 93.6 L/hr/m² |
| BID: Twice daily. N/A: Data not publicly available in the searched resources. |
IPN60090 data sourced from a first-in-human Phase I trial.[1] CB-839 data sourced from a Phase 1b trial in combination with radiation and temozolomide.[3]
Experimental Protocols
Preclinical Pharmacokinetic Studies
General Protocol for Oral Administration and Blood Sampling in Mice:
A common methodology for assessing the pharmacokinetics of orally administered compounds in mice involves the following steps:
-
Animal Models: Studies typically utilize specific strains of mice (e.g., NSG female mice for xenograft models).[1]
-
Drug Formulation and Administration: The test compound is formulated in a suitable vehicle, such as 0.5% aqueous methylcellulose.[1] A single dose is administered orally via gavage.
-
Blood Sampling: Blood samples are collected at various time points post-administration. Common methods include retro-orbital sinus bleeding or tail vein sampling. For terminal collections, cardiac puncture may be used.
-
Plasma Preparation: Collected blood is processed to separate plasma, which is then stored, typically at -80°C, until analysis.
-
Bioanalysis: The concentration of the drug in plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key PK parameters like Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using non-compartmental analysis.
Human Pharmacokinetic Studies
General Protocol for Phase I Clinical Trials:
In first-in-human studies, the pharmacokinetic profile is assessed to determine the safety, tolerability, and recommended Phase II dose.
-
Patient Population: Patients with advanced solid tumors are typically enrolled.[4][5]
-
Dose Escalation: The drug is administered orally at escalating doses in different cohorts of patients to determine the maximum tolerated dose (MTD).
-
Pharmacokinetic Sampling: Blood samples are collected at pre-defined time points before and after drug administration on specific days of the treatment cycle (e.g., Day 1 and Day 15).[6]
-
Bioanalysis: Plasma concentrations of the drug are measured using a validated bioanalytical method like HPLC/MS/MS.[6]
-
Pharmacodynamic Assessments: In addition to PK, pharmacodynamic (PD) markers are often assessed in blood and/or tumor biopsies to confirm target engagement. For GLS-1 inhibitors, this can include measuring changes in glutamine and glutamate levels.[6]
Signaling Pathway and Mechanism of Action
Both IPN60090 and CB-839 are inhibitors of glutaminase-1 (GLS-1), a key enzyme in cancer cell metabolism. Many cancer cells are highly dependent on glutamine as a source of carbon and nitrogen for energy production and the synthesis of macromolecules. GLS-1 catalyzes the conversion of glutamine to glutamate, which is a critical step in this process. By inhibiting GLS-1, these drugs aim to starve cancer cells of essential nutrients, leading to cell growth arrest and apoptosis.[7]
Glutaminase-1 Signaling Pathway
Caption: Glutaminase-1 (GLS1) metabolic pathway and points of inhibition.
Experimental Workflow for Pharmacokinetic Analysis
Caption: General workflow for a preclinical pharmacokinetic study.
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 3. CTNI-23. PRELIMINARY SAFETY AND PHARMACOKINETICS DATA FOR A PHASE 1B TRIAL OF TELAGLENASTAT IN COMBINATION WITH RADIATION THERAPY AND TEMOZOLOMIDE IN PATIENTS WITH IDH-MUTANT GRADE 2/3 ASTROCYTOMA (NCI-10218) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 1 Study of the Safety, Pharmacokinetics, and Pharmacodynamics of Escalating Oral Doses of the Glutaminase Inhibitor CB-839 as a Single Agent and in Combination with Standard Chemotherapy in Patients with Advanced and/or Treatment-Refractory Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 5. A Phase 1 Study of the Safety, Pharmacokinetics, and Pharmacodynamics of Escalating Oral Doses of the Glutaminase Inhibitor CB-839, as a Single Agent and in Combination with Standard Chemotherapy in Patients with Advanced/Treatment-Refractory Solid Tumors | Columbia University Department of Surgery [columbiasurgery.org]
- 6. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: IPN60090 Dihydrochloride in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
IPN60090 dihydrochloride, a potent and selective inhibitor of glutaminase 1 (GLS1), is an emerging therapeutic agent in oncology. By targeting the metabolic addiction of cancer cells to glutamine, IPN60090 presents a promising strategy to enhance the efficacy of conventional chemotherapy regimens. This guide provides a comparative analysis of the synergistic effects of IPN60090 and other GLS1 inhibitors in combination with standard chemotherapeutic agents, supported by available preclinical data and detailed experimental protocols.
Mechanism of Action: Targeting Cancer's Metabolic Engine
Cancer cells exhibit a heightened dependence on glutamine for energy production, biosynthesis of macromolecules, and maintenance of redox balance. Glutaminase 1 (GLS1) is a critical enzyme in this process, catalyzing the conversion of glutamine to glutamate. Inhibition of GLS1 by agents like IPN60090 disrupts these vital cellular processes, leading to metabolic stress and cell death. This metabolic vulnerability can be exploited to sensitize cancer cells to the cytotoxic effects of chemotherapy.
Below is a diagram illustrating the central role of GLS1 in cancer cell metabolism and the mechanism of action for GLS1 inhibitors.
Caption: Mechanism of GLS1 inhibition and synergy with chemotherapy.
Preclinical Synergistic Effects of GLS1 Inhibitors with Chemotherapy
While specific quantitative data on the synergistic effects of this compound with a wide range of conventional chemotherapies are not yet extensively available in the public domain, preclinical studies on IPN60090 and other selective GLS1 inhibitors demonstrate significant potential for combination therapies.
This compound Combination Therapy
A key preclinical study investigated the in vivo efficacy of IPN60090 in combination with the dual TORC1/2 inhibitor TAK-228 in a patient-derived xenograft (PDX) model of non-small cell lung cancer (NSCLC).
Table 1: In Vivo Efficacy of IPN60090 in Combination with TAK-228 in an NSCLC PDX Model
| Treatment Group | Dosing Regimen | Mean Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| IPN60090 | 100 mg/kg, twice daily, oral | 28 |
| TAK-228 | [Dose not specified] | [Data not specified] |
| IPN60090 + TAK-228 | 100 mg/kg IPN60090, twice daily, oral + TAK-228 | 85 |
Data sourced from a preclinical study on IPN60090.
Comparative Efficacy of Other GLS1 Inhibitors with Chemotherapy
To provide a broader perspective on the potential synergistic interactions of GLS1 inhibition with standard chemotherapy, the following tables summarize data from studies on other selective GLS1 inhibitors: Telaglenastat (CB-839), BPTES, and Compound 968.
It is crucial to note that the following data are not from direct studies of IPN60090 and should be considered as illustrative of the potential of the drug class.
Table 2: Synergistic Effects of Telaglenastat (CB-839) with Paclitaxel in a Triple-Negative Breast Cancer (TNBC) Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Telaglenastat (CB-839) | [Dose not specified] | [Data not specified] |
| Paclitaxel | [Dose not specified] | [Data not specified] |
| Telaglenastat + Paclitaxel | [Doses not specified] | Significantly greater than single agents |
This combination has advanced to Phase II clinical trials (NCT03057600) for TNBC.[1]
Table 3: In Vitro Synergy of Compound 968 with Paclitaxel in Ovarian Cancer Cell Lines
| Ovarian Cancer Cell Line | Paclitaxel IC50 (nM) | Paclitaxel IC50 + Compound 968 (5 µM) (nM) | Combination Index (CI) |
| A2780 | ~10 | <1 | <1 (Synergistic) |
| SKOV3 | ~50 | ~10 | <1 (Synergistic) |
| OVCAR3 | ~100 | ~20 | <1 (Synergistic) |
A Combination Index (CI) of <1 indicates a synergistic effect.[2]
Table 4: Efficacy of BPTES Nanoparticles in Combination with Gemcitabine and Metformin in a Pancreatic Cancer PDX Model
| Treatment Group | Dosing Regimen | Mean Tumor Growth Inhibition |
| Vehicle Control | - | Baseline |
| BPTES Nanoparticles | 1.2 mg BPTES, i.v., every 3 days | Modest |
| Gemcitabine | 625 µg, i.p., twice weekly | [Data not specified] |
| BPTES Nanoparticles + Metformin | 1.2 mg BPTES, i.v., every 3 days + 250 mg/kg Metformin | Significantly greater than monotherapy |
This study highlights the potential of combining GLS1 inhibition with other metabolic inhibitors.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in evaluating the synergistic effects of drug combinations.
In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability following treatment with IPN60090 and a chemotherapeutic agent.
Caption: Workflow for an in vitro MTT cell viability assay.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, the chemotherapeutic agent of interest, and the combination of both. Include vehicle-only controls.
-
Incubation: Incubate the treated cells for a period of 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination. The synergistic effect can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Tumor Xenograft Study
This protocol describes a typical workflow for evaluating the in vivo efficacy of a combination therapy in a mouse xenograft model.
Caption: Workflow for an in vivo tumor xenograft study.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group).
-
Treatment Administration: Administer the designated treatments to each group:
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Chemotherapeutic agent
-
Group 4: this compound + chemotherapeutic agent
-
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week to assess efficacy and toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a maximum allowable size or for a predetermined duration.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, metabolomics).
Alternative Therapeutic Strategies Targeting Glutamine Metabolism
While GLS1 inhibition is a leading strategy, other approaches to disrupt glutamine metabolism are also under investigation, offering potential alternative or complementary therapeutic options.
Table 5: Comparison of Glutamine Metabolism Targeting Strategies
| Target | Mechanism of Action | Key Inhibitors/Strategies | Potential Advantages | Potential Challenges |
| Glutaminase 1 (GLS1) | Inhibits the conversion of glutamine to glutamate. | IPN60090 , Telaglenastat (CB-839), BPTES | High selectivity for GLS1 over GLS2; oral bioavailability. | Potential for acquired resistance through metabolic reprogramming. |
| Glutamine Transport | Blocks the uptake of glutamine into cancer cells. | V-9302 (ASCT2 inhibitor) | Targets the initial step of glutamine utilization. | Potential for off-target effects on other amino acid transporters.[2] |
| Glutamate Dehydrogenase (GDH) | Inhibits the conversion of glutamate to α-ketoglutarate. | R162, EGCG (non-specific) | Targets a downstream step in glutamine metabolism. | GDH is not always the primary route for α-ketoglutarate production.[4] |
| Pan-Glutamine Antagonists | Mimic glutamine and inhibit multiple glutamine-utilizing enzymes. | DON (6-diazo-5-oxo-L-norleucine), JHU-083 | Broad inhibition of glutamine metabolism. | High potential for systemic toxicity due to lack of specificity.[2] |
digraph "Alternative_Strategies" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, ranksep=0.8, max_width="760px"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];// Nodes Glutamine_Metabolism [label="Glutamine Metabolism", shape=ellipse, fillcolor="#F1F3F4"]; GLS1_Inhibition [label="GLS1 Inhibition\n(e.g., IPN60090)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transport_Inhibition [label="Glutamine Transport\nInhibition\n(e.g., V-9302)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GDH_Inhibition [label="GDH Inhibition\n(e.g., R162)", fillcolor="#FBBC05", fontcolor="#202124"]; Pan_Antagonists [label="Pan-Glutamine\nAntagonists\n(e.g., DON)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Glutamine_Metabolism -> GLS1_Inhibition [dir=back]; Glutamine_Metabolism -> Transport_Inhibition [dir=back]; Glutamine_Metabolism -> GDH_Inhibition [dir=back]; Glutamine_Metabolism -> Pan_Antagonists [dir=back]; }
Caption: Alternative strategies for targeting glutamine metabolism.
Conclusion
This compound and other GLS1 inhibitors represent a promising class of targeted therapies that can synergistically enhance the efficacy of conventional chemotherapy. By disrupting the metabolic engine of cancer cells, these agents create a window of vulnerability that can be exploited by DNA-damaging and other cytotoxic drugs. While direct preclinical data for IPN60090 in combination with a broad range of chemotherapies are still emerging, the existing evidence with this and other GLS1 inhibitors strongly supports the continued investigation of these combination strategies. The provided experimental protocols offer a framework for researchers to further explore and validate the synergistic potential of IPN60090 in various cancer models. As our understanding of cancer metabolism deepens, targeting glutamine addiction is poised to become an increasingly important component of multifaceted and personalized cancer treatment paradigms. Future clinical trials are anticipated to further elucidate the therapeutic benefits of combining IPN60090 with chemotherapy and other targeted agents.[5]
References
- 1. A powerful drug combination strategy targeting glutamine addiction for the treatment of human liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination therapy with BPTES nanoparticles and metformin targets the metabolic heterogeneity of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MD Anderson, Ipsen advance new therapy with potential benefit for underserved lung and ovarian cancer patients | MD Anderson Cancer Center [mdanderson.org]
Investigating Mechanisms of Resistance to IPN60090 Dihydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the glutaminase 1 (GLS1) inhibitor IPN60090 dihydrochloride with its key alternative, telaglenastat (CB-839). This document outlines their mechanisms of action, compares their in vitro efficacy, and delves into the known and potential mechanisms of resistance, supported by experimental data and detailed protocols.
Introduction to this compound and Glutaminase Inhibition
This compound is a potent, selective, and orally active small-molecule inhibitor of glutaminase 1 (GLS1), an enzyme critical for the survival and proliferation of many cancer cells.[1][2] GLS1 catalyzes the conversion of glutamine to glutamate, a key step in glutaminolysis which provides cancer cells with essential metabolites for energy production and biosynthesis.[1][2] By inhibiting GLS1, IPN60090 disrupts cancer cell metabolism, leading to reduced growth and survival.[1][2] Currently, IPN60090 is in Phase I clinical trials for the treatment of solid tumors, including lung and ovarian cancers.[3]
The primary alternative to IPN60090 in clinical development is telaglenastat (CB-839), another potent and selective GLS1 inhibitor that has progressed further in clinical trials for various malignancies.[4] Understanding the comparative efficacy and potential resistance mechanisms to these inhibitors is crucial for their successful clinical application.
Comparative Efficacy of IPN60090 and Telaglenastat (CB-839)
Both IPN60090 and telaglenastat are highly potent inhibitors of GLS1. The available in vitro data demonstrates their ability to inhibit GLS1 enzymatic activity and the proliferation of cancer cell lines at nanomolar concentrations.
| Inhibitor | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| IPN60090 | GLS1 (GAC isoform) | Enzyme Inhibition | - | 31 | [4] |
| Proliferation | A549 (Lung Cancer) | 26 | [4] | ||
| Telaglenastat (CB-839) | GLS1 (GAC isoform) | Enzyme Inhibition | - | 23 | [4] |
| Proliferation | A549 (Lung Cancer) | 8 | [4] | ||
| Proliferation | PC3 (Prostate Cancer) | 481 | [5] | ||
| Proliferation | Multiple Myeloma Cell Lines | Varies | [6] | ||
| Proliferation | Head and Neck Squamous Cell Carcinoma | Varies | [7] |
Mechanisms of Resistance to GLS1 Inhibitors
Despite the promise of GLS1 inhibitors, the development of resistance is a significant clinical challenge. Research, primarily on telaglenastat, has identified several potential mechanisms by which cancer cells can evade the effects of GLS1 inhibition. These mechanisms are likely relevant to IPN60090 as well.
Upregulation of Alternative Metabolic Pathways
Cancer cells can adapt to GLS1 inhibition by reprogramming their metabolism to utilize alternative nutrient sources and pathways to fuel the tricarboxylic acid (TCA) cycle and maintain redox balance.
-
Pyruvate Anaplerosis: Exogenous pyruvate can be used to replenish TCA cycle intermediates, thereby bypassing the need for glutamine-derived carbons. Studies have shown that the presence of pyruvate in culture medium can significantly increase the IC50 of CB-839 in triple-negative breast cancer cell lines.[8]
-
Alanine Catabolism: Some non-small-cell lung cancer (NSCLC) cell lines exhibit resistance to CB-839 by increasing their uptake and catabolism of alanine. Alanine can be converted to pyruvate by alanine aminotransferase (GPT2), which then enters the TCA cycle.[1]
-
Fatty Acid Oxidation: Increased fatty acid oxidation has been suggested as another compensatory mechanism to provide energy and TCA cycle intermediates when glutaminolysis is blocked.
Expression of Glutaminase Isoforms
Humans have two glutaminase isoforms, GLS1 and GLS2. While IPN60090 and telaglenastat are highly selective for GLS1, some cancer cells can express GLS2, which is not inhibited by these drugs.[1][8]
-
GLS2 Expression: The expression of GLS2 can render cells intrinsically resistant to GLS1-selective inhibitors. For example, some luminal breast cancer cell lines that express high levels of GLS2 are resistant to BPTES, a GLS1-selective inhibitor.[1][8] Ectopic expression of GLS2 in sensitive cell lines has been shown to confer resistance.[8]
Experimental Protocols
Cell Viability Assay (MTT/XTT)
This protocol is used to assess the effect of IPN60090 and its alternatives on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound, telaglenastat (CB-839)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or SDS-HCl for MTT)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of IPN60090 and the comparator compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 450 nm for XTT).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for GLS1 Expression
This protocol is used to determine the protein levels of GLS1 in sensitive and resistant cancer cells.
Materials:
-
Cell lysates from sensitive and resistant cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GLS1 (e.g., rabbit anti-GLS1, diluted 1:1000 in blocking buffer)[2][3]
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine the protein concentration of each sample.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against GLS1 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to compare the levels of GLS1 expression between samples. Normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a promising new GLS1 inhibitor with potent anti-cancer activity. However, as with other targeted therapies, the development of resistance is a major concern. Understanding the mechanisms by which cancer cells can become resistant to GLS1 inhibition, such as metabolic reprogramming and the expression of alternative glutaminase isoforms, is critical for the development of effective therapeutic strategies. This guide provides a framework for comparing IPN60090 with its main alternative, telaglenastat, and for investigating the underlying mechanisms of resistance. The provided experimental protocols offer a starting point for researchers to conduct their own investigations in this important area of cancer research. Further studies are needed to fully elucidate the resistance mechanisms specific to IPN60090 and to develop combination therapies that can overcome this resistance.
References
- 1. Liver-Type Glutaminase GLS2 Is a Druggable Metabolic Node in Luminal-Subtype Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaminase-1/GLS1 (E4T9Q) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Glutaminase-1/GLS1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Faces of Glutaminase GLS2 in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating IPN60090 Dihydrochloride's Anti-Tumor Activity in 3D Spheroid Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anticipated activity of IPN60090 dihydrochloride, a potent and selective glutaminase-1 (GLS1) inhibitor, in three-dimensional (3D) tumor spheroid cultures. As direct data for IPN60090 in 3D models is emerging, this document establishes a framework for its evaluation by drawing comparisons with the known activities of other GLS1 inhibitors, such as Telaglenastat (CB-839), and standard-of-care chemotherapies in relevant cancer models. Detailed experimental protocols are provided to facilitate the design and execution of studies to confirm and expand upon these expected outcomes.
Introduction to this compound
This compound is an orally active and highly selective inhibitor of glutaminase 1 (GLS1), an enzyme crucial for the proliferation of tumor cells that are dependent on glutamine.[1] It exhibits a half-maximal inhibitory concentration (IC50) of 31 nM for GLS1, with no significant activity against the GLS2 isoform.[1] Currently in Phase 1 clinical trials for solid tumors, IPN60090 has demonstrated promising preclinical activity, including in vivo tumor growth inhibition.[1][2] Its mechanism of action centers on disrupting cancer cell metabolism by blocking the conversion of glutamine to glutamate, a key step in the tricarboxylic acid (TCA) cycle and in the production of antioxidants like glutathione.[2][3]
Expected Performance in 3D Spheroid Cultures
While specific studies on IPN60090 in 3D spheroid cultures are not yet widely published, data from the structurally and mechanistically similar GLS1 inhibitor, Telaglenastat (CB-839), provides a strong basis for predicting its activity. Studies using 3D spheroid models of breast cancer and glioblastoma have shown that CB-839 can effectively decrease cancer cell proliferation.[4][5][6][7] Given that 3D cultures more accurately mimic the tumor microenvironment, including nutrient and oxygen gradients that can influence drug efficacy, evaluating IPN60090 in this context is a critical step in its preclinical validation.[8][9]
It is anticipated that IPN60090 will demonstrate potent, dose-dependent inhibition of spheroid growth in lung and ovarian cancer cell lines known to be reliant on glutamine metabolism. The 3D structure may confer some resistance compared to 2D monolayer cultures, a phenomenon observed with many anti-cancer agents, including CB-839 and standard chemotherapies like cisplatin and paclitaxel.[10][11][12]
Comparative Data Summary
The following tables summarize the expected and known activities of IPN60090, other GLS1 inhibitors, and standard-of-care chemotherapies in relevant cancer models.
Table 1: Comparative Activity of GLS1 Inhibitors
| Compound | Target | IC50 (GLS1) | Activity in 2D Culture | Expected/Known Activity in 3D Spheroid Culture | Relevant Cancer Types |
| This compound | GLS1 | 31 nM[1] | Proliferation inhibition (A549 lung cancer, IC50 = 26 nM)[1] | Expected to inhibit spheroid growth and reduce viability | Lung, Ovarian[1] |
| Telaglenastat (CB-839) | GLS1 | ~25 nM | Proliferation inhibition in various cancer cell lines[13] | Decreased proliferation in breast cancer and glioblastoma spheroids[4][5][6][7] | Breast, Glioblastoma, Renal, Lung[14][15] |
| BPTES | GLS1 | Allosteric Inhibitor | Proliferation inhibition in various cancer cell lines[13] | Limited data, but expected to inhibit spheroid growth | Pan-cancer preclinical models[14] |
Table 2: Comparison with Standard-of-Care Chemotherapies in 3D Spheroid Models
| Compound | Mechanism of Action | Known Activity in 3D Spheroid Culture (Lung Cancer) | Known Activity in 3D Spheroid Culture (Ovarian Cancer) |
| Cisplatin | DNA cross-linking agent | Reduced spheroid growth and viability[16] | Increased chemoresistance compared to 2D cultures; reduced spheroid growth[11][17] |
| Paclitaxel | Microtubule stabilizer | Reduced spheroid growth and viability[12] | Increased chemoresistance compared to 2D cultures; reduced spheroid growth[18][19] |
| Etoposide | Topoisomerase II inhibitor | Reduced spheroid growth and viability in combination with cisplatin[20] | Limited specific data in ovarian spheroids |
Experimental Protocols
To validate the activity of IPN60090 in 3D spheroid cultures, the following experimental protocols are recommended.
Spheroid Formation
Objective: To generate uniform and reproducible tumor spheroids from lung or ovarian cancer cell lines.
Materials:
-
Lung (e.g., A549, H358) or ovarian (e.g., SKOV-3, OVCAR-3) cancer cell lines[8][21][22]
-
Complete cell culture medium
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture cancer cells in standard 2D flasks to ~80% confluency.
-
Harvest cells using trypsin-EDTA, neutralize, and count to obtain a single-cell suspension.
-
Resuspend cells in complete medium to a final concentration of 1 x 10^4 to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a ULA 96-well plate (yielding 1,000-5,000 cells/well).
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Monitor spheroid formation daily. Spheroids should form within 24-72 hours.[22]
-
For long-term culture, perform a half-medium change every 2-3 days by carefully aspirating 50 µL of medium and adding 50 µL of fresh medium.
Cell Viability Assay
Objective: To quantify the effect of IPN60090 on the viability of cells within the 3D spheroids.
Materials:
-
Pre-formed tumor spheroids in 96-well ULA plates
-
This compound and comparator compounds (e.g., Telaglenastat, cisplatin)
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Protocol:
-
After 3-4 days of spheroid formation, add the desired concentrations of IPN60090 or comparator compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the spheroids with the compounds for 72 hours, or a desired time course.
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[23]
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from dose-response curves.
Apoptosis Assay
Objective: To determine if IPN60090 induces apoptosis in 3D spheroid cultures.
Materials:
-
Pre-formed tumor spheroids in 96-well ULA plates
-
IPN60090 and positive control for apoptosis (e.g., staurosporine)
-
Caspase-Glo® 3/7 3D Assay kit or fluorescent apoptosis indicators (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent, SYTOX™ Green)[9][24]
-
Fluorescence microscope or high-content imaging system
Protocol (using a fluorescent probe):
-
Treat spheroids with IPN60090 as described in the viability assay protocol.
-
At the end of the treatment period, add the fluorescent apoptosis reagent (e.g., CellEvent™ Caspase-3/7 Green) and a nuclear counterstain (e.g., Hoechst 33342) to each well according to the manufacturer's instructions.[25]
-
Incubate for 30-60 minutes at 37°C, protected from light.[25]
-
Image the spheroids using a fluorescence microscope or a high-content imager.
-
Quantify the fluorescent signal for apoptosis relative to the total number of cells (nuclear stain) to determine the percentage of apoptotic cells.
Metabolic Activity Assay (Glutamate/Glutamine Ratio)
Objective: To confirm the mechanism of action of IPN60090 by measuring changes in glutamine and glutamate levels in the culture medium.
Materials:
-
Pre-formed tumor spheroids in 96-well ULA plates
-
IPN60090
-
Glutamine/Glutamate-Glo™ Assay kit
-
Luminometer
Protocol:
-
Treat spheroids with IPN60090 as described in the viability assay protocol.
-
At desired time points (e.g., 24, 48, 72 hours), carefully collect a small aliquot (e.g., 10 µL) of the culture medium from each well.
-
Perform the Glutamine/Glutamate-Glo™ Assay on the collected medium samples according to the manufacturer's protocol. This assay allows for the specific measurement of both glutamine and glutamate.[2]
-
Measure luminescence using a plate reader.
-
Calculate the ratio of glutamate to glutamine and compare the ratios between treated and untreated spheroids. A decrease in this ratio is indicative of GLS1 inhibition.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Mechanism of action of IPN60090 in inhibiting the GLS1 pathway.
Caption: Experimental workflow for testing IPN60090 in 3D spheroid cultures.
Caption: Logical comparison of IPN60090 with alternative anti-cancer agents.
References
- 1. youtube.com [youtube.com]
- 2. Assays and Tools to Monitor Biology in 3D Cell Cultures | 3D Assay [promega.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Augmented Therapeutic Potential of Glutaminase Inhibitor CB839 in Glioblastoma Stem Cells Using Gold Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3D cell culture models in research: applications to lung cancer pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staining 3D Cell Cultures for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 11. Formation of stable small cell number three-dimensional ovarian cancer spheroids using hanging drop arrays for preclinical drug sensitivity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of three-dimensional lung multicellular spheroids in air- and liquid-interface culture for the evaluation of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of GLS1 and ASCT2 Synergistically Enhances the Anticancer Effects in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Biomedical Applications of Non-Small Cell Lung Cancer Spheroids [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. "DEVELOPMENT OF 3D OVARIAN CANCER SPHEROIDS IN VITRO AND INVESTIGATION " by Amanda Murray [open.clemson.edu]
- 19. Frontiers | Three-Dimensional Modelling of Ovarian Cancer: From Cell Lines to Organoids for Discovery and Personalized Medicine [frontiersin.org]
- 20. An Optimized Method to Culture Human Primary Lung Tumor Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modeling Ovarian Cancer Multicellular Spheroid Behavior in a Dynamic 3D Peritoneal Microdevice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. corning.com [corning.com]
- 23. CellTiter-Glo® 3D Cell Viability Assay | 3D細胞培養 [promega.jp]
- 24. A 3D Cell Death Assay to Quantitatively Determine Ferroptosis in Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for IPN60090 Dihydrochloride
Disclaimer: A specific Safety Data Sheet (SDS) for IPN60090 dihydrochloride is not publicly available. As a potent and selective glutaminase 1 (GLS1) inhibitor used in cancer research, this compound should be handled with caution as a potentially hazardous and cytotoxic substance.[1][2][3] The following procedures are based on best practices for the disposal of potent research compounds and general guidelines for hazardous chemical waste. All institutional and local regulations for hazardous waste disposal must be followed.
Proper management and disposal of this compound are critical for laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound in any form (solid or in solution), appropriate PPE is mandatory to prevent exposure.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Chemical fume hood or ventilated enclosure- Disposable lab coat with tight-fitting cuffs- Double nitrile gloves- Safety glasses with side shields or goggles | High risk of aerosolization and inhalation of potent powder. Engineering controls and robust PPE are crucial to minimize exposure.[4] |
| Solution Preparation and Handling | - Chemical fume hood- Lab coat- Nitrile gloves- Safety glasses with side shields or goggles | Reduced risk of aerosolization compared to solids, but potential for splashes and spills remains.[4][5] |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the compound and decontaminate the area.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, put on the recommended PPE, including double gloves, a lab coat, and eye protection.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.
-
For liquid spills: Cover the spill with absorbent pads or other suitable absorbent material.
-
-
Clean and Decontaminate:
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water solution.
-
-
Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.
Disposal Procedures
All waste contaminated with this compound must be treated as hazardous waste. Do not dispose of this compound down the drain or in regular trash.
1. Unused or Expired Solid Compound:
-
Keep the compound in its original, tightly sealed container.
-
Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound."
-
Store in a designated, secure hazardous waste accumulation area, segregated from incompatible materials.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.
2. Contaminated Labware (e.g., vials, pipette tips, glassware):
-
Collect all contaminated disposable labware in a puncture-resistant, sealable container.
-
Label the container as "Hazardous Waste" with the name of the compound.
-
For non-disposable glassware, decontaminate by rinsing with an appropriate solvent. Collect the rinsate as hazardous liquid waste.
-
Store the sealed container in the designated hazardous waste area until pickup.
3. Contaminated Personal Protective Equipment (PPE):
-
Carefully doff all contaminated PPE to avoid self-contamination.
-
Place disposable items such as gloves, lab coats, and bench paper into a sealed plastic bag.
-
Label the bag as "Hazardous Waste" and include "this compound contaminated debris."
-
Dispose of the bag in the designated solid hazardous waste container.
4. Liquid Waste (e.g., solutions, rinsates):
-
Collect all liquid waste containing this compound in a compatible, leak-proof, and sealed container.
-
Label the container as "Hazardous Liquid Waste" and list all chemical constituents, including solvents and the full name "this compound."
-
Store the container in secondary containment to prevent spills.
-
Arrange for disposal through your institution's EHS office.
Disposal Workflow for this compound
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Glutaminase 1 inhibitors: Therapeutic potential, mechanisms of action, and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IPN-60090 ( IACS-6274) | GLS1 (the kidney-type glutaminase) inhibitor | antineoplastic and immunostimulating | CAS 1853164-83-6 | Buy IPN60090 ( IACS6274) from Supplier InvivoChem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Essential Safety and Operational Guidance for Handling IPN6009T0090 Dihydrochloride
Disclaimer: This document provides essential safety and logistical information for handling IPN60090 dihydrochloride in a research setting. The following guidance is a synthesis of available product information and general best practices for handling potent, hazardous compounds. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations should be supplemented by a thorough risk assessment conducted by qualified personnel in your institution.
Personal Protective Equipment (PPE)
Given that this compound is an orally active inhibitor of glutaminase 1 (GLS1) used in solid tumor research, it should be handled with the same precautions as other potent, hazardous drugs.[1] The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Handling of solid compound (weighing, aliquoting) | - Gloves: Double gloving with chemotherapy-rated gloves. - Gown: Disposable, lint-free, solid-front gown with closed back. - Respiratory Protection: NIOSH-approved N95 or higher-level respirator. - Eye/Face Protection: Safety glasses with side shields and a face shield. |
| Preparation of solutions | - Gloves: Double gloving with chemotherapy-rated gloves. - Gown: Disposable, lint-free, solid-front gown with closed back. - Respiratory Protection: Work within a certified chemical fume hood or biological safety cabinet. - Eye/Face Protection: Safety glasses with side shields and a face shield. |
| Administration to animals | - Gloves: Double gloving with chemotherapy-rated gloves. - Gown: Disposable, lint-free, solid-front gown with closed back. - Eye/Face Protection: Safety glasses with side shields. |
| General laboratory work with dilute solutions | - Gloves: Single pair of chemotherapy-rated gloves. - Gown: Standard laboratory coat. - Eye Protection: Safety glasses with side shields. |
Emergency Procedures
Immediate and appropriate response is critical in the event of an exposure or spill. The following table outlines the initial steps to be taken in an emergency.
| Emergency Situation | Immediate Action |
| Skin Contact | - Immediately remove contaminated clothing. - Wash the affected area with soap and copious amounts of water for at least 15 minutes. - Seek medical attention. |
| Eye Contact | - Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. - Seek immediate medical attention. |
| Inhalation | - Move the exposed individual to fresh air. - If breathing is difficult, provide oxygen. - Seek medical attention. |
| Ingestion | - Do NOT induce vomiting. - If the person is conscious, rinse their mouth with water. - Seek immediate medical attention. |
| Spill | - Evacuate the immediate area. - Wear appropriate PPE as outlined in the "Handling of solid compound" section. - For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. - For large spills, contact your institution's environmental health and safety department. |
Operational and Disposal Plans
Proper handling and disposal are crucial to minimize environmental contamination and ensure a safe work environment.
Storage and Handling:
| Parameter | Guideline |
| Storage of Solid Compound | Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials. |
| Storage of Stock Solutions | According to the supplier, stock solutions can be stored at -20°C for up to 1 year or at -80°C for up to 2 years.[2] |
| Handling Precautions | - Use in a designated area for potent compounds. - Avoid the formation of dust and aerosols. - Ensure adequate ventilation, preferably within a chemical fume hood. - Wash hands thoroughly after handling. |
Disposal:
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
| Contaminated Labware (vials, pipette tips, etc.) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (gloves, gowns, etc.) | Dispose of in a designated hazardous waste container immediately after use. |
| Unused Solutions | Dispose of as hazardous chemical waste. Do not pour down the drain. |
Experimental Workflow for Handling this compound
The following diagram illustrates a typical workflow for handling this compound from receipt to disposal, emphasizing safety checkpoints.
Caption: Workflow for safe handling of this compound.
Signaling Pathway Inhibition by IPN60090
IPN60090 is a selective inhibitor of Glutaminase-1 (GLS1), a key enzyme in glutamine metabolism, which is often upregulated in cancer cells to support their growth and proliferation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
